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Mtb ATP synthase-IN-1

Cat. No.: B10854837
M. Wt: 323.30 g/mol
InChI Key: ZEYYGLIHJGBVNS-UHFFFAOYSA-N
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Description

Mtb ATP synthase-IN-1 is a useful research compound. Its molecular formula is C17H13N3O4 and its molecular weight is 323.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N3O4 B10854837 Mtb ATP synthase-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-4-(pyridin-2-ylmethylamino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C17H13N3O4/c21-16-14(19-8-11-3-1-2-6-18-11)15(17(16)22)20-10-4-5-12-13(7-10)24-9-23-12/h1-7,19-20H,8-9H2

InChI Key

ZEYYGLIHJGBVNS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(C(=O)C3=O)NCC4=CC=CC=N4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mycobacterium tuberculosis ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information specifically detailing the mechanism of action, comprehensive quantitative data, and detailed experimental protocols for "Mtb ATP synthase-IN-1" is limited in the provided search results. This guide will focus on the well-characterized mechanisms of potent Mycobacterium tuberculosis (Mtb) ATP synthase inhibitors, such as bedaquiline (TMC207), which are expected to share a similar mechanism of action with this compound. The available data for this compound is included.

Introduction

The F1Fo-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, responsible for generating the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation.[1][2][3] This enzyme has been validated as a prime target for novel anti-tubercular drugs, particularly for combating multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][3] Inhibitors of Mtb ATP synthase disrupt the energy metabolism of the bacterium, leading to cell death.[3] This guide provides a detailed overview of the mechanism of action, quantitative data on inhibitory activity, and the experimental protocols used to characterize these inhibitors.

Mechanism of Action

The Mtb F1Fo-ATP synthase is a multi-subunit complex composed of a soluble F1 catalytic domain and a membrane-embedded Fo proton-translocating domain.[4] The Fo domain contains a rotating ring of c-subunits that is essential for coupling the proton motive force (PMF) to ATP synthesis.[5][6]

Potent Mtb ATP synthase inhibitors, such as the diarylquinoline bedaquiline, exert their effect by directly binding to the Fo domain. The primary target is the oligomeric c-subunit ring.[3][7] This binding event physically obstructs the rotation of the c-ring, which is driven by the translocation of protons across the mycobacterial inner membrane.[6] By locking the rotor, the inhibitor effectively uncouples the PMF from the catalytic activity of the F1 domain, halting ATP synthesis.[5][6] This leads to a rapid depletion of cellular ATP levels, ultimately resulting in bacterial death.[8]

Some inhibitors, at higher concentrations, may also exhibit a secondary effect of dissipating the PMF by allowing proton translocation without ATP synthesis, an effect known as uncoupling.[6]

Signaling Pathway Diagram

Mechanism of Mtb ATP Synthase Inhibition ProtonMotiveForce Proton Motive Force (PMF) Fo_Domain Fo Domain (c-ring rotation) ProtonMotiveForce->Fo_Domain drives F1_Domain F1 Domain (Catalysis) Fo_Domain->F1_Domain couples to Inhibition Inhibition ATPSynthesis ATP Synthesis F1_Domain->ATPSynthesis catalyzes CellDeath Bacterial Cell Death ATPSynthesis->CellDeath depletion leads to Inhibitor Mtb ATP Synthase Inhibitor Inhibitor->Fo_Domain binds to Inhibition->F1_Domain prevents coupling

Caption: Inhibition of the Fo subunit's c-ring by a drug molecule prevents ATP synthesis.

Quantitative Data

The potency of Mtb ATP synthase inhibitors is typically quantified by their Minimum Inhibitory Concentration (MIC) against whole Mtb cells and their half-maximal inhibitory concentration (IC50) against the isolated ATP synthase enzyme.

CompoundTarget Organism/SystemParameterValueReference(s)
This compound Mycobacterium tuberculosisMIC0.452 - 0.499 µg/mL[9]
Bedaquiline (TMC207) Mycobacterium tuberculosis H37RvMIC990.03 µg/mL (54 nM)[6]
Bedaquiline (TMC207) M. smegmatis ATP Synthase (IMVs)IC5010 nM[10]
Bedaquiline (TMC207) Human Mitochondrial ATP SynthaseIC50>200 µM[10]
Compound 5228485 M. smegmatis ATP Synthase (IMVs)IC500.34 µM[4]
Compound 5228485 Mycobacterium tuberculosis H37RvMIC901 µM[4]
Compound 5220632 M. smegmatis ATP Synthase (IMVs)IC504 µM[4]
Compound 5220632 Mycobacterium tuberculosis H37RvMIC907 µM[4]
Quinoline Aryl-sulfonamide Lead Mycobacterium ATPaseIC500.51 µM[11]
Quinoline Aryl-sulfonamide Lead Mammalian ATPaseIC50>100 µM[11]

Experimental Protocols

ATP Synthesis Inhibition Assay in Inverted Membrane Vesicles (IMVs)

This assay directly measures the effect of an inhibitor on the ATP synthesis activity of the enzyme in a cell-free system.

Methodology:

  • Preparation of IMVs:

    • Cultivate Mycobacterium smegmatis (a non-pathogenic model for Mtb) to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Resuspend the cell pellet in a lysis buffer containing DNase and lysozyme.

    • Disrupt the cells using a French press or sonication.

    • Remove unbroken cells and debris by low-speed centrifugation.

    • Pellet the IMVs from the supernatant by ultracentrifugation.

    • Resuspend the IMV pellet in a storage buffer and determine the protein concentration.

  • ATP Synthesis Assay:

    • Incubate IMVs (e.g., 150 µg/ml) at a controlled temperature (e.g., 25°C) in a reaction buffer.

    • Add the test compound (inhibitor) at various concentrations.

    • Initiate the reaction by adding a respiratory substrate (e.g., succinate or NADH) to generate a proton motive force.

    • Add ADP and inorganic phosphate (Pi) to the reaction.

    • The reaction is coupled to an ADP-regenerating system, where the produced ATP is used to phosphorylate a substrate (e.g., glucose), which is then oxidized, leading to the reduction of NADP+ to NADPH.

    • Monitor the increase in NADPH absorbance spectrophotometrically at 340 nm over time.[10]

    • Calculate the rate of ATP synthesis and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Workflow Diagram: ATP Synthesis Inhibition Assay

Workflow for ATP Synthesis Inhibition Assay Start Start: M. smegmatis Culture Harvest Harvest & Lyse Cells Start->Harvest Centrifuge Ultracentrifugation to Isolate IMVs Harvest->Centrifuge AssaySetup Incubate IMVs with Test Compound Centrifuge->AssaySetup Initiate Add Substrate (e.g., NADH) & ADP AssaySetup->Initiate Monitor Monitor NADPH Production (A340nm) Initiate->Monitor Calculate Calculate Inhibition & IC50 Monitor->Calculate End End Calculate->End Workflow for Cellular ATP Measurement Start Start: Mtb Culture Treat Treat Cells with Inhibitor Start->Treat Lyse Harvest & Lyse Cells Treat->Lyse Assay Add Luciferase-Luciferin Reagent Lyse->Assay Measure Measure Luminescence Assay->Measure Quantify Quantify ATP vs. Standard Curve Measure->Quantify Compare Compare Treated vs. Control Quantify->Compare End End Compare->End

References

The Discovery and Synthesis of Novel Mtb ATP Synthase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of Mycobacterium tuberculosis (Mtb) ATP synthase inhibitors. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. The F1Fo-ATP synthase, a crucial enzyme for Mtb's energy metabolism, has been validated as a prime target for such interventions.[1][2] This document details the discovery pipeline, synthetic methodologies, and key experimental protocols for a representative non-diarylquinoline inhibitor, offering a blueprint for researchers in the field.

Discovery of a Novel Inhibitor Scaffold

The identification of new Mtb ATP synthase inhibitors often begins with high-throughput screening (HTS) of diverse compound libraries. A notable discovery campaign identified a 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold as a promising starting point for a new class of non-diarylquinoline inhibitors.[3][4]

The general workflow for the discovery of such inhibitors is outlined below:

Discovery_Workflow cluster_0 Screening Phase cluster_1 Hit-to-Lead Phase cluster_2 Preclinical Evaluation HTS High-Throughput Screening (Diverse Compound Library) Primary_Assay Primary Screen: M. smegmatis ATP Synthase Inhibition HTS->Primary_Assay Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) and Scaffold Hopping Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (Improved Potency & Properties) SAR_Studies->Lead_Optimization In_Vitro_Testing In Vitro Anti-Mtb Activity (MIC against M. tuberculosis H37Rv) Lead_Optimization->In_Vitro_Testing ADMET_Profiling ADMET Profiling (Cytotoxicity, Metabolic Stability) In_Vitro_Testing->ADMET_Profiling

Figure 1: General workflow for the discovery of novel Mtb ATP synthase inhibitors.

This process led to the identification of compounds with significant inhibitory activity against Mtb, such as derivatives of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold.[3][4]

Synthesis of a Representative Mtb ATP synthase Inhibitor

The synthesis of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold is a key step in developing these novel inhibitors. The general synthetic route is depicted below.

Synthesis_Pathway cluster_0 Synthesis of Core Scaffold cluster_1 Diversification Starting_Materials Ethyl 2-cyanoacetate + Ethyl 2-chloroacetate Intermediate_1 Pyrazolone Intermediate Starting_Materials->Intermediate_1 Hydrazine hydrate Core_Scaffold 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one Intermediate_1->Core_Scaffold Aminoethanol Functionalization Substitution Reactions (e.g., at N5 and C2) Core_Scaffold->Functionalization Final_Compounds Diverse Analogs Functionalization->Final_Compounds

Figure 2: General synthetic scheme for 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one inhibitors.

A scaffold hopping approach from this initial hit led to the identification of compounds with improved activity against M. tuberculosis H37Rv.[3]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds from this class against Mtb ATP synthase and the H37Rv strain.

Compound IDMtb ATP Synthase IC50 (µM)Mtb H37Rv MIC (µg/mL)Cytotoxicity (Vero cells) IC50 (µg/mL)Reference
Hit 1 ->50-[3]
14a -6.25>100[3]
14b -3.12>100[3]
24a -1.56>100[3]

Detailed Experimental Protocols

General Synthesis Protocol for 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one Derivatives

This protocol is a generalized representation based on published methods for the synthesis of pyrazolopyrimidinone-based inhibitors.[3][5]

  • Step 1: Synthesis of the Pyrazolone Intermediate:

    • A mixture of an appropriate β-ketoester and a substituted hydrazine is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours.

    • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the pyrazolone intermediate.

  • Step 2: Cyclization to the Pyrazolopyrimidinone Core:

    • The pyrazolone intermediate is reacted with a suitable cyclizing agent (e.g., ethyl cyanoacetate) in the presence of a base (e.g., piperidine) in a high-boiling point solvent (e.g., n-butanol).

    • The mixture is heated to reflux for 12-18 hours.

    • After cooling, the product is isolated by filtration, washed, and purified by recrystallization or column chromatography.

  • Step 3: Functionalization of the Core Scaffold:

    • The core scaffold can be further modified, for example, by N-alkylation or N-arylation.

    • The pyrazolopyrimidinone is treated with an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

    • The reaction is stirred at room temperature or heated as required.

    • The final product is isolated by aqueous workup and purified by column chromatography.

ATP Synthesis Inhibition Assay in M. smegmatis Inverted Membrane Vesicles (IMVs)

This assay measures the ability of a compound to inhibit ATP synthesis driven by the electron transport chain in IMVs.[6][7][8]

  • Preparation of IMVs:

    • M. smegmatis cells are grown to mid-log phase, harvested, and washed.

    • Cells are resuspended in a lysis buffer and disrupted by sonication or French press.

    • Unbroken cells and debris are removed by low-speed centrifugation.

    • The supernatant is subjected to ultracentrifugation to pellet the membrane fraction.

    • The pellet is resuspended in a suitable buffer to obtain IMVs.

  • ATP Synthesis Assay:

    • IMVs are incubated in a reaction buffer containing a respiratory substrate (e.g., NADH or succinate), ADP, and inorganic phosphate.[8][9]

    • The test compound, dissolved in DMSO, is added at various concentrations.

    • The reaction is initiated and incubated at 37°C.

    • The amount of ATP produced is quantified using a luciferin-luciferase-based assay, where the luminescence generated is proportional to the ATP concentration.[10]

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.[11][12][13]

  • Preparation of Inoculum:

    • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • The bacterial culture is adjusted to a McFarland standard of 1.0 and then diluted.

  • Assay Setup:

    • Two-fold serial dilutions of the test compound are prepared in a 96-well microplate.

    • The diluted bacterial inoculum is added to each well.

    • Control wells (no drug and no bacteria) are included.

    • The plate is sealed and incubated at 37°C for 5-7 days.[12]

  • Reading the Results:

    • A freshly prepared solution of Alamar Blue reagent is added to each well.

    • The plate is re-incubated for 24 hours.

    • A color change from blue (no growth) to pink (growth) is observed.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change.[11]

Mechanism of Action

Inhibitors of the Mtb ATP synthase, including diarylquinolines and the pyrazolopyrimidinone scaffold discussed herein, target the enzyme's function of generating ATP, which is essential for the bacterium's survival.[2][14] While diarylquinolines like bedaquiline are known to bind to the c-subunit of the Fo domain, disrupting the proton motive force, other inhibitors may target different subunits or binding sites.[14] For instance, the novel inhibitor GaMF1 has been shown to target the γ subunit of the ATP synthase.[1][2] The sensitivity of some of these new inhibitor classes to bedaquiline-resistant strains suggests they may interact with the ATP synthase in a different manner than bedaquiline.[15]

MoA_Pathway cluster_0 Mtb ATP Synthase Function cluster_1 Inhibitor Action PMF Proton Motive Force ATP_Synthase Mtb ATP Synthase PMF->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Energy_Depletion Energy Depletion ATP_Production->Energy_Depletion Inhibitor Mtb ATP Synthase Inhibitor Inhibition Inhibition of ATP Synthase Inhibitor->Inhibition Inhibition->ATP_Synthase Bacterial_Death Bacterial Death Energy_Depletion->Bacterial_Death

Figure 3: Simplified signaling pathway of Mtb ATP synthase inhibition.

Conclusion

The discovery and development of novel Mtb ATP synthase inhibitors, such as those based on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold, represent a significant advancement in the fight against tuberculosis. This technical guide provides a foundational understanding of the discovery process, synthetic strategies, and essential experimental protocols for researchers in this critical area of drug development. The continued exploration of new scaffolds and a deeper understanding of their interactions with the Mtb ATP synthase will be crucial in overcoming the challenge of drug-resistant tuberculosis.

References

Probing the Achilles' Heel of Tuberculosis: A Technical Guide to the Mtb ATP Synthase-IN-1 Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of inhibitors on the Mycobacterium tuberculosis (Mtb) ATP synthase, a critical enzyme for the bacterium's survival and a validated target for novel anti-tubercular drugs. While direct, comprehensive data on a compound specifically named "Mtb ATP synthase-IN-1" is limited in publicly available literature, this document leverages the extensive research on the well-characterized inhibitor bedaquiline (TMC207) and other novel inhibitors to elucidate the binding mechanisms and guide future drug discovery efforts.

The Mtb ATP Synthase: A Vital Energy Hub

The Mycobacterium tuberculosis F1Fo-ATP synthase is a multi-subunit enzyme complex responsible for the majority of ATP synthesis, the universal energy currency of the cell.[1] It couples the electrochemical potential of a proton gradient across the inner membrane to the synthesis of ATP from ADP and inorganic phosphate.[2][3] This enzyme is essential for both replicating and non-replicating Mtb, making it an attractive target for drugs aimed at treating active and latent tuberculosis infections.[1][3]

The enzyme consists of two main domains: the membrane-embedded F_o_ domain, which facilitates proton translocation, and the cytoplasmic F_1_ domain, which houses the catalytic sites for ATP synthesis.[1] The F_o_ domain is comprised of subunits a, b', and a ring of c subunits, while the F_1_ domain consists of α, β, γ, δ, and ε subunits.[2][4][5]

The Inhibitor Binding Site: Insights from Bedaquiline

The diarylquinoline drug bedaquiline is a potent inhibitor of Mtb ATP synthase and a cornerstone in the treatment of multidrug-resistant tuberculosis.[6][7] Structural studies, primarily through cryo-electron microscopy (cryo-EM) of the M. smegmatis ATP synthase (a close homolog), have revealed the precise binding site of bedaquiline.[6][8]

Bedaquiline binds to the c-subunit ring within the F_o_ domain.[1] Specifically, it interacts with a pocket formed at the interface of the a and c subunits, effectively locking the c-ring and preventing its rotation.[6][8] This rotational inhibition decouples the proton motive force from ATP synthesis, leading to a rapid depletion of cellular energy and bacterial death. Cryo-EM structures have shown that multiple bedaquiline molecules can bind to the c-ring, with distinct binding modes at the c-only sites and at the interface with subunit a.[1][3] The high aromatic residue content of the mycobacterial c-subunit is thought to facilitate the hydrophobic interactions with bedaquiline.[1]

Quantitative Data on Mtb ATP Synthase Inhibitors

The following table summarizes the available quantitative data for various inhibitors of Mtb ATP synthase. This data is crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

InhibitorTarget SubunitAssay TypePotencyReference
Bedaquiline (TMC207) c-subunitMtb ATP synthase inhibitionIC50: 10 nM[9]
M. tuberculosis growthMIC: 30 nM[9]
M. smegmatis growthMIC: 15 nM[9]
This compound (compound 6ab) ATP synthaseM. tuberculosis growthMIC: 0.452-0.499 µg/mL[10]
Squaramides Not specifiedMtb growthMIC90: 4.0 µg/mL[3]
Tetrahydronaphthalene amides Not specifiedMtb growth (MABA)MIC90: 0.21 µg/mL[3]
GaMF1 γ-subunitATP synthesis inhibition-[11]
DeMF1 δ-subunitATP synthesis inhibition-[1]
EGCG ε-subunitATP synthesis inhibitionNanomolar range[11]

Experimental Protocols for Inhibitor Characterization

The identification and characterization of Mtb ATP synthase inhibitors involve a series of biochemical and biophysical experiments. Below are generalized protocols for key assays.

Purification of Mtb ATP Synthase
  • Strain Engineering: Introduce an affinity tag (e.g., 3xFLAG) to the C-terminus of a subunit (e.g., β-subunit) in the M. smegmatis or M. tuberculosis chromosome.[8]

  • Cell Culture and Membrane Preparation: Grow the engineered strain in appropriate culture medium. Harvest the cells and lyse them to isolate the cell membranes.

  • Solubilization: Solubilize the membrane proteins using a suitable detergent.

  • Affinity Chromatography: Use affinity resin (e.g., anti-FLAG antibody-conjugated beads) to capture the tagged ATP synthase complex.

  • Elution: Elute the purified enzyme from the resin.

In Vitro ATP Synthesis/Hydrolysis Assays
  • Reconstitution: Reconstitute the purified ATP synthase into artificial liposomes (proteoliposomes) to create a proton gradient.

  • ATP Synthesis Assay:

    • Establish a proton gradient across the liposome membrane (e.g., by acid-base transition).

    • Add ADP and a luciferin/luciferase-based ATP detection reagent.

    • Measure the luminescence, which is proportional to the rate of ATP synthesis.

    • Perform the assay in the presence of varying concentrations of the inhibitor to determine the IC50.

  • ATP Hydrolysis (ATPase) Assay:

    • Add ATP to the proteoliposomes.

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., malachite green assay).

    • Determine the inhibitory effect of the compound on ATPase activity.

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
  • Sample Preparation: Mix the purified ATP synthase with the inhibitor of interest.

  • Grid Preparation: Apply the complex to a cryo-EM grid and plunge-freeze it in liquid ethane.

  • Data Collection: Collect a large dataset of particle images using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Use specialized software to align the particle images and reconstruct a high-resolution 3D map of the enzyme-inhibitor complex.

  • Model Building and Analysis: Build an atomic model into the cryo-EM density map to visualize the binding site and interactions between the inhibitor and the enzyme.

Visualizing the Binding and Workflow

The following diagrams, generated using the DOT language, illustrate the binding of bedaquiline to the ATP synthase c-ring and a typical experimental workflow for inhibitor characterization.

Bedaquiline Binding to Mtb ATP Synthase c-Ring cluster_F0 F0 Domain (Membrane) c_ring c-Ring a_subunit a-Subunit a_subunit->c_ring Proton Translocation Interface Bedaquiline Bedaquiline Bedaquiline->c_ring Binds to and locks the c-ring

Caption: Bedaquiline binds to the c-ring of the F0 domain.

Experimental Workflow for Mtb ATP Synthase Inhibitor Characterization A 1. Mtb Strain Engineering (Affinity Tagging) B 2. ATP Synthase Purification (Affinity Chromatography) A->B C 3. In Vitro Activity Assays (ATP Synthesis/Hydrolysis) B->C E 5. Structural Studies (Cryo-EM with Inhibitor) B->E Purified Enzyme D 4. Determine IC50 C->D F 6. Binding Site Identification and Interaction Mapping D->F Potency Data E->F

Caption: Workflow for characterizing Mtb ATP synthase inhibitors.

References

Target Validation of Mtb ATP Synthase-IN-1 in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the development of novel therapeutics with unique mechanisms of action. One of the most promising and clinically validated targets in Mtb is the F1Fo-ATP synthase, a crucial enzyme for cellular energy production.[1][2] Inhibition of this enzyme disrupts the proton motive force and depletes ATP levels, leading to bacterial death.[3] This technical guide focuses on the target validation of Mtb ATP synthase-IN-1, a potent inhibitor of Mtb ATP synthase, providing a comprehensive overview of its quantitative data, the experimental protocols used for its validation, and a visualization of the underlying pathways and workflows. While the specific compound "this compound" is commercially available, detailed preclinical data is more extensively published for a closely related analog, here referred to by its designation in a key publication, compound 9d. This guide will utilize the data for compound 9d as a representative example of this class of inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Mtb ATP synthase inhibitor, compound 9d, demonstrating its potency, selectivity, and in vivo efficacy.[4]

Table 1: In Vitro Activity of Compound 9d [4]

ParameterValueSpecies/Cell Line
M. smegmatis ATPase IC50 0.51 µMMycobacterium smegmatis
Mammalian ATPase IC50 >100 µMBovine Heart Mitochondria
Selectivity Index >200
M. tuberculosis H37Rv MIC 3.12 µg/mLMycobacterium tuberculosis H37Rv
Cytotoxicity (CC50) >300 µg/mLVero Cells

Table 2: In Vivo Efficacy of Compound 9d in a Murine Model of Chronic TB [4]

Treatment GroupDoseLog10 CFU Reduction (Lungs)Log10 CFU Reduction (Spleen)
Untreated Control---
Compound 9d 173 µmol/kg2.122.12
Ethambutol-Approx. 1.0Approx. 1.0

Table 3: Pharmacokinetic Parameters of Compound 9d in Rats [4]

ParameterValue (p.o. administration)Value (IV administration)
Half-life (t1/2) 4.2 h-
Clearance (CL) 0.06 L/h/kg-
Volume of Distribution (Vss) 0.41 L/kg-
Absolute Bioavailability 1.72%-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols relevant to the validation of Mtb ATP synthase inhibitors.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's antibacterial activity.

Broth Microdilution Method: [6][7]

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is grown to mid-log phase (OD600 of 0.4-0.6). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compound is serially diluted in a 96-well microplate to obtain a range of concentrations.

  • Incubation: The diluted bacterial inoculum is added to each well of the microplate containing the test compound. The plate is sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth of bacteria. Visual inspection or the use of a viability indicator like Resazurin can be employed for this purpose.

Mtb ATP Synthase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of Mtb ATP synthase.

Inverted Membrane Vesicle (IMV) Assay: [3][8]

  • IMV Preparation: M. smegmatis is grown to mid-log phase, harvested, and subjected to mechanical disruption (e.g., French press) to generate inverted membrane vesicles.

  • ATP Synthesis Measurement: The IMVs are incubated with the test compound at various concentrations. The ATP synthesis reaction is initiated by the addition of substrates like NADH and ADP. The amount of ATP produced is quantified using a luciferin-luciferase-based assay, which generates a luminescent signal proportional to the ATP concentration.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the ATP synthase activity (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay

Evaluating the toxicity of a compound against mammalian cells is a critical step in drug development to ensure its safety profile.

MTT Assay:

  • Cell Culture: Vero cells (or another suitable mammalian cell line) are seeded in a 96-well plate and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Quantification: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • CC50 Determination: The cytotoxic concentration 50 (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of Mtb ATP Synthase Inhibition

cluster_membrane Mycobacterial Inner Membrane atp_synthase Mtb ATP Synthase (F1Fo Complex) protons_in Protons (H+) (Cytoplasm) atp_synthase->protons_in H+ influx atp ATP atp_synthase->atp ATP Synthesis etc Electron Transport Chain protons_out Protons (H+) (Periplasmic Space) etc->protons_out Pumps H+ out protons_out->atp_synthase Proton Motive Force adp ADP + Pi adp->atp_synthase inhibitor This compound inhibitor->atp_synthase Inhibits (Blocks H+ channel)

Caption: Inhibition of Mtb ATP synthase by this compound.

Experimental Workflow for Target Validation

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation mic MIC Determination (vs. M. tuberculosis) pk_studies Pharmacokinetic Studies mic->pk_studies atpase_assay ATP Synthase Inhibition Assay (IC50) atpase_assay->pk_studies cytotoxicity Cytotoxicity Assay (CC50) cytotoxicity->pk_studies efficacy In Vivo Efficacy (Murine TB Model) pk_studies->efficacy validated Validated Target efficacy->validated start Compound (this compound) start->mic start->atpase_assay start->cytotoxicity

Caption: Workflow for the target validation of an Mtb ATP synthase inhibitor.

Conclusion

The comprehensive data presented in this guide strongly supports the validation of the F1Fo-ATP synthase as a critical target for the development of new anti-tuberculosis drugs. The representative compound, a close analog of this compound, demonstrates potent and selective inhibition of the mycobacterial ATP synthase, significant in vivo efficacy, and a promising safety profile. The detailed experimental protocols provided herein offer a framework for the continued research and development of novel ATP synthase inhibitors to combat the global threat of tuberculosis.

References

The γ-Subunit: A Linchpin in Mycobacterium tuberculosis ATP Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The F1Fo-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its essential role in producing the cellular energy currency, ATP, under various physiological conditions has validated it as a prime target for novel anti-tubercular drug development. Within this complex molecular machine, the central stalk, comprising the γ and ε subunits, plays a pivotal role in coupling proton translocation to ATP synthesis through a sophisticated rotational mechanism. The γ-subunit, in particular, is not only a crucial component of the enzyme's catalytic cycle but also possesses unique structural features in mycobacteria that are being exploited for the development of targeted inhibitors. This technical guide provides a comprehensive overview of the structure and function of the Mtb ATP synthase γ-subunit, its role in the enzyme's mechanism, and its significance as a target for inhibition. We present a compilation of quantitative data on inhibitors, detailed experimental protocols for key assays, and visual representations of the underlying molecular processes to serve as a valuable resource for the scientific community engaged in tuberculosis research and drug discovery.

Introduction

Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This necessitates the discovery of novel drug targets and therapeutic agents. The Mtb F1Fo-ATP synthase, an enzyme essential for both replicating and dormant bacilli, has emerged as a clinically validated target.[1] The approval of bedaquiline, a diarylquinoline that targets the Fo subunit of ATP synthase, has paved the way for further exploration of this enzyme complex as a source of new anti-tubercular agents.[2][3]

The F1Fo-ATP synthase is a multi-subunit complex composed of a membrane-embedded Fo domain that facilitates proton translocation and a soluble F1 domain that catalyzes ATP synthesis.[4] The rotation of the central stalk, driven by the proton motive force, induces conformational changes in the catalytic β-subunits of the F1 domain, leading to ATP synthesis.[5][6] The γ-subunit forms the core of this central stalk and is instrumental in this energy coupling process.[5][7]

Notably, the mycobacterial ATP synthase possesses unique structural features that distinguish it from its human mitochondrial counterpart, offering opportunities for selective inhibition.[2][8] The γ-subunit in Mtb, for instance, contains a unique loop region that is absent in other bacteria and eukaryotes.[8][9][10] This guide will delve into the intricacies of the γ-subunit's role in Mtb ATP synthase function and its inhibition, providing a technical foundation for researchers in the field.

Structure and Function of the Mtb ATP Synthase γ-Subunit

The Mtb ATP synthase consists of the F1 sector (α3β3γδε) and the Fo sector (ab'bδc9).[4] The γ-subunit, along with the ε-subunit and the c-ring, forms the rotor of this molecular motor.[4] As protons flow through the Fo domain, the c-ring rotates, driving the rotation of the attached γ and ε subunits. The asymmetric shape of the γ-subunit as it rotates within the α3β3 hexamer of the F1 domain induces sequential conformational changes in the three catalytic β-subunits, cycling them through "open," "loose," and "tight" states to bind ADP and Pi, synthesize ATP, and release ATP, respectively.[6][11]

A key distinguishing feature of the mycobacterial ATP synthase is a unique mechanism for the auto-inhibition of ATP hydrolysis. This involves an extended C-terminal region of one of the α-subunits that engages with a specific loop in the γ-subunit, effectively acting as a ratchet to prevent rotation in the hydrolytic direction.[1][2][3] This is crucial for the bacterium's survival in low-energy states, preventing the wasteful depletion of ATP.[1]

Furthermore, the Mtb γ-subunit possesses a unique 13- to 14-amino acid loop (residues ~165-178) that is not found in other organisms.[9][10][12] Deletion of this loop has been shown to decrease ATP synthesis and increase ATP hydrolysis, highlighting its importance in the catalytic mechanism and regulation.[10] This unique structural element presents an attractive target for the development of species-specific inhibitors.[8][9]

The γ-Subunit as a Drug Target

The unique structural and functional aspects of the Mtb ATP synthase γ-subunit make it a compelling target for novel anti-tubercular drugs. Inhibitors that specifically target these unique mycobacterial features are expected to have a high degree of selectivity and a reduced risk of off-target effects on the human mitochondrial ATP synthase.

One such inhibitor, GaMF1, has been identified to specifically target the unique γ-loop of the Mtb ATP synthase.[8][13] This compound has demonstrated potent bactericidal activity against M. tuberculosis, including drug-resistant strains, and M. abscessus.[13] The mechanism of action involves the disruption of the normal function of the γ-subunit, leading to the inhibition of ATP synthesis and subsequent bacterial cell death.

The interaction between the C-terminal extension of the α-subunit and the γ-subunit for auto-inhibition of ATP hydrolysis also presents a potential target.[14] A small molecule, AlMF1, has been developed to target this α-γ interface, demonstrating the feasibility of this approach.[14]

Quantitative Data on Mtb ATP Synthase Inhibitors

The following tables summarize the quantitative data for various inhibitors targeting the Mtb ATP synthase, with a focus on those interacting with or whose effects are related to the γ-subunit.

InhibitorTarget Subunit(s)Assay TypeTest Organism/SystemIC50MICCitation(s)
GaMF1 γ-subunit (loop)Intracellular ATP synthesisM. abscessus10 ± 0.9 µM[13]
NADH-driven ATP synthesisM. abscessus IMVs13 ± 2.5 µM[13]
Growth InhibitionM. abscessus ATCC 1997713 ± 2.1 µM (MIC50)[13]
Growth InhibitionM. tuberculosis33 µM (MIC50)[13]
Growth InhibitionM. bovis BCG17 µM (MIC50)[13]
AlMF1 α-γ interfaceNADH-driven ATP synthesisMycobacterial IMVs~µM range[10][14]
Reconstituted F1Fo-ATP synthaseRecombinant~µM range[10][14]
Bedaquiline (BDQ) c, ε subunitsATP synthesisM. phlei IMVs20-25 nM[8]
Growth InhibitionM. tuberculosis H37Rv0.03 µg/mL (MIC99)
TBAJ-876 c, a subunitsGrowth InhibitionM. tuberculosis0.004 µg/mL (MIC90)
SQ31f a-c interfaceATP synthesisPurified Mtb ATP synthase~10-fold more potent than ATP hydrolysis inhibition
Growth InhibitionM. smegmatis12.5 µM (MIC90)
Epigallocatechin gallate (EGCG) ε subunitNADH-driven ATP synthesis155 nM[10]
Succinate-driven ATP synthesis2.2 µM[10]
Growth InhibitionM. tuberculosis H37Rv4.25 µM (MIC50)[10]
DeMF1 δ subunitNADH- and succinate-driven ATP synthesisMycobacterial IMVs & reconstituted F-ATP synthase~0.5 µM[10]

Experimental Protocols

Preparation of Inverted Membrane Vesicles (IMVs) from Mycobacterium smegmatis

This protocol is adapted from established methods for preparing IMVs, which are essential for in vitro ATP synthesis and hydrolysis assays.[1][6][9]

  • Bacterial Culture: Grow M. smegmatis in 4 liters of Middlebrook 7H9 broth supplemented with ADC at 37°C with shaking to late-log phase.

  • Cell Harvesting: Centrifuge the culture at 6,000 x g for 20 minutes at 4°C. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM MOPS-NaOH, pH 7.0, 5 mM MgCl2).

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM MOPS-NaOH, pH 7.0, 5 mM MgCl2, 1 mM PMSF, and DNase I). Lyse the cells by passing them through a French pressure cell at 16,000 psi three to four times.

  • Removal of Unbroken Cells: Centrifuge the lysate at 27,000 x g for 20 minutes at 4°C to pellet unbroken cells and large debris.

  • Isolation of Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Vesicle Preparation: Resuspend the membrane pellet in a suitable buffer. To obtain uniformly oriented inside-out vesicles, the membrane suspension can be passed through a French press at a lower pressure (e.g., 8,000 psi).

  • Purification and Storage: The IMVs can be further purified by sucrose density gradient centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the IMVs and store them at -80°C.

ATP Synthesis Assay using Luciferase

This assay measures the rate of ATP synthesis by IMVs or reconstituted proteoliposomes by detecting the light produced from the luciferase-catalyzed reaction of ATP with luciferin.[7][8]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tricine-KOH, pH 7.5, 0.1 M NaCl, 5 mM KPi, 5 mM MgCl2).

  • Assay Setup: In a luminometer cuvette or a 96-well plate, combine the reaction buffer, 50 µg of IMVs, 50 µM ADP, 12.5 mM luciferin, and 25 ng of luciferase.

  • Initiation of Reaction: To energize the membranes and initiate ATP synthesis, add a respiratory substrate such as NADH (e.g., final concentration of 1 mM) or succinate (e.g., final concentration of 5 mM).

  • Measurement: Immediately start monitoring the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

  • Controls and Inhibition: To test the effect of inhibitors, pre-incubate the IMVs with the compound for a specified time before initiating the reaction. Include negative controls such as the addition of an uncoupler (e.g., CCCP) or a known ATP synthase inhibitor (e.g., DCCD) to confirm that the measured ATP synthesis is dependent on the proton motive force and ATP synthase activity.[8]

ATP Hydrolysis Assay (Spectrophotometric)

This assay measures the ATP hydrolysis activity of ATP synthase by coupling the production of ADP to the oxidation of NADH in an enzyme-coupled reaction.[2][4]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 100 mM KCl, pH 7.5-8.0). To this buffer, add 2.5 mM phosphoenolpyruvate, 200 µM NADH, pyruvate kinase (e.g., 10 units/mL), and lactate dehydrogenase (e.g., 10 units/mL).

  • Enzyme Preparation: Use either IMVs or purified, reconstituted F1Fo-ATP synthase. For mycobacterial ATP synthase, which has low intrinsic ATPase activity, a mutant with a truncated α-subunit C-terminus can be used to relieve auto-inhibition.

  • Assay Setup: In a spectrophotometer cuvette, add the reaction mixture and the enzyme preparation (e.g., 0.01-0.02 mg/mL protein).

  • Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

  • Inhibitor Studies: To determine the effect of inhibitors, pre-incubate the enzyme with the desired concentration of the compound before adding ATP. The activity is typically defined as the portion sensitive to a known inhibitor like DCCD.

Visualizing the Molecular Mechanisms

The following diagrams, created using the DOT language, illustrate key aspects of the Mtb ATP synthase function and inhibition related to the γ-subunit.

Rotational Catalysis of Mtb ATP synthase

Rotational_Catalysis cluster_Fo Fo Domain (Membrane) cluster_Stalk Central Stalk cluster_F1 F1 Domain (Cytoplasm) Proton_Influx Proton Influx c_ring c-ring Rotation Proton_Influx->c_ring Drives gamma_subunit γ-subunit Rotation c_ring->gamma_subunit Transmits torque beta_subunits Conformational Changes in α3β3 Subunits gamma_subunit->beta_subunits Induces ATP_Synthesis ATP Synthesis (ADP + Pi -> ATP) beta_subunits->ATP_Synthesis Catalyzes

Caption: Rotational catalysis in Mtb ATP synthase.

Inhibition of Mtb ATP Synthase by Targeting the γ-Subunit Loop

Gamma_Inhibition Mtb_ATP_Synthase Mtb ATP Synthase F1 Domain (α3β3) γ-subunit (with unique loop) Fo Domain Inhibition_Complex Inhibited Complex GaMF1 bound to γ-loop Mtb_ATP_Synthase->Inhibition_Complex Inhibitor GaMF1 Inhibitor->Mtb_ATP_Synthase:f1 Binds to No_Rotation Stalled Rotation Inhibition_Complex->No_Rotation Leads to No_ATP_Synthesis No ATP Synthesis No_Rotation->No_ATP_Synthesis Results in Bacterial_Death Bacterial Death No_ATP_Synthesis->Bacterial_Death Causes Experimental_Workflow cluster_Primary_Screen Primary Screening cluster_Secondary_Assay Target Validation cluster_Mechanism_Study Mechanism of Action Whole_Cell_Assay Whole-Cell Growth Inhibition Assay (MIC) Active_Compounds Active Compounds Whole_Cell_Assay->Active_Compounds Compound_Library Compound Library Compound_Library->Whole_Cell_Assay IMV_Assay ATP Synthesis Assay (IMVs) Active_Compounds->IMV_Assay Recombinant_Assay ATP Hydrolysis/Synthesis Assay (Purified Enzyme) Active_Compounds->Recombinant_Assay Confirmed_Hits Confirmed Hits on ATP Synthase IMV_Assay->Confirmed_Hits Recombinant_Assay->Confirmed_Hits Binding_Studies Binding Affinity (e.g., SPR, ITC) Confirmed_Hits->Binding_Studies Structural_Studies Structural Biology (Cryo-EM, X-ray) Confirmed_Hits->Structural_Studies Lead_Compound Lead Compound for Further Development Binding_Studies->Lead_Compound Structural_Studies->Lead_Compound

References

The ε-Subunit of Mycobacterium tuberculosis ATP Synthase: A Novel Antitubercular Drug Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. The F1Fo ATP synthase, a crucial enzyme for Mtb's energy metabolism, has been validated as a clinically relevant target. Within this complex, the ε-subunit (AtpC) presents a unique and promising focus for inhibitor development. This technical guide provides a comprehensive overview of the Mtb ATP synthase ε-subunit, detailing its structure, function, and regulatory mechanisms. It outlines key experimental protocols for studying the subunit and its inhibitors and presents quantitative data on known inhibitory compounds. Furthermore, this guide offers visualizations of the ε-subunit's regulatory pathway and a typical drug discovery workflow to aid researchers in this critical area of tuberculosis drug development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The F1Fo ATP synthase is essential for Mtb's viability, playing a central role in generating ATP through oxidative phosphorylation. This enzyme is the target of the diarylquinoline drug bedaquiline, the first new TB drug approved in over 40 years, validating ATP synthase as a key target for antitubercular therapy.

The ATP synthase is a multi-subunit complex composed of a membrane-embedded Fo domain that facilitates proton translocation and a cytoplasmic F1 domain that synthesizes ATP. The ε-subunit is a component of the F1 domain and acts as an endogenous inhibitor of ATP hydrolysis, a critical regulatory function to prevent wasteful ATP consumption. Its unique structural features in Mtb and its crucial role in the enzyme's function make it an attractive target for the development of novel inhibitors with potentially high specificity.

Structure and Function of the Mtb ATP Synthase ε-Subunit

The Mtb ε-subunit is a small protein consisting of two distinct domains: an N-terminal β-barrel and a C-terminal domain composed of two α-helices.[1] This structure is significantly shorter than its counterparts in other bacteria due to a truncated C-terminal sequence.[2]

The ε-subunit exists in two principal conformational states:

  • Compact (inactive) state: The C-terminal α-helices are folded down onto the N-terminal domain. In this conformation, the ATP synthase is active in ATP synthesis.

  • Extended (inhibitory) state: The C-terminal α-helices extend to interact with the α and β subunits of the F1 domain, inhibiting the enzyme's ATPase activity.[1]

This conformational change is crucial for regulating the enzyme's function, preventing the wasteful hydrolysis of ATP when the proton motive force is low. The transition between these states is thought to be influenced by the binding of ATP to the ε-subunit and the membrane potential.[1]

The ε-Subunit as a Drug Target

The essentiality of the ATP synthase for Mtb survival, coupled with the unique structural aspects of its ε-subunit, makes it a compelling target for drug discovery. Inhibition of the ε-subunit's function can disrupt the regulation of ATP synthesis, leading to bacterial cell death.

The diarylquinoline drug bedaquiline (TMC207), while primarily targeting the c-subunit of the Fo domain, has also been shown to interact with the ε-subunit.[2][3] Evidence suggests a second binding site for bedaquiline on the ε-subunit, potentially interfering with the interaction between the ε and c subunits.[2][3] This dual-targeting mechanism may contribute to its potent antimycobacterial activity.

Other compounds, such as the natural product epigallocatechin gallate (EGCG) and the in-silico identified inhibitor EpNMF1, have also been shown to target the ε-subunit, demonstrating the druggability of this protein.[4]

Quantitative Data on ε-Subunit Inhibitors

The following table summarizes the available quantitative data for compounds known to inhibit the Mtb ATP synthase, with evidence suggesting interaction with the ε-subunit.

CompoundTarget Subunit(s)Assay TypeOrganism/SystemIC50MICReference(s)
Bedaquiline (TMC207)c, εATP synthesisM. smegmatis inverted membrane vesicles10 nMM. smegmatis: 10 nM[5]
Epigallocatechin gallate (EGCG)εNADH-driven ATP synthesisM. smegmatis inverted membrane vesicles155 nMM. tuberculosis H37Rv: 4.25 µM[1]
Epigallocatechin gallate (EGCG)εSuccinate-driven ATP synthesisM. smegmatis inverted membrane vesicles2.2 µM-[1]
EpNMF1εATP synthesisIn silico prediction~0.2 µM-[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Mtb ATP synthase ε-subunit and its inhibitors.

ATP Synthesis Assay in Inverted Membrane Vesicles (IMVs)

This assay measures the rate of ATP synthesis driven by an artificial proton gradient in IMVs prepared from M. smegmatis or M. bovis BCG.

Materials:

  • IMVs from M. smegmatis or M. bovis BCG

  • Assay buffer: 10 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Substrates: 2 mM ADP, 20 mM KH2PO4, 10 mM succinate

  • ATP detection system: Luciferin-luciferase-based kit

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare IMVs from mycobacterial cultures following established protocols.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add the desired concentration of the inhibitor compound or vehicle control (DMSO) to the wells.

  • Add 25 µL of IMV suspension (typically 0.1 mg/mL final concentration) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of a substrate mix containing ADP, KH2PO4, and succinate.

  • Immediately measure the luminescence using a plate reader at 37°C, taking readings every minute for 30 minutes.

  • The rate of ATP synthesis is calculated from the slope of the luminescence curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ATP Hydrolysis Assay

This assay measures the rate of ATP hydrolysis by the ATP synthase in IMVs.

Materials:

  • IMVs from M. smegmatis or M. bovis BCG

  • Assay buffer: 10 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Substrate: 2 mM ATP

  • Malachite green reagent for phosphate detection

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare IMVs as described for the ATP synthesis assay.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add the desired concentration of the inhibitor compound or vehicle control (DMSO) to the wells.

  • Add 25 µL of IMV suspension to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of 2 mM ATP.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 34% acetic acid.

  • Add 100 µL of malachite green reagent to each well and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 650 nm using a plate reader.

  • The amount of inorganic phosphate released is determined from a standard curve.

  • Calculate the rate of ATP hydrolysis and determine the IC50 value as described above.

Tryptophan Fluorescence Quenching Assay

This biophysical assay can be used to study the direct binding of an inhibitor to the purified ε-subunit, which contains a native tryptophan residue.

Materials:

  • Purified Mtb ATP synthase ε-subunit

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl

  • Inhibitor compound

  • Fluorometer

Procedure:

  • Dialyze the purified ε-subunit against the assay buffer.

  • In a quartz cuvette, add the ε-subunit to a final concentration of 1-5 µM in the assay buffer.

  • Set the fluorometer to excite at 295 nm and record the emission spectrum from 310 to 400 nm.

  • Record the initial fluorescence spectrum of the protein.

  • Add small aliquots of the inhibitor from a concentrated stock solution to the cuvette.

  • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

  • Correct the fluorescence intensity for dilution and inner filter effects.

  • The dissociation constant (Kd) can be determined by plotting the change in fluorescence intensity against the inhibitor concentration and fitting the data to a suitable binding model.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information on the interaction between the ε-subunit and an inhibitor.

Materials:

  • 15N-labeled purified Mtb ATP synthase ε-subunit

  • NMR buffer: 20 mM phosphate buffer (pH 6.8), 50 mM NaCl, 5% D2O

  • Inhibitor compound

  • NMR spectrometer

Procedure:

  • Express and purify 15N-labeled ε-subunit.

  • Prepare an NMR sample of the 15N-labeled protein (typically 0.1-0.5 mM) in the NMR buffer.

  • Acquire a 1H-15N HSQC spectrum of the protein alone. This provides a fingerprint of the protein's amide groups.

  • Prepare a stock solution of the inhibitor in the same NMR buffer.

  • Titrate small aliquots of the inhibitor into the protein sample.

  • Acquire a 1H-15N HSQC spectrum after each addition of the inhibitor.

  • Chemical shift perturbations (changes in the position of peaks in the HSQC spectrum) upon inhibitor binding indicate the residues involved in the interaction.

  • The binding affinity can be estimated by monitoring the chemical shift changes as a function of inhibitor concentration.[5]

Visualizations

Signaling Pathway of ε-Subunit Regulation

epsilon_regulation ProtonMotiveForce High Proton Motive Force Epsilon_Compact ε-Subunit (Compact Conformation) ProtonMotiveForce->Epsilon_Compact Favors LowPMF Low Proton Motive Force Epsilon_Extended ε-Subunit (Extended Conformation) LowPMF->Epsilon_Extended Favors ATP_High High Cellular ATP ATP_High->Epsilon_Compact Stabilizes ATP_Low Low Cellular ATP ATP_Low->Epsilon_Extended Favors ATPSynthesis ATP Synthesis Active Epsilon_Compact->ATPSynthesis ATPHydrolysis_Inhibited ATP Hydrolysis Inhibited Epsilon_Extended->ATPHydrolysis_Inhibited Inhibitor ε-Subunit Inhibitor (e.g., Bedaquiline, EGCG) Inhibitor->Epsilon_Extended May stabilize extended state or disrupt function

Caption: Regulatory pathway of the Mtb ATP synthase ε-subunit.

Experimental Workflow for ε-Subunit Inhibitor Discovery

inhibitor_workflow start Start: Identify ε-subunit as a target hts High-Throughput Screening (HTS) (e.g., ATP synthesis assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assays Secondary Assays (e.g., ATP hydrolysis assay) dose_response->secondary_assays biophysical Biophysical Validation (NMR, Fluorescence Quenching) secondary_assays->biophysical mic Whole-Cell Activity (MIC) against M. tuberculosis biophysical->mic lead_opt Lead Optimization (Structure-Activity Relationship) mic->lead_opt end Preclinical Development lead_opt->end

Caption: A typical workflow for the discovery of Mtb ATP synthase ε-subunit inhibitors.

Conclusion

The ε-subunit of the Mycobacterium tuberculosis ATP synthase represents a promising, yet underexplored, target for the development of novel antitubercular agents. Its critical regulatory role and structural uniqueness provide an opportunity for the design of specific inhibitors. This technical guide has provided a foundational understanding of the Mtb ε-subunit, including detailed experimental protocols and data on known inhibitors, to facilitate further research and drug discovery efforts in this vital area. The continued investigation of the ε-subunit and the development of potent and specific inhibitors are critical steps towards overcoming the challenge of drug-resistant tuberculosis.

References

An In-depth Technical Guide to the c-Ring of Mycobacterium tuberculosis ATP Synthase: A Critical Drug Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The F1Fo-ATP synthase is a crucial enzyme for cellular energy metabolism across all domains of life, responsible for the synthesis of ATP. In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, this enzyme is essential for both replicating and dormant bacteria, making it a prime target for novel anti-tubercular drugs.[1][2] The membrane-embedded Fo domain of the ATP synthase contains a crucial component, the c-ring, which acts as a proton-driven rotor. The rotation of this c-ring, fueled by the proton motive force, drives the conformational changes in the F1 catalytic headpiece, leading to ATP synthesis.[3] The diarylquinoline drug bedaquiline (BDQ), a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), specifically targets the c-ring of the Mtb ATP synthase, highlighting its therapeutic significance.[1][4][5] This technical guide provides a comprehensive overview of the Mtb ATP synthase c-ring, including its structure, function, inhibition, and the experimental methodologies used for its investigation.

Structure and Function of the Mtb ATP Synthase c-Ring

The Mtb ATP synthase possesses a nonameric c-ring (c9), meaning it is composed of nine identical c-subunits.[6][7][8] This is a key distinction from the c-rings of many other bacteria and eukaryotes which can have different stoichiometries. Each c-subunit is a hairpin-like structure with two transmembrane helices connected by a short loop. A critical glutamic acid residue (E61 in Mtb) located in the middle of the second transmembrane helix is essential for proton translocation.[9][10] Protons from the periplasmic space enter a half-channel in the 'a' subunit, bind to the glutamic acid of a c-subunit, induce a rotation of the ring, and are subsequently released into the cytoplasm through another half-channel in the 'a' subunit.[11] This rotation of the c-ring is directly coupled to the rotation of the central stalk (γ and ε subunits), which in turn drives ATP synthesis in the α3β3 catalytic headpiece.[3][11]

Inhibition of the Mtb c-Ring by Bedaquiline and Other Inhibitors

Bedaquiline binds to a specific pocket on the Mtb ATP synthase c-ring, effectively locking the ring and preventing its rotation, thereby halting ATP synthesis.[5][12] This binding site is located at the interface of two adjacent c-subunits and involves interactions with several key amino acid residues.[9] The dimethylamino group of bedaquiline forms an ionic bond with the essential glutamic acid (E61), while other parts of the drug molecule interact with residues such as Asp28, Ala63, and Ile66.[9][10] The high affinity and specificity of bedaquiline for the mycobacterial c-ring over the human mitochondrial counterpart are attributed to the unique amino acid composition and shape of the binding pocket in Mtb.[7]

Mutations in the atpE gene, which encodes the c-subunit, can confer resistance to bedaquiline. These mutations typically alter the amino acids in the drug-binding pocket, reducing the binding affinity of the drug.[9][10][12]

Quantitative Data on Mtb c-Ring Inhibition

The following tables summarize key quantitative data related to the inhibition of the Mtb ATP synthase c-ring.

InhibitorTargetIC50 (nM)OrganismReference
BedaquilineATP Synthesis20-25M. phlei[7]
BedaquilineATP Synthesis2.5-12.9M. smegmatis[2]
BedaquilineATP Hydrolysis27Yeast (reconstituted)[4]
BedaquilineATP Synthesis1100Yeast mitochondria[4]
BedaquilineATP Synthesis660Human mitoplasts[4]
TBAJ-876ATP SynthesisNot explicitly stated, but potentM. smegmatis[13]
Squaramide 31fATP Synthesis300M. smegmatis[14]
AlMF1ATP Synthesis~50000 (50 µM)M. smegmatis (reconstituted)[15]
DeMF1ATP Synthesis500M. smegmatis IMVs[3]
ThiazolidinoneATP Synthesis312M. smegmatis IMVs[16]
6,7-dihydropyrazolo[1,5-α]pyrazin-4-oneATP Synthesis270M. smegmatis IMVs[16]
DrugStrain TypeMIC (µg/mL)Reference
BedaquilineWild-type M. tuberculosis0.06[12][17]
BedaquilineWild-type M. tuberculosis0.0039 - 0.25[6]
BedaquilineWild-type M. tuberculosis (mean)0.65[5][11]
BedaquilineResistant M. tuberculosis (Rv0678 mutation)0.25 - 0.5[12][17]
BedaquilineResistant M. tuberculosis (atpE mutation)2 - 8[12][17]
BedaquilineXDR M. tuberculosis (Rv0678 mutation)6.4[11]
LigandBinding TargetKd (nM)Reference
Bedaquilinec-subunit500[1]
Bedaquilineε-subunit19100[1]

Key Experimental Protocols

Detailed methodologies are crucial for the study of the Mtb ATP synthase c-ring. Below are outlines of key experimental protocols.

Purification of the Mtb ATP Synthase c-Ring

This protocol is a composite based on descriptions of c-ring purification for structural and functional studies.

experimental_workflow cluster_overexpression Overexpression cluster_extraction Membrane Extraction cluster_purification Purification cluster_verification Verification start Transform E. coli with plasmid containing Mtb atpE gene culture Culture transformed E. coli in large scale start->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., sonication, French press) harvest->lyse Cell Pellet membranes Isolate cell membranes by ultracentrifugation lyse->membranes solubilize Solubilize membrane proteins with detergent (e.g., DDM, Triton X-100) membranes->solubilize affinity Affinity Chromatography (e.g., Ni-NTA if His-tagged) solubilize->affinity Solubilized Proteins ion_exchange Ion-Exchange Chromatography affinity->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec sds_page SDS-PAGE and Western Blot sec->sds_page Purified c-ring mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Workflow for the overexpression and purification of the Mtb ATP synthase c-ring.

Protocol Steps:

  • Cloning and Overexpression: The atpE gene from M. tuberculosis is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Large-scale cultures are grown and protein expression is induced.

  • Membrane Preparation: Harvested cells are lysed, and the membrane fraction is isolated by ultracentrifugation.

  • Solubilization: The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM)) to solubilize membrane proteins.

  • Chromatographic Purification: The solubilized proteins are subjected to a series of chromatographic steps. If the protein is His-tagged, immobilized metal affinity chromatography (IMAC) is the first step. This is typically followed by ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous sample of the c-ring.

  • Verification: The purity and identity of the c-ring are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

ATP Synthesis and Hydrolysis Assays

These assays are fundamental for assessing the functional activity of the ATP synthase and the inhibitory effect of compounds.

assay_logic cluster_synthesis ATP Synthesis Assay cluster_hydrolysis ATP Hydrolysis Assay imvs Inverted Membrane Vesicles (IMVs) substrates_syn Add ADP, Pi, and a respiratory substrate (e.g., NADH) imvs->substrates_syn atp_detection Measure ATP production (e.g., Luciferin/Luciferase assay) substrates_syn->atp_detection imvs2 Inverted Membrane Vesicles (IMVs) or Purified Enzyme substrates_hyd Add ATP imvs2->substrates_hyd pi_detection Measure inorganic phosphate (Pi) release (e.g., Malachite Green assay) substrates_hyd->pi_detection inhibitor Inhibitor (e.g., Bedaquiline) inhibitor->substrates_syn Pre-incubate inhibitor->substrates_hyd Pre-incubate

Caption: Logical flow of ATP synthesis and hydrolysis assays.

ATP Synthesis Assay Protocol (Luminescence-based): [7][15]

  • Prepare Inverted Membrane Vesicles (IMVs): IMVs from M. smegmatis or M. bovis BCG are prepared by cell lysis and differential centrifugation.

  • Reaction Mixture: A reaction buffer is prepared containing HEPES-KOH, KCl, MgCl2, ADP, inorganic phosphate (Pi), and a respiratory substrate like NADH.

  • Inhibitor Incubation: For inhibition studies, IMVs are pre-incubated with varying concentrations of the inhibitor (e.g., bedaquiline).

  • Initiate Reaction: The reaction is initiated by adding the IMVs to the reaction mixture.

  • ATP Detection: ATP production is continuously monitored using a luciferin/luciferase-based luminescence assay (e.g., CellTiter-Glo®). The light output is proportional to the amount of ATP synthesized.

  • Data Analysis: IC50 values are calculated by plotting the rate of ATP synthesis against the inhibitor concentration.

ATP Hydrolysis Assay Protocol (Malachite Green-based): [18][19]

  • Enzyme Preparation: Either IMVs or purified F1Fo-ATP synthase can be used.

  • Reaction Mixture: A reaction buffer is prepared containing HEPES-KOH, KCl, and MgCl2.

  • Inhibitor Incubation: The enzyme is pre-incubated with the inhibitor.

  • Initiate Reaction: The reaction is started by the addition of ATP.

  • Stop Reaction and Detect Phosphate: After a defined time, the reaction is stopped (e.g., with an acid). The amount of inorganic phosphate released is quantified by adding a Malachite Green reagent, which forms a colored complex with phosphate, measured spectrophotometrically.

X-ray Crystallography of the c-Ring

This technique provides high-resolution structural information of the c-ring and its interaction with inhibitors.

crystallography_workflow start Purified and concentrated c-ring (with or without inhibitor) crystallization Set up crystallization trials (e.g., vapor diffusion) start->crystallization crystals Obtain protein crystals crystallization->crystals diffraction Collect X-ray diffraction data at a synchrotron source crystals->diffraction phasing Solve the phase problem (e.g., molecular replacement) diffraction->phasing model_building Build and refine the atomic model phasing->model_building structure Final 3D structure model_building->structure

Caption: General workflow for determining the crystal structure of the Mtb c-ring.

Protocol Outline: [2][7]

  • Sample Preparation: Highly pure and concentrated c-ring, with or without the bound inhibitor, is prepared.

  • Crystallization: The protein is mixed with a crystallization solution containing precipitants (e.g., PEG), buffers, and salts, and crystallization trials are set up using methods like vapor diffusion (hanging or sitting drop).

  • Crystal Harvesting and Data Collection: Suitable crystals are harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.

  • Structure Determination: The diffraction data are processed, and the structure is solved using methods like molecular replacement, using a known structure of a homologous c-ring as a search model.

  • Model Refinement: The initial model is refined against the experimental data to obtain an accurate atomic model of the c-ring.

Cryo-Electron Microscopy (Cryo-EM) of the Entire F1Fo-ATP Synthase

Cryo-EM allows for the structural determination of the entire ATP synthase complex in a near-native state.

Protocol Outline: [20][21][22]

  • Sample Preparation: The purified, intact Mtb F1Fo-ATP synthase is applied to a cryo-EM grid.

  • Vitrification: The grid is rapidly plunge-frozen in liquid ethane to embed the protein complexes in a thin layer of vitreous ice.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the protein particles.

  • Image Processing: The movies are processed to correct for beam-induced motion, and individual particle images are picked.

  • 3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution 3D reconstruction of the ATP synthase.

  • Model Building: An atomic model is built into the cryo-EM density map.

Conclusion

The c-ring of the Mycobacterium tuberculosis ATP synthase is a validated and highly promising target for the development of new anti-tubercular drugs. Its essential role in the energy metabolism of Mtb, coupled with structural differences from its human homologue, provides a window for selective inhibition. A detailed understanding of its structure, function, and interaction with inhibitors, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design of next-generation therapies to combat tuberculosis. The continued application of structural biology, biophysical, and biochemical techniques will undoubtedly uncover further intricacies of this fascinating molecular machine, paving the way for novel therapeutic interventions.

References

Technical Guide: Mtb ATP synthase-IN-1 and its Effects on Mycobacterial Energy Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), requires a constant supply of energy in the form of ATP for its survival, replication, and pathogenesis, even in dormant states. The F1Fo-ATP synthase enzyme is central to this energy production, making it a highly validated target for novel anti-tubercular drugs. Mtb ATP synthase-IN-1, also identified in scientific literature as compound 6ab , is a potent and selective inhibitor of this critical enzyme.[1][2][3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative efficacy, safety profile, and the experimental methodologies used for its evaluation.

Introduction to Mycobacterial Energy Metabolism

Mycobacterium tuberculosis is an obligate aerobe that primarily relies on oxidative phosphorylation (OXPHOS) to meet its energy demands.[1] The electron transport chain (ETC) generates a proton motive force (PMF) across the mycobacterial inner membrane. The F1Fo-ATP synthase utilizes this PMF to drive the synthesis of ATP from ADP and inorganic phosphate.[1] The essentiality of this pathway in both replicating and non-replicating (latent) Mtb highlights its vulnerability. Inhibition of ATP synthase leads to a rapid depletion of cellular ATP, disrupting essential cellular processes and ultimately causing bacterial death.[1] The clinical success of bedaquiline, the first ATP synthase inhibitor approved for treating multidrug-resistant TB (MDR-TB), has validated this enzyme as a critical drug target.[2][3]

This compound (compound 6ab)

This compound is a novel diamino substituted cyclobut-3-ene-1,2-dione (squaramide) derivative identified as a potent inhibitor of Mtb.[1][2][3][4] It demonstrates excellent in vitro activity against drug-susceptible Mtb strains and clinically isolated resistant strains.[1][2][3][4] Preliminary studies indicate that its primary target is the Mtb ATP synthase.[1][2][3][4] Furthermore, the compound exhibits a promising druggability profile, including good metabolic stability, low cytotoxicity, and acceptable oral bioavailability.[1][2][3][4]

Mechanism of Action

This compound is believed to function similarly to other ATP synthase inhibitors that target the membrane-embedded Fo rotor ring. By binding to the interface of the a and c subunits, the inhibitor is thought to block the rotation of the c-ring, which is essential for proton translocation across the membrane. This disruption halts the conversion of the proton motive force into the mechanical rotation required for ATP synthesis by the F1 catalytic domain, leading to a profound energy deficit and cell death.

cluster_membrane Mycobacterial Inner Membrane atp_synthase F1Fo-ATP Synthase atp ATP Production atp_synthase->atp Synthesizes energy Cellular Energy Depletion atp_synthase->energy Synthesis Blocked etc Electron Transport Chain (ETC) pmf Proton Motive Force (H+ Gradient) etc->pmf Pumps H+ pmf->atp_synthase Drives inhibitor This compound inhibitor->atp_synthase Inhibits c-ring rotation death Bacterial Cell Death energy->death Leads to

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Activity and Cytotoxicity

Parameter Test Organism/Cell Line Value Reference
MIC M. tuberculosis H37Rv 0.452 - 0.499 µg/mL [1][2][3][4]

| Cytotoxicity (IC50) | Vero Cells | > 64 µg/mL |[1][2][3][4] |

Table 2: Pharmacokinetic Profile in CD-1 Mice

Route Dose Bioavailability/Stability Reference
Oral (PO) 50 mg/kg Acceptable oral bioavailability [5][6]
Intravenous (IV) 5 mg/kg Good metabolic stability [5][6]

| Note: Detailed parameters such as Cmax, Tmax, AUC, and half-life are not available in the cited abstracts. | | | |

Detailed Experimental Protocols

The precise protocols from the primary literature for this compound are not publicly available. The following sections describe standardized, representative methodologies for the key assays used to characterize such inhibitors.

Mycobacterial ATP Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit ATP production in inverted membrane vesicles (IMVs) isolated from a surrogate mycobacterial species like Mycobacterium smegmatis.

Methodology:

  • Preparation of IMVs: M. smegmatis is cultured to mid-log phase, harvested, and washed. The cell pellet is resuspended in a lysis buffer and subjected to high-pressure disruption (e.g., French press). Unbroken cells and debris are removed by low-speed centrifugation, and the supernatant is subjected to ultracentrifugation to pellet the membrane fraction. The resulting pellet, containing the IMVs, is resuspended in a suitable buffer.

  • ATP Synthesis Reaction: IMVs are incubated in a reaction buffer containing buffer salts (e.g., HEPES-KOH), potassium chloride, magnesium chloride, ADP, and inorganic phosphate.

  • Initiation and Inhibition: The reaction is initiated by adding an electron donor like NADH or succinate to energize the membrane and generate a PMF. Test compounds (like this compound) are added at various concentrations.

  • ATP Detection: After a set incubation period at 37°C, the amount of ATP produced is quantified using a luciferin-luciferase-based bioluminescence assay (e.g., ATP Bioluminescence Assay Kit).

  • Data Analysis: Luminescence is measured using a plate reader. The percent inhibition at each compound concentration is calculated relative to a DMSO control, and the IC50 value is determined by non-linear regression analysis.

start Prepare M. smegmatis Inverted Membrane Vesicles (IMVs) step2 Aliquot IMVs into 96-well plate with reaction buffer (ADP, Pi) start->step2 step3 Add serial dilutions of This compound step2->step3 step4 Initiate reaction with electron donor (e.g., NADH) step3->step4 step5 Incubate at 37°C step4->step5 step6 Add Luciferin-Luciferase reagent to quantify ATP step5->step6 end Measure Luminescence and calculate IC50 step6->end

Figure 2: Workflow for ATP synthesis inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a common method for Mtb.

Methodology:

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80. The culture is adjusted to a McFarland standard and then diluted to the final inoculum density.

  • Plate Setup: In a 96-well microplate, the test compound is serially diluted in 7H9 broth.

  • Inoculation: The prepared Mtb inoculum is added to each well containing the test compound. Control wells (no drug) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7-10 days.

  • Growth Detection: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well. The plate is re-incubated for 24-48 hours.

  • Reading Results: Metabolically active (growing) bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).

Cytotoxicity Assay

This assay evaluates the toxicity of the compound against a mammalian cell line, typically Vero (African green monkey kidney) cells, to determine its therapeutic index.

Methodology:

  • Cell Seeding: Vero cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) in a suitable culture medium (e.g., DMEM with 10% FBS) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plate is incubated for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment (MTT Method):

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1.5-4 hours.

    • Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader (typically at ~570 nm). The IC50 value, the concentration of compound that reduces cell viability by 50% compared to the untreated control, is calculated.

Conclusion

This compound (compound 6ab) is a potent inhibitor of Mycobacterium tuberculosis with a favorable preclinical profile. Its high efficacy against Mtb, coupled with low mammalian cell cytotoxicity, suggests a promising therapeutic window. The compound's likely mechanism of action, the inhibition of the essential ATP synthase enzyme, aligns with a clinically validated strategy for treating drug-resistant tuberculosis. Further investigation into its detailed pharmacokinetic and pharmacodynamic properties is warranted to fully assess its potential as a future anti-tubercular therapeutic.

References

An In-Depth Technical Guide on the Oral Bioavailability and Metabolic Stability of Mtb ATP Synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and metabolic stability of Mtb ATP synthase-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb) ATP synthase. This document is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents.

Introduction

This compound, also known as compound 6ab, has emerged as a promising candidate in the fight against tuberculosis due to its potent inhibitory activity against Mtb ATP synthase.[1] This enzyme is crucial for the energy metabolism of Mycobacterium tuberculosis, making it a validated and attractive target for drug development.[2][3][4][5][6][7][8][9] Understanding the pharmacokinetic properties, particularly oral bioavailability and metabolic stability, is critical for the preclinical and clinical development of this compound. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key processes.

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Male CD-1 Mouse

ParameterRoute of AdministrationDose (mg/kg)ValueUnit
CmaxOral (PO)50-µg/mL
TmaxOral (PO)50-h
AUCOral (PO)50-µg·h/mL
Oral Bioavailability (F%)PO vs. IV50 vs. 5-%
CLIntravenous (IV)5-L/h/kg
VdIntravenous (IV)5-L/kg
Intravenous (IV)5-h

Data based on a single dosage study in male CD-1 mice.[1] Specific values for Cmax, Tmax, AUC, F%, CL, Vd, and t½ are yet to be published.

Table 2: In Vitro Metabolic Stability of this compound

Test SystemParameterValueUnit
Mouse Liver Microsomes-min
Mouse Liver MicrosomesIntrinsic Clearance (CLint)-µL/min/mg protein
Human Liver Microsomes-min
Human Liver MicrosomesIntrinsic Clearance (CLint)-µL/min/mg protein

Specific values for half-life and intrinsic clearance are yet to be published.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the oral bioavailability and metabolic stability of drug candidates like this compound.

In Vivo Oral Bioavailability Study in Mice

This protocol outlines the general procedure for determining the oral bioavailability of a test compound in a mouse model.

Objective: To determine the fraction of an orally administered dose of this compound that reaches systemic circulation.

Materials:

  • This compound

  • Vehicle for oral and intravenous administration (e.g., 0.5% HPMC + 0.1% Tween 80 in water)

  • Male CD-1 mice (or other appropriate strain)

  • Dosing gavage needles and syringes

  • Intravenous injection equipment

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Oral Group: Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage to a group of fasted mice.

    • Intravenous Group: Administer a single intravenous dose of this compound (e.g., 5 mg/kg) to a separate group of mice.

  • Blood Sampling: Collect blood samples from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) for both oral and intravenous routes using appropriate software.

  • Bioavailability Calculation: Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

In Vitro Microsomal Metabolic Stability Assay

This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes.[10][11][12][13][14]

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in the presence of liver microsomes.

Materials:

  • This compound

  • Liver microsomes (mouse and human)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound, liver microsomes, and NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).

Mandatory Visualizations

Mtb ATP Synthase Inhibition Pathway

The following diagram illustrates the general mechanism of action for inhibitors targeting the Mtb F1F0-ATP synthase. These inhibitors disrupt the proton motive force across the mycobacterial membrane, leading to the depletion of ATP and ultimately bacterial cell death.

Mtb_ATP_Synthase_Inhibition cluster_membrane Mycobacterial Inner Membrane ETC Electron Transport Chain (ETC) ATP_Synthase F1F0-ATP Synthase ETC->ATP_Synthase Proton Motive Force (H+ Gradient) Protons_in Protons (H+) (Cytoplasm) Protons_out Protons (H+) (Periplasmic Space) ATP_Synthase->Protons_out Proton Translocation ATP ATP ATP_Synthase->ATP ATP Synthesis Cell_Death Bacterial Cell Death Protons_in->ATP_Synthase Proton Translocation ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Inhibitor This compound Inhibitor->ATP_Synthase Inhibition

Caption: Inhibition of Mtb ATP Synthase Disrupts Energy Production.

Experimental Workflow for Oral Bioavailability Study

The workflow for a typical in vivo oral bioavailability study is depicted below.

Oral_Bioavailability_Workflow Start Start: Acclimated Mice Dosing Dosing (Oral and IV routes) Start->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc End End: Report Bioavailability_Calc->End

Caption: In Vivo Oral Bioavailability Experimental Workflow.

Experimental Workflow for Microsomal Stability Assay

The following diagram outlines the key steps in an in vitro microsomal stability assay.

Microsomal_Stability_Workflow Start Start: Prepare Reagents Incubation Incubate Compound with Microsomes & NADPH at 37°C Start->Incubation Time_Sampling Sample at Multiple Time Points Incubation->Time_Sampling Quench_Reaction Quench Reaction (e.g., with Acetonitrile) Time_Sampling->Quench_Reaction Protein_Precipitation Protein Precipitation (Centrifugation) Quench_Reaction->Protein_Precipitation Supernatant_Analysis Analyze Supernatant (LC-MS/MS) Protein_Precipitation->Supernatant_Analysis Data_Analysis Calculate t½ and CLint Supernatant_Analysis->Data_Analysis End End: Report Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Mtb ATP Synthase-IN-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The F1Fo-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis (Mtb), responsible for generating the bulk of cellular ATP through oxidative phosphorylation.[1][2] This makes it a prime and clinically validated target for novel anti-tuberculosis drugs, as demonstrated by the FDA-approved inhibitor bedaquiline (BDQ).[3][4] Mtb ATP synthase-IN-1 is a potent inhibitor of this enzyme, demonstrating significant activity against Mtb.[5][6]

These application notes provide detailed protocols for conducting in vitro assays to characterize the activity of inhibitors like this compound against Mtb ATP synthase. The primary methods described are the ATP synthesis inhibition assay using inverted membrane vesicles (IMVs) and the ATP hydrolysis assay.

Mechanism of Action of Mtb ATP Synthase and Inhibition

The Mtb ATP synthase utilizes the proton motive force (PMF) generated by the electron transport chain to drive the synthesis of ATP from ADP and inorganic phosphate (Pi).[4][7] Protons translocate through the membrane-embedded Fo domain, causing the c-ring rotor to turn. This rotation is transmitted via the central stalk (γ subunit) to the catalytic F1 domain, inducing conformational changes that drive ATP synthesis.[8][9] Inhibitors like this compound bind to the enzyme, typically the Fo domain, obstructing the proton channel or the rotor's movement, which halts ATP production and ultimately leads to bacterial cell death.[4][9]

cluster_periplasm Periplasm (High H+) cluster_membrane Inner Plasma Membrane cluster_cytoplasm Cytoplasm (Low H+) H_in H+ Fo Fo Domain (a/c subunits) H_in->Fo Proton Flow F1 F1 Domain (αβγδε) Fo->F1 Rotation H_out H+ Fo->H_out ATP ATP F1->ATP Synthesis ADP_Pi ADP + Pi ADP_Pi->F1 Substrates Inhibitor This compound Inhibitor->Fo BLOCKS

Fig 1. Mechanism of Mtb ATP synthase and site of inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and provide a comparison with other known inhibitors.

Table 1: Activity Profile of this compound

ParameterValueReference
MIC against Mtb 0.452-0.499 µg/mL[5][6]
Cytotoxicity (Vero IC₅₀) > 64 µg/mL[5]

Table 2: Comparative Inhibitory Activity of Mtb ATP Synthase Inhibitors

CompoundTypeTarget Subunit(s)Mtb MICATP Synthesis IC₅₀Reference
Bedaquiline (BDQ) Diarylquinolinec, a0.03 µg/mL (54 nM)20-25 nM[8][9]
SQ31f Squaramidea, c~0.5 µM (Mtb)Not specified[8]
AlMF1 Oxathiine CarboxamideγNot specified96.4 ± 3 µM[10]
Compound 5228485 HTS Hita, c1 µM0.34 µM[11]

Experimental Protocols

Preparation of Inverted Membrane Vesicles (IMVs)

IMVs are essential for assaying ATP synthesis, as they maintain the correct orientation of the ATP synthase and can sustain a proton motive force.[3][10]

Materials:

  • M. smegmatis or M. bovis BCG culture

  • Lysis Buffer: 50 mM MOPS-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol, DNase I, protease inhibitors

  • French press or sonicator

  • Ultracentrifuge

Protocol:

  • Harvest mycobacterial cells from a mid-log phase culture by centrifugation.

  • Wash the cell pellet twice with a suitable buffer (e.g., PBS).

  • Resuspend the pellet in ice-cold Lysis Buffer.

  • Lyse the cells using a French press (2-3 passes at >15,000 psi) or high-intensity sonication on ice.

  • Centrifuge the lysate at a low speed (e.g., 20,000 x g for 30 min) to remove intact cells and debris.

  • Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction at >150,000 x g for 1-2 hours.

  • Wash the resulting IMV pellet with a buffer without protease inhibitors.

  • Resuspend the final IMV pellet in a suitable assay buffer, determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C.

ATP Synthesis Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP produced by IMVs, which is quantified using a luciferase/luciferin reaction that generates light.[9][10] It is highly sensitive and suitable for high-throughput screening (HTS).

start Start: Prepare Reagents prep_imv Prepare Mtb IMVs (See Protocol 4.1) start->prep_imv plate_setup Dispense Inhibitor (e.g., this compound) and DMSO controls into 96-well plate prep_imv->plate_setup add_imv Add IMVs and Assay Buffer (MOPS, MgCl₂, ADP, Pi, NADH) plate_setup->add_imv incubate1 Incubate at RT for 30 min add_imv->incubate1 add_reagent Add ATP Detection Reagent (e.g., CellTiter-Glo®) incubate1->add_reagent incubate2 Incubate in dark at RT for 10 min add_reagent->incubate2 measure Measure Luminescence (Plate Reader) incubate2->measure analyze Analyze Data: Calculate % Inhibition and IC₅₀ measure->analyze end End analyze->end

Fig 2. Workflow for In Vitro ATP Synthesis Inhibition Assay.

Materials:

  • Mtb IMVs

  • Assay Buffer: 50 mM MOPS (pH 7.5), 10 mM MgCl₂, 10 µM ADP, 250 µM Pi, 1 mM NADH[10]

  • This compound (or other inhibitor) dissolved in DMSO

  • Luminescent ATP detection kit (e.g., CellTiter-Glo®)

  • White, opaque 96-well microplates

Protocol:

  • Prepare serial dilutions of this compound in DMSO. Spot 1 µL of each concentration into the wells of a 96-well plate. Include DMSO-only wells as a 100% activity control.

  • Prepare a master mix containing IMVs (e.g., 5 µg/mL final concentration) in Assay Buffer.[10]

  • Add the IMV master mix to each well. The NADH provides the substrate for the respiratory chain to generate the PMF.

  • Incubate the plate at room temperature for 30 minutes.[10]

  • Add the luminescent ATP detection reagent to each well according to the manufacturer's protocol (e.g., CellTiter-Glo®).

  • Incubate for an additional 10 minutes in the dark to stabilize the signal.[10]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

ATP Hydrolysis Assay (Phosphate Release)

In the absence of a PMF, ATP synthase can run in reverse, hydrolyzing ATP to ADP and Pi.[3][8] This assay measures the rate of inorganic phosphate (Pi) release. It is particularly useful for studying purified enzyme or when components in IMVs interfere with other assay types.[8]

Materials:

  • Purified Mtb ATP synthase or IMVs

  • Assay Buffer: 10 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂[3]

  • ATP solution (2 mM)

  • Inhibitor (e.g., this compound)

  • DCCD (N,N'-Dicyclohexylcarbodiimide) as a control inhibitor[3]

  • Quenching solution: 2.4% (w/v) trichloroacetic acid (TCA)[3]

  • Phosphate detection reagent (e.g., Malachite green-based reagent)

Protocol:

  • Incubate IMVs (0.5 mg/mL) or purified enzyme with the desired concentrations of this compound in Assay Buffer at 37°C.[3] Include a no-inhibitor control and a positive control with 100 µM DCCD.

  • Initiate the reaction by adding 2 mM ATP.

  • Incubate for a set time (e.g., 30 minutes) at 37°C.[3]

  • Stop the reaction by adding the TCA quenching solution.

  • Centrifuge the samples to pellet the membranes/protein.

  • Transfer the supernatant to a new plate and add the phosphate detection reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite green).

  • Create a standard curve using known concentrations of Pi to quantify the amount of phosphate released.

  • Calculate the specific activity (nmol Pi/min/mg protein) and determine the inhibitory effect of the compound.

Consequences of ATP Synthase Inhibition

The inhibition of ATP synthase leads to a rapid depletion of cellular ATP.[4] This energy crisis disrupts essential cellular processes, including DNA replication, transcription, translation, and cell wall maintenance, ultimately resulting in a bactericidal or bacteriostatic effect.[12][13]

Inhibition Inhibition of Mtb ATP Synthase (e.g., by this compound) ATP_Depletion Depletion of Cellular ATP Pool Inhibition->ATP_Depletion Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis Process_Fail Failure of ATP-Dependent Processes (Replication, Synthesis, etc.) Energy_Crisis->Process_Fail Bacteriostasis Bacteriostasis (Growth Arrest) Process_Fail->Bacteriostasis Bactericidal Bactericidal Effect (Cell Death) Process_Fail->Bactericidal

Fig 3. Consequences of Mtb ATP Synthase Inhibition.

References

Application Notes and Protocols for Testing Mycobacterium tuberculosis (Mtb) ATP Synthase Inhibitors Using Inverted Membrane Vesicles (IMVs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The F1Fo-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). It plays a central role in generating adenosine triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation.[1] This essential function has made the Mtb ATP synthase a validated and highly promising target for new anti-TB drugs, exemplified by the clinical success of bedaquiline (BDQ), an inhibitor of this enzyme.[2][3]

Inverted membrane vesicles (IMVs) are a powerful in vitro tool for studying the activity of membrane-bound enzymes like ATP synthase. These vesicles are small, sealed fragments of the bacterial cytoplasmic membrane that have an inside-out orientation, exposing the ATP-binding F1 domain to the external buffer.[4][5] This configuration allows researchers to easily manipulate substrate and inhibitor concentrations and directly measure the enzyme's ATP synthesis and hydrolysis activities. This document provides detailed protocols for preparing IMVs from mycobacteria and for performing assays to screen and characterize inhibitors of Mtb ATP synthase. While the focus is on Mtb, the non-pathogenic, faster-growing species Mycobacterium smegmatis is often used as a surrogate for these assays due to its similar bioenergetic pathways.[1][6]

Experimental Protocols

Preparation of Mycobacterial Inverted Membrane Vesicles (IMVs)

This protocol describes the preparation of IMVs from mycobacterial cells. The key steps involve cell growth, harvesting, lysis to disrupt the cells, and differential ultracentrifugation to isolate the membrane fragments which then form IMVs.

Materials and Reagents:

  • Mycobacterium smegmatis or Mycobacterium bovis BCG strains

  • Appropriate liquid culture medium (e.g., Middlebrook 7H9 with supplements)

  • Wash Buffer: 50 mM MOPS, pH 7.5, 10 mM MgCl2

  • Lysis Buffer: Wash buffer supplemented with 1 mM DTT and protease inhibitors

  • DNase I

  • French pressure cell (French press)

  • High-speed and ultracentrifuges with appropriate rotors

Procedure:

  • Cell Culture: Grow mycobacterial cells in liquid culture to the late logarithmic phase.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).

  • Washing: Wash the cell pellet twice with ice-cold Wash Buffer to remove media components.

  • Resuspension: Resuspend the washed cell pellet in Lysis Buffer.

  • Cell Lysis: Disrupt the cells by passing the suspension through a pre-cooled French press at high pressure (e.g., 16,000 psi).[5] Multiple passes may be necessary for efficient lysis.

  • DNase Treatment: Add DNase I to the lysate and incubate on ice for 10-15 minutes to reduce viscosity from released DNA.

  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet unbroken cells and large debris.[7]

  • IMV Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C) to pellet the membrane vesicles.[7]

  • Final Resuspension: Discard the supernatant and resuspend the IMV pellet in a minimal volume of a suitable buffer (e.g., 10 mM HEPES-KOH pH 7.5, 5 mM MgCl2, 10% glycerol).[8]

  • Quantification and Storage: Determine the total protein concentration of the IMV preparation (e.g., using a BCA assay). Aliquot the IMVs and store them at -80°C until use.

ATP Synthesis Assay

This assay measures the synthesis of ATP driven by a proton motive force (PMF) generated by the electron transport chain (ETC). A respiratory substrate (e.g., NADH or succinate) is provided, which donates electrons to the ETC. The resulting proton gradient powers ATP synthase to produce ATP from ADP and inorganic phosphate (Pi). The newly synthesized ATP is quantified using a luciferase-based reagent.

Materials and Reagents:

  • Prepared IMVs

  • Assay Buffer: 50 mM MOPS, pH 7.5, 10 mM MgCl2, 10 mM KH2PO4.[9]

  • Respiratory Substrate: NADH (final concentration 2 mM) or Succinate (final concentration 5-10 mM).[9][10]

  • ADP (final concentration ~100 µM).[9]

  • Test inhibitors (e.g., dissolved in DMSO)

  • ATP detection reagent (e.g., BacTiter-Glo™ or CellTiter-Glo®).[9][11]

  • 384-well or 96-well microtiter plates (white, opaque for luminescence)

  • Luminometer or plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a microtiter plate, add the test inhibitor at various concentrations.

  • Pre-incubation: Add IMVs to the wells containing the inhibitor and Assay Buffer. Pre-incubate for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the ATP synthase.[9]

  • Initiate Reaction: Start the ATP synthesis reaction by adding the respiratory substrate (NADH) and ADP.[9]

  • Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).[9][12]

  • ATP Detection: Stop the reaction and quantify the amount of ATP produced by adding the luciferase-based ATP detection reagent according to the manufacturer's instructions.[9] This reagent lyses the vesicles and provides the necessary components for the light-producing reaction.

  • Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ATP concentration.[11]

  • Controls: Include negative controls (no respiratory substrate) and positive controls (no inhibitor, DMSO vehicle only). A known inhibitor like bedaquiline can be used as a reference control.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

ATP Hydrolysis Assay

Mycobacterial ATP synthase possesses a naturally low or latent ATP hydrolysis (ATPase) activity.[10][13] This is a regulatory mechanism to prevent wasteful ATP consumption. To measure ATPase activity and its inhibition, this activity must first be unmasked. This can be achieved by using IMVs from genetically modified strains (e.g., with a truncated α subunit) or by treating the IMVs with agents like trypsin or high concentrations of methanol.[1][10] The assay typically measures the release of inorganic phosphate (Pi).

Materials and Reagents:

  • Prepared IMVs (ideally from a strain with hydrolytically competent ATP synthase).[1]

  • Assay Buffer: 50 mM MOPS or Tris-HCl, pH adjusted.

  • ATP (final concentration 2 mM).[10]

  • Test inhibitors

  • Reagents for phosphate detection (e.g., Malachite Green-based colorimetric assay)

  • Microtiter plates (clear, for colorimetric assays)

  • Spectrophotometer or plate reader

Procedure:

  • IMV Activation (if necessary): Pre-treat wild-type IMVs to activate hydrolysis (e.g., incubate with trypsin).[10] This step is not needed for IMVs from genetically modified strains.

  • Reaction Setup: In a microtiter plate, add the test inhibitor at various concentrations.

  • Pre-incubation: Add the activated IMVs to the wells and pre-incubate.

  • Initiate Reaction: Start the hydrolysis reaction by adding ATP.[10]

  • Incubation: Incubate the plate for a set time at a controlled temperature (e.g., 37°C).[10]

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method like the Malachite Green assay.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Controls: Include negative controls (no ATP) and positive controls (no inhibitor).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the ATP synthesis assay.

Data Presentation

The following table summarizes typical quantitative data and parameters used in Mtb ATP synthase inhibitor assays with IMVs.

ParameterTypical Value / RangeSource
IMV Protein Concentration 0.1 - 1.0 mg/mL[12]
Screening Concentration (Inhibitors) 10 µM[9]
NADH Concentration (Synthesis) 2 mM[9]
Succinate Concentration (Synthesis) 5 - 10 mM[10]
ADP Concentration (Synthesis) 100 µM[9]
ATP Concentration (Hydrolysis) 2 mM[10]
Bedaquiline IC50 (ATP Synthesis) ~2.5 - 34 nM[1]
GaMF1 IC50 (ATP Synthesis) 13 ± 2.5 µM (M. abscessus)[11]
DeMF1 IC50 (ATP Synthesis) ~0.5 µM[2]
ATP Synthesis Rate (WT M. smegmatis) 3.24 ± 0.07 nmol min⁻¹ (mg protein)⁻¹[13]

Mandatory Visualizations

Diagrams of Experimental Workflows and Principles

IMV_Preparation_Workflow cluster_prep IMV Preparation Workflow A Mycobacterial Cell Culture (e.g., M. smegmatis) B Harvest Cells (Centrifugation) A->B C Wash Cell Pellet B->C D Cell Lysis (French Press) C->D E Low-Speed Centrifugation (Remove Debris) D->E F High-Speed Ultracentrifugation (Pellet Membranes) E->F G Resuspend IMV Pellet F->G H Quantify and Store at -80°C G->H

Caption: Workflow for the preparation of inverted membrane vesicles (IMVs).

ATP_Synthesis_Assay cluster_vesicle Inverted Membrane Vesicle (IMV) cluster_outside Outside Vesicle (Cytoplasmic Side) ETC Electron Transport Chain (ETC) H_out H+ ATPS F1Fo-ATP Synthase ATP ATP ATPS->ATP Synthesis NADH NADH NADH->ETC ADP ADP + Pi ADP->ATPS Inhibitor Inhibitor Inhibitor->ATPS Blocks Activity H_in H+ H_out->H_in Proton Pumping H_in->ATPS Proton Motive Force

Caption: Principle of the ATP synthesis inhibitor assay in IMVs.

ATP_Hydrolysis_Assay cluster_vesicle Inverted Membrane Vesicle (IMV) cluster_outside Outside Vesicle (Cytoplasmic Side) ATPS F1Fo-ATP Synthase (Activated) ADP ADP + Pi ATPS->ADP Hydrolysis H_in H+ ATPS->H_in Proton Pumping ATP ATP ATP->ATPS Inhibitor Inhibitor Inhibitor->ATPS Blocks Activity H_out H+

Caption: Principle of the ATP hydrolysis inhibitor assay in IMVs.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting Mtb ATP Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of inhibitors against Mycobacterium tuberculosis (Mtb) ATP synthase, a clinically validated target for novel anti-tubercular drugs.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action. The F1Fo-ATP synthase, an essential enzyme for ATP production through oxidative phosphorylation, has been validated as a critical target for Mtb.[1][2] The approval of bedaquiline, a diarylquinoline that targets the c-subunit of the Mtb ATP synthase, has spurred the development of high-throughput screening (HTS) assays to identify new chemical entities that inhibit this enzyme.[1][3]

These application notes describe two primary HTS approaches for identifying Mtb ATP synthase inhibitors: biochemical (target-based) assays and whole-cell (phenotypic) assays. Detailed protocols for representative assays are provided to guide researchers in implementing these screens.

Application Notes: HTS Strategies

Biochemical (Target-Based) Assays

Biochemical assays directly measure the activity of the isolated Mtb ATP synthase enzyme. A common and effective method utilizes inverted membrane vesicles (IMVs) prepared from a surrogate mycobacterial species like Mycobacterium smegmatis, which overexpresses the Mtb ATP synthase.[4][5] These vesicles have their cytoplasmic side facing outwards, allowing for the measurement of ATP synthesis or hydrolysis.

  • Principle of ATP Synthesis Assay: In the presence of a respiratory substrate (e.g., NADH or succinate), the electron transport chain in the IMVs pumps protons into the vesicle lumen, creating a proton motive force (PMF).[5] This PMF drives the ATP synthase to produce ATP from ADP and inorganic phosphate (Pi). The amount of ATP produced is quantified, typically using a luciferase-based luminescence readout. Inhibitors of ATP synthase will reduce the amount of ATP generated.

  • Principle of ATP Hydrolysis Assay: The ATP synthase can also catalyze the reverse reaction, ATP hydrolysis, to pump protons. This activity can be measured by providing ATP and monitoring its consumption or the resulting proton pumping.[6] However, the ATP hydrolysis activity of mycobacterial ATP synthase is naturally auto-inhibited.[6] Therefore, genetically modified enzymes with truncated α-subunits that relieve this auto-inhibition are often used for hydrolysis-based assays.[6]

Advantages of Biochemical Assays:

  • Directly measures inhibition of the target enzyme.

  • Reduces the complexity of whole-cell systems, minimizing off-target effects.

  • Amenable to high-throughput formats.

Disadvantages of Biochemical Assays:

  • Requires purification of the enzyme or preparation of IMVs.

  • Does not account for compound permeability or efflux in a cellular context.

  • Identified hits may not be active against whole Mtb cells.

Whole-Cell (Phenotypic) Assays

Whole-cell assays measure the ability of a compound to inhibit the growth of Mtb. These assays are crucial as they simultaneously assess a compound's ability to penetrate the complex mycobacterial cell wall and inhibit its target in a physiological context.

  • Principle: Mtb is cultured in the presence of test compounds, and bacterial growth is monitored over time. A reduction in growth compared to untreated controls indicates potential antimicrobial activity. To adapt this for HTS, reporter strains of Mtb are often used, which express fluorescent proteins (e.g., mCherry, DsRed) or luciferase.[7][8][9] The signal from the reporter is proportional to the number of viable bacteria.

  • ATP Depletion Assay: A specific type of phenotypic screen directly relevant to ATP synthase inhibitors involves measuring the intracellular ATP levels of Mtb after compound treatment.[10][11] A decrease in ATP levels suggests that the compound may be targeting ATP homeostasis.[10] This can be achieved using luciferase-based ATP detection kits.[10][11][12]

Advantages of Whole-Cell Assays:

  • Identifies compounds with whole-cell activity, accounting for permeability and efflux.

  • Can uncover compounds with novel mechanisms of action.

  • Physiologically relevant.

Disadvantages of Whole-Cell Assays:

  • The specific target of the inhibitor is not immediately known.

  • Can be slower than biochemical assays due to the growth rate of Mtb.

  • Requires Biosafety Level 3 (BSL-3) facilities for handling virulent Mtb.

Experimental Protocols

Protocol 1: Biochemical HTS Assay for Mtb ATP Synthase Inhibitors using Inverted Membrane Vesicles (IMVs)

This protocol describes an ATP synthesis inhibition assay using IMVs from M. smegmatis expressing the Mtb ATP synthase, with a luminescence-based readout.

Materials and Reagents:

  • IMVs from M. smegmatis expressing Mtb ATP synthase

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM MgCl2

  • NADH solution (e.g., 10 mM stock)

  • ADP solution (e.g., 10 mM stock)

  • Inorganic Phosphate (Pi) solution (e.g., 100 mM stock)

  • Test compounds dissolved in DMSO

  • ATP standard solution

  • Luminescent ATP detection kit (e.g., BacTiter-Glo™)

  • White, opaque 384-well microplates

Procedure:

  • Compound Plating: Dispense test compounds into the wells of a 384-well plate to achieve the desired final concentration (e.g., 10 µM). Include appropriate controls: positive control (a known Mtb ATP synthase inhibitor like bedaquiline) and negative control (DMSO vehicle).

  • IMV Preparation: Thaw the IMV stock on ice and dilute to the desired concentration in Assay Buffer. Keep on ice.

  • Reaction Initiation: Add the diluted IMVs to each well of the assay plate.

  • Substrate Addition: Prepare a substrate mix containing NADH, ADP, and Pi in Assay Buffer. Add this mix to all wells to initiate the ATP synthesis reaction. The final concentrations should be optimized, but typical ranges are 1-2 mM NADH, 0.1-0.5 mM ADP, and 5-10 mM Pi.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • ATP Detection: Add the luminescent ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the vesicles and provides the necessary components for the luciferase reaction.

  • Signal Measurement: Incubate the plate for a short period (e.g., 5-10 minutes) to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Plot dose-response curves for active compounds to determine their IC50 values.

Protocol 2: Whole-Cell HTS Assay for Mtb Growth Inhibitors using a Luciferase Reporter Strain

This protocol describes a whole-cell growth inhibition assay using a recombinant strain of Mtb H37Rv expressing luciferase.

Materials and Reagents:

  • Mtb H37Rv expressing a luciferase reporter gene (luxAB)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • Test compounds dissolved in DMSO

  • Positive control (e.g., rifampicin)

  • Negative control (DMSO vehicle)

  • Sterile, white, opaque 384-well microplates

  • Biosafety Level 3 (BSL-3) containment facility

Procedure:

  • Mtb Culture Preparation: Grow the Mtb luciferase reporter strain to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in fresh 7H9 medium to the desired starting inoculum (e.g., a final OD600 of 0.01-0.02 in the assay plate).[13]

  • Compound Plating: In a BSL-3 cabinet, dispense the test compounds into the 384-well plates.[7][14] Include positive and negative controls.

  • Inoculation: Add the diluted Mtb culture to each well of the plate.[7][14]

  • Incubation: Seal the plates and incubate at 37°C for a period of 4-5 days.[7][14]

  • Luminescence Measurement: After incubation, measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent growth inhibition for each compound relative to the controls. Confirmed hits can be further characterized by determining their minimum inhibitory concentration (MIC) in dose-response experiments.

Data Presentation

The following table summarizes the activity of known Mtb ATP synthase inhibitors.

Compound ClassInhibitorTarget Subunit(s)ATP Synthesis IC50 (µM)Mtb Growth MIC (µg/mL)
DiarylquinolinesBedaquiline (BDQ)c, a~0.030.03-0.12
TBAJ-876c, a<0.0010.006
SquaramidesSQ31fc~0.010.125
Amiloride DerivativesHMANot specifiedNot specified~11
TetrahydroisoquinolinesCompound 27Not specifiedNot specified1
Compound 29Not specifiedNot specified0.9
HTS Hits5228485a, c0.34~0.27
5220632a, c4~2.5

Note: IC50 and MIC values can vary depending on the specific assay conditions and Mtb strain used.

Visualizations

Below are diagrams illustrating key concepts and workflows related to HTS for Mtb ATP synthase inhibitors.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Screening Assay (Biochemical or Whole-Cell) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response (IC50/MIC Determination) Primary_Hits->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., on Vero cells) Dose_Response->Cytotoxicity_Assay Secondary_Assays Secondary Assays (e.g., Orthogonal Screens) Cytotoxicity_Assay->Secondary_Assays Confirmed_Hits Confirmed Hits Secondary_Assays->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: High-throughput screening workflow for Mtb ATP synthase inhibitors.

Mtb_ATP_Synthase_Inhibition cluster_Mtb Mycobacterium tuberculosis ETC Electron Transport Chain (ETC) H_out H+ (Periplasm) ETC->H_out Pumps H+ ATP_Synthase Fo F1 a, b, c subunits α, β, γ, δ, ε subunits H_out->ATP_Synthase:f0 Proton Motive Force H_in H+ (Cytoplasm) ATP_Synthase:f0->H_in ATP ATP ATP_Synthase:f1->ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase:f1 Bedaquiline Bedaquiline (Diarylquinoline) Bedaquiline->ATP_Synthase:f0 Inhibits c-subunit rotation

Caption: Mechanism of Mtb ATP synthase and inhibition by Bedaquiline.

References

Application Notes and Protocols for Measuring ATP Synthesis Inhibition by Novel Mycobacterium tuberculosis ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The F1Fo-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It plays a central role in generating ATP, the primary energy currency of the cell, through oxidative phosphorylation. This makes the Mtb ATP synthase an attractive and validated target for the development of new anti-tubercular drugs. The approval of bedaquiline, a diarylquinoline that specifically inhibits this enzyme, has paved the way for the discovery of other novel inhibitors.[1][2][3] This document provides a detailed protocol for measuring the inhibition of Mtb ATP synthase activity, which is essential for the screening and characterization of new chemical entities like "Mtb ATP synthase-IN-1".

Assay Principle

The most common method for measuring ATP synthesis is the firefly luciferin/luciferase bioluminescence assay.[4][5] In this assay, the amount of ATP produced by the ATP synthase is quantified by the light emitted from the luciferase-catalyzed oxidation of luciferin. This reaction is ATP-dependent, and the resulting luminescence is directly proportional to the amount of ATP synthesized.[4] The assay is highly sensitive, allowing for the detection of picomolar quantities of ATP.[6] For studying Mtb ATP synthase, inverted membrane vesicles (IMVs) from a surrogate species like Mycobacterium smegmatis are often used, as they contain the entire ATP synthase complex in the correct orientation for ATP synthesis.[2][7]

Quantitative Data of Known Mtb ATP Synthase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known Mtb ATP synthase inhibitors. This data can serve as a reference for evaluating the potency of novel inhibitors like "this compound".

InhibitorTarget Subunit(s)IC50 (ATP Synthesis Inhibition)Reference
Bedaquiline (BDQ)c-ring2.5 - 25 nM[8]
TBAJ-876c-ring, a~10-fold more potent than BDQ[9]
SQ31faPotent inhibitor[9]
Epigallocatechin gallate (EGCG)ε155 nM (NADH-driven)[1]
Thiazolidinonec-ring0.312 µM[2]
6,7-dihydropyrazolo[1,5-α]pyrazin-4-oneNot specified0.27 µM[2]
GaMF1γ13 ± 2.5 µM[10]
Compound 5228485Fo-domain0.34 µM[1]
Compound 5220632Fo-domain4.0 µM[1]

Experimental Protocols

Protocol 1: High-Throughput Screening of Mtb ATP Synthase Inhibitors using a Luciferase-Based Assay

This protocol is designed for screening a library of compounds to identify potential inhibitors of Mtb ATP synthase.

Materials and Reagents:

  • Inverted Membrane Vesicles (IMVs) from M. smegmatis or M. tuberculosis

  • Test compounds (e.g., "this compound") dissolved in DMSO

  • ADP (Adenosine diphosphate)

  • Potassium phosphate (KH2PO4)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • ATP standard

  • Luciferin/Luciferase-based ATP detection kit (e.g., Promega CellTiter-Glo®)

  • Assay Buffer: 50 mM HEPES-NaOH (pH 7.5), 10 mM MgCl2

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • IMV Preparation: Prepare IMVs from M. smegmatis or a suitable expression strain according to established protocols. The final protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Reagent Preparation:

    • Prepare a stock solution of ADP (e.g., 10 mM in assay buffer).

    • Prepare a stock solution of potassium phosphate (e.g., 1 M in assay buffer).

    • Prepare a stock solution of NADH (e.g., 20 mM in assay buffer).

    • Prepare a working solution of the test inhibitor and serial dilutions in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound at various concentrations (or a single concentration for primary screening). For control wells, add 2 µL of DMSO.

    • Add 88 µL of the assay mix to each well, containing:

      • Assay Buffer

      • IMVs (final concentration ~40 µg/mL)[11]

      • ADP (final concentration 100 µM)[11]

      • Potassium phosphate (final concentration 10 mM)[11]

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the ATP synthase.

  • Initiation of ATP Synthesis:

    • To start the reaction, add 10 µL of NADH solution (final concentration 2 mM) to each well. NADH serves as the electron donor to energize the membrane and drive ATP synthesis.[11]

    • Incubate the plate at room temperature for 30 minutes.

  • ATP Detection:

    • Add 100 µL of the reconstituted luciferin/luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Light Units.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of IC50 Value for "this compound"

This protocol provides a more detailed approach for accurately determining the IC50 value of a lead compound.

Materials and Reagents: Same as Protocol 1.

Procedure:

  • Prepare a dilution series of "this compound" in DMSO, typically from 100 µM to 0.1 nM in 10-fold dilutions.

  • Set up the assay plate as described in Protocol 1, including wells for no-enzyme control (background), no-inhibitor control (100% activity), and the inhibitor dilution series.

  • Follow the incubation and reaction steps as outlined in Protocol 1.

  • Measure luminescence and record the data.

  • Data Analysis:

    • Subtract the average RLU of the background control from all other readings.

    • Normalize the data by setting the average RLU of the no-inhibitor control to 100% activity.

    • Plot the normalized percent activity against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value.

Visualizations

Mtb_ATP_Synthase_Inhibition cluster_membrane Mycobacterial Inner Membrane Proton_Gradient Proton Gradient (H+) ATP_Synthase Fo F1 Proton_Gradient->ATP_Synthase:f0 Drives rotation ATP ATP ATP_Synthase:f1->ATP Synthesizes Inhibitor This compound Inhibitor->ATP_Synthase:f0 Blocks proton channel ADP ADP + Pi ADP->ATP_Synthase:f1

Caption: Mechanism of Mtb ATP synthase and its inhibition.

Experimental_Workflow start Start: Prepare Reagents prepare_plate Add Inhibitor (this compound) & Assay Mix to 96-well plate start->prepare_plate incubate1 Incubate for 15 min at RT prepare_plate->incubate1 add_nadh Initiate ATP synthesis with NADH incubate1->add_nadh incubate2 Incubate for 30 min at RT add_nadh->incubate2 add_luciferase Add Luciferin/Luciferase Reagent incubate2->add_luciferase incubate3 Incubate for 10 min at RT add_luciferase->incubate3 measure Measure Luminescence incubate3->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for ATP synthesis inhibition assay.

Troubleshooting and Considerations

  • High Background Signal: This may be due to ATP contamination in the reagents. Use ATP-free water and high-purity reagents.

  • Low Signal-to-Noise Ratio: Optimize the concentration of IMVs and the incubation time for ATP synthesis.

  • Inhibitor Solubility: Ensure that the test compound is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid effects on enzyme activity.

  • Assay Artifacts: Some compounds can interfere with the luciferase enzyme. To rule this out, a counterscreen can be performed where the inhibitor is added after the ATP synthesis step, just before the addition of the luciferase reagent.

The described protocols provide a robust and sensitive method for measuring the inhibition of Mycobacterium tuberculosis ATP synthase. By following these procedures, researchers can effectively screen for novel inhibitors, determine their potency (IC50), and advance the development of new therapeutics for tuberculosis. The use of a standardized assay allows for the comparison of data across different studies and chemical scaffolds, accelerating the discovery of the next generation of anti-TB drugs.

References

Application Note: High-Throughput ATP Hydrolysis Assay for the Characterization of Mtb ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on the F1Fo-ATP synthase for energy production, making this enzyme a critical and validated drug target.[1][2][3] The diarylquinoline drug bedaquiline, which targets the c-subunit of the Mtb ATP synthase, is a cornerstone of modern combination therapies for multidrug-resistant tuberculosis, underscoring the therapeutic potential of inhibiting this enzyme.[2][4][5] Characterizing novel inhibitors of Mtb ATP synthase is crucial for the development of new anti-tubercular agents. The ATP hydrolysis assay provides a robust and adaptable method for determining the potency and mechanism of action of these inhibitors. This application note details a comprehensive protocol for an in vitro ATP hydrolysis assay using inverted membrane vesicles (IMVs) from Mycobacterium smegmatis, a non-pathogenic surrogate for Mtb, and provides guidance on data interpretation and presentation.

Mycobacterial ATP synthase naturally exhibits low ATP hydrolysis activity due to intrinsic inhibitory mechanisms involving the ε and α subunits.[1][6] To facilitate inhibitor screening, the enzyme's hydrolytic activity can be unmasked through various methods, including treatment with activating agents like methanol or trypsin, or by using genetically modified strains with truncated α subunits that relieve this auto-inhibition.[1][7] This protocol focuses on the colorimetric measurement of inorganic phosphate (Pi) released from ATP hydrolysis, a reliable and cost-effective method for assessing enzyme activity.

Core Principles

The ATP hydrolysis assay is based on the following principles:

  • Enzyme Source: Inverted membrane vesicles (IMVs) prepared from mycobacteria serve as a rich source of membrane-bound F1Fo-ATP synthase in its near-native state.

  • Activation of Hydrolysis: Due to the latent nature of ATP hydrolysis in mycobacterial ATP synthase, an activation step is often necessary to achieve measurable activity for inhibition studies.

  • Inhibitor Interaction: Test compounds are incubated with the activated enzyme to assess their ability to block ATP hydrolysis.

  • Quantification of Activity: The enzymatic reaction is initiated by the addition of ATP, and the amount of inorganic phosphate (Pi) produced is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The concentration-dependent inhibition by a compound is used to determine its half-maximal inhibitory concentration (IC50), a key parameter for potency.

Data Presentation

Quantitative data from ATP hydrolysis inhibition assays should be presented in a clear and standardized format to allow for easy comparison of different inhibitors. A tabular format is recommended for summarizing key parameters.

InhibitorTarget Subunit(s)IC50 (ATP Hydrolysis)Reference CompoundSelectivity (Mtb vs. human)
Bedaquiline (TMC207)c-ring~34 nM->20,000-fold
TBAJ-876c-ringNot determinedBedaquilineImproved vs. Bedaquiline
SQ31fa-c interface~10x less potent than ATP synthesis inhibition-High
Epigallocatechin gallate (EGCG)ε subunitNot determined (inhibits ATP synthesis)--
DeMF1δ subunitNot determined (inhibits ATP synthesis)--
GaMF1γ-loop and c-ring interfaceNot determined (inhibits ATP synthesis)-High

Note: IC50 values can vary depending on the specific assay conditions, such as the concentration of enzyme and substrate, and the method of activation. It is crucial to report these conditions alongside the data.

Experimental Protocols

Materials and Reagents:

  • Mycobacterium smegmatis strain (e.g., mc²155)

  • Growth medium (e.g., Middlebrook 7H9 with ADC and Tween 80)

  • Lysis Buffer: 50 mM MOPS-NaOH (pH 7.0), 100 mM KCl, 5 mM MgCl2, 10% (v/v) glycerol, 1 mM PMSF, and DNase I

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • ATP solution (100 mM)

  • Inhibitor stock solutions (in DMSO)

  • Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water

  • Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl

  • Malachite Green Reagent C: 0.2% (v/v) Triton X-100

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol 1: Preparation of Inverted Membrane Vesicles (IMVs)

  • Culture Growth: Grow M. smegmatis in 2 L of Middlebrook 7H9 medium at 37°C with shaking to late-logarithmic phase (OD600 ≈ 1.5-2.0).

  • Cell Harvesting: Centrifuge the culture at 6,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM MOPS-NaOH, pH 7.5).

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a high-pressure homogenizer (e.g., French press or bead beater) at 4°C.

  • Debris Removal: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to remove unbroken cells and large debris.

  • IMV Pelleting: Transfer the supernatant to an ultracentrifuge and pellet the IMVs at 150,000 x g for 1 hour at 4°C.

  • Washing and Storage: Resuspend the IMV pellet in Assay Buffer, re-pellet by ultracentrifugation, and finally resuspend in a minimal volume of Assay Buffer. Determine the protein concentration (e.g., using the Bradford assay), aliquot, and store at -80°C.

Protocol 2: ATP Hydrolysis Assay

  • Activation of ATP Hydrolysis (if necessary):

    • Methanol Activation: Incubate IMVs (0.5 mg/mL) with 25% methanol in the assay buffer for 10 minutes at 37°C.[1]

    • Trypsin Activation: Incubate IMVs (0.5 mg/mL) with an optimized concentration of trypsin (e.g., 90 U/mL) for 10 minutes at 30°C. Stop the reaction by adding a trypsin inhibitor.[1]

    • Note: The optimal activation method and conditions should be determined empirically.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 1 µL of the test inhibitor at various concentrations (typically in a serial dilution). Include a DMSO-only control (vehicle control) and a control with a known inhibitor (e.g., DCCD at 100 µM to determine ATP synthase-specific activity).[7]

    • Add 40 µL of the activated IMV suspension (final protein concentration of ~5-10 µ g/well ).

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Start the reaction by adding 10 µL of ATP solution (final concentration of 2-5 mM).

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Termination and Phosphate Detection (Malachite Green Assay):

    • Prepare the Malachite Green working solution by mixing 3 volumes of Reagent A with 1 volume of Reagent B, and then adding Reagent C to a final concentration of 0.01%. This solution should be prepared fresh.

    • Stop the reaction by adding 150 µL of the Malachite Green working solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of a phosphate standard (KH2PO4) to quantify the amount of Pi released in each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Visualizations

ATP_Synthase_Mechanism cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Fo Fo Subcomplex (a, b, c-ring) F1 F1 Subcomplex (α3β3γδε) Fo->F1 Rotation of c-ring and γ subunit Protons_in H+ Fo->Protons_in ATP ATP F1->ATP ATP Synthesis Protons_out H+ Protons_out->Fo Proton Motive Force ADP_Pi ADP + Pi ADP_Pi->F1 Inhibitor Inhibitor (e.g., Bedaquiline) Inhibitor->Fo Blocks c-ring rotation

Caption: Mechanism of Mtb ATP synthase and inhibition.

ATP_Hydrolysis_Workflow start Start prep_imv Prepare Inverted Membrane Vesicles (IMVs) from M. smegmatis start->prep_imv activate_enzyme Activate ATP Hydrolysis (e.g., Methanol Treatment) prep_imv->activate_enzyme setup_assay Set up 96-well plate: - Assay Buffer - Inhibitor Dilutions - Activated IMVs activate_enzyme->setup_assay incubate_inhibitor Incubate for Inhibitor Binding (15 min, 37°C) setup_assay->incubate_inhibitor start_reaction Initiate Reaction with ATP (20-30 min, 37°C) incubate_inhibitor->start_reaction stop_reaction Stop Reaction & Detect Pi (Malachite Green Reagent) start_reaction->stop_reaction measure_absorbance Measure Absorbance (620-650 nm) stop_reaction->measure_absorbance analyze_data Data Analysis: - Standard Curve - % Inhibition - IC50 Determination measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the ATP hydrolysis assay.

References

Application Notes and Protocols for Utilizing Mycobacterium smegmatis as a Model Organism to Study ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The F1Fo-ATP synthase, an essential enzyme for both replicating and non-replicating Mtb, has been validated as a key drug target.[1][2] However, the slow growth and biosafety level 3 (BSL-3) requirements for handling Mtb impede high-throughput drug screening. Mycobacterium smegmatis, a fast-growing, non-pathogenic relative, serves as an excellent surrogate model for preliminary drug discovery and mechanistic studies due to the high degree of structural and functional conservation of its ATP synthase with that of Mtb.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing M. smegmatis to study and characterize inhibitors of Mtb ATP synthase, using a representative inhibitor, designated here as "ATP synthase-IN-1".

Rationale for Using M. smegmatis as a Model System

The use of M. smegmatis as a preliminary screening model for Mtb ATP synthase inhibitors is justified by several factors:

  • Genetic and Structural Homology: The atp operon, which encodes the subunits of the F1Fo-ATP synthase, is highly conserved between M. smegmatis and M. tuberculosis.[1] Cryo-electron microscopy studies have revealed significant structural similarity, allowing for the translation of findings on inhibitor binding and mechanism of action.[5][6][7]

  • Rapid Growth: M. smegmatis has a much shorter generation time (approximately 3 hours) compared to Mtb (15-20 hours), enabling faster generation of results for growth inhibition assays and genetic manipulations.[3]

  • Lower Biosafety Requirements: As a BSL-1 organism, M. smegmatis can be handled in standard laboratory settings, making it more accessible for high-throughput screening and routine experiments.[3]

  • Validated Target: The ATP synthase is essential for the growth of M. smegmatis on both fermentable and non-fermentable carbon sources, confirming its viability as a drug target in this model organism.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative ATP synthase inhibitors against M. smegmatis and M. tuberculosis, demonstrating the utility of M. smegmatis as a predictive model.

Table 1: In Vitro ATP Synthase Inhibition (IC50)

CompoundTargetAssay SystemM. smegmatis IC50M. phlei IC50Reference
Bedaquiline (TMC207)ATP SynthaseInverted Membrane Vesicles10 nM20-25 nM[8][9]
AlMF1ATP SynthaseInverted Membrane Vesicles96.4 ± 3 µMNot Reported[10]
Chloroquinoline LeadATP SynthaseInverted Membrane Vesicles0.51 µMNot Reported[11]
HTS Hit 5228485ATP SynthaseInverted Membrane Vesicles0.34 µMNot Reported[12]
HTS Hit 5220632ATP SynthaseInverted Membrane Vesicles4 µMNot Reported[12]

Table 2: Whole-Cell Growth Inhibition (MIC)

CompoundM. smegmatis MICM. tuberculosis H37Rv MICReference
Bedaquiline (TMC207)Not Reported15 nM[8]
Chloroquinoline LeadNot Reported3.12 µg/mL[11]
HTS Hit 5228485Not Reported1 µM[12]
HTS Hit 5220632Not Reported7 µM[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in M. smegmatis

This protocol details the determination of the minimum concentration of an inhibitor required to prevent the visible growth of M. smegmatis.

Materials:

  • M. smegmatis mc²155 strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microtiter plates

  • ATP synthase-IN-1 (or other test compounds)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Inoculate M. smegmatis in 25 mL of 7H9 broth and grow overnight at 37°C with shaking to the mid-log phase (OD600 ≈ 0.6-0.8).

    • Dilute the culture to a final cell density of approximately 3 x 10⁵ CFU/mL in fresh 7H9 broth.[13]

  • Compound Preparation:

    • Prepare a stock solution of ATP synthase-IN-1 in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in the 96-well plate using 7H9 broth to achieve a range of desired concentrations. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted M. smegmatis suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 37°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Protocol 2: ATP Synthesis Assay using Inverted Membrane Vesicles (IMVs)

This assay measures the effect of an inhibitor on the ATP synthesis activity of the F1Fo-ATP synthase in M. smegmatis IMVs.

Materials:

  • M. smegmatis cell paste

  • Lysis buffer (50 mM MOPS-KOH pH 7.5, 2 mM MgCl₂)

  • French press or sonicator

  • Ultracentrifuge

  • Assay buffer (10 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂)[14]

  • Succinate (as a respiratory substrate)

  • ADP and inorganic phosphate (Pi)

  • ATP synthase-IN-1 (or other test compounds)

  • ATP detection reagent (e.g., luciferase-based kit)

Procedure:

  • Preparation of IMVs:

    • Resuspend M. smegmatis cell paste in lysis buffer.

    • Lyse the cells using a French press or sonicator.

    • Centrifuge the lysate at low speed (e.g., 6,000 x g) to remove unbroken cells and cell debris.[14]

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction.[14]

    • Wash the pellet with lysis buffer and resuspend the final IMV pellet in a minimal volume of lysis buffer.

    • Determine the protein concentration of the IMV suspension.

  • ATP Synthesis Assay:

    • In a 96-well plate, add assay buffer, IMVs (final concentration ~0.1 mg/mL), ADP, and Pi.

    • Add varying concentrations of ATP synthase-IN-1. Include a no-drug control.

    • Initiate the reaction by adding a respiratory substrate such as succinate (e.g., 5 mM final concentration).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of ATP produced using a luciferase-based ATP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

ATP Synthase Inhibition Pathway

ATP_Synthase_Inhibition cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Proton_Gradient Proton Motive Force (H+ Gradient) Proton_Channel Fo Proton Channel Proton_Gradient->Proton_Channel H+ Flow ATP_Synthase F1Fo-ATP Synthase Catalytic_Site F1 Catalytic Site Proton_Channel->Catalytic_Site Drives Rotor ATP ATP Catalytic_Site->ATP Phosphorylation ADP_Pi ADP + Pi ADP_Pi->Catalytic_Site Bacterial_Growth Bacterial Growth & Survival ATP->Bacterial_Growth Inhibitor ATP Synthase-IN-1 Inhibitor->ATP_Synthase Binds and Inhibits

Caption: Mechanism of action of ATP synthase inhibitors in mycobacteria.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_biochemical Biochemical Assays cluster_validation Validation in M. tuberculosis MIC Determine MIC in M. smegmatis IMV Prepare Inverted Membrane Vesicles (IMVs) MIC->IMV Potent compounds ATP_Assay Measure ATP Synthesis Inhibition (IC50) IMV->ATP_Assay Mtb_MIC Determine MIC in M. tuberculosis (BSL-3) ATP_Assay->Mtb_MIC Confirm target engagement Lead_Compound Lead Compound Identified Mtb_MIC->Lead_Compound Validate efficacy Start Start: ATP Synthase-IN-1 Start->MIC

Caption: Workflow for characterizing ATP synthase inhibitors using M. smegmatis.

References

Application Notes and Protocols for Whole-Cell Phenotypic Screening of Mtb ATP Synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, continues to be a global health threat, necessitating the discovery of novel therapeutics. The F1Fo-ATP synthase, a crucial enzyme in the bacterial energy metabolism, has been validated as a promising drug target. Inhibition of this enzyme disrupts the proton motive force and depletes ATP, leading to bacterial cell death. Mtb ATP synthase-IN-1 is a potent inhibitor of this enzyme, demonstrating significant anti-mycobacterial activity. This document provides detailed application notes and protocols for the whole-cell phenotypic screening of this compound and other potential inhibitors, designed to guide researchers in the early stages of drug discovery.

Data Presentation

The following table summarizes the quantitative data for this compound and other relevant inhibitors for comparative analysis.

CompoundTargetMIC against Mtb H37Rv (µg/mL)IC50 (Vero Cells) (µg/mL)Notes
This compound Mtb ATP synthase0.452 - 0.499> 64Demonstrates good metabolic stability and oral bioavailability. Exhibits potent and selective activity against Mtb.[1][2][3]
Bedaquiline (TMC207)Mtb ATP synthase0.03 - 0.06> 200A diarylquinoline that is FDA-approved for the treatment of multidrug-resistant tuberculosis.[4]
TBAJ-876Mtb ATP synthaseNot explicitly statedNot explicitly statedA second-generation diarylquinoline with a similar mechanism to Bedaquiline.
Squaramides (e.g., SQ31f)Mtb ATP synthase~0.5 (for lead compound)Low cytotoxicity reportedA novel class of inhibitors that bind to a different site on the ATP synthase compared to diarylquinolines.

Mandatory Visualizations

Experimental Workflow for Whole-Cell Phenotypic Screening

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency Determination cluster_2 Cytotoxicity Assessment cluster_3 Mechanism of Action (MoA) Confirmation start Prepare Mtb H37Rv Culture plate Dispense Culture into 384-well Plates start->plate add_compounds Add Test Compounds (including this compound) plate->add_compounds incubate Incubate for 7 days at 37°C add_compounds->incubate readout Measure Bacterial Growth (e.g., Resazurin Assay) incubate->readout hits Identify Primary Hits readout->hits dose_response Perform Dose-Response Assay to Determine MIC hits->dose_response vero Culture Vero Cells dose_response->vero atp_assay Whole-Cell ATP Depletion Assay dose_response->atp_assay treat_vero Treat with Hits vero->treat_vero measure_viability Measure Cell Viability (e.g., MTT Assay) to Determine IC50 treat_vero->measure_viability atp_quant Quantify Intracellular ATP Levels (Luciferase-based) atp_assay->atp_quant

Caption: Workflow for identifying and characterizing Mtb ATP synthase inhibitors.

Signaling Pathway of Mtb ATP Synthase Inhibition

G cluster_0 Normal Mtb Respiration cluster_1 Inhibition by this compound ETC Electron Transport Chain PMF Proton Motive Force (H+ Gradient) ETC->PMF ATP_Synthase F1Fo-ATP Synthase PMF->ATP_Synthase ATP_Prod ATP Production ATP_Synthase->ATP_Prod Block Inhibition of Proton Translocation ATP_Synthase->Block Growth Bacterial Growth & Survival ATP_Prod->Growth Inhibitor This compound Inhibitor->ATP_Synthase Binds to Fo subunit ATP_Depletion ATP Depletion Block->ATP_Depletion Cell_Death Bactericidal Effect ATP_Depletion->Cell_Death

Caption: Mechanism of action of Mtb ATP synthase inhibitors.

Experimental Protocols

Whole-Cell Phenotypic Screening against M. tuberculosis H37Rv

This protocol outlines a primary screen to identify compounds with growth inhibitory activity against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Resazurin sodium salt solution (0.02% w/v in PBS)

  • Test compounds (e.g., this compound) and control drugs (e.g., Rifampicin)

  • Sterile 384-well microplates

  • Biosafety Cabinet (BSL-3)

  • Incubator (37°C)

  • Plate reader (fluorescence)

Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth at 37°C with shaking until the mid-log phase (OD600 of 0.4-0.6).

  • Cell Suspension: Adjust the culture to an OD600 of 0.001 in fresh 7H9 broth.

  • Plating: Dispense 50 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Add 0.5 µL of test compounds (typically at a final concentration of 10 µM) and controls to the designated wells. Include wells with no compound as a growth control and wells with media only as a negative control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Readout: Add 10 µL of resazurin solution to each well and incubate for a further 24 hours. Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound compared to the growth control.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the potency of the hit compounds from the primary screen.

Materials:

  • Same as for the primary screen.

  • Hit compounds at various concentrations.

Protocol:

  • Serial Dilutions: Prepare a 2-fold serial dilution of the hit compounds in 7H9 broth in a 384-well plate.

  • Inoculation: Add 50 µL of the prepared M. tuberculosis H37Rv suspension (OD600 of 0.001) to each well.

  • Incubation and Readout: Follow steps 5-7 from the primary screening protocol.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth.

Cytotoxicity Assay against Vero Cells

This protocol assesses the toxicity of the hit compounds against a mammalian cell line.

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the hit compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that reduces the viability of the cells by 50%.

Whole-Cell ATP Depletion Assay

This protocol confirms the mechanism of action by measuring the intracellular ATP levels in M. tuberculosis after treatment with the inhibitor.

Materials:

  • M. tuberculosis H37Rv culture

  • Hit compounds

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar luciferase-based ATP detection kit)

  • Opaque-walled 96-well microplates

  • Luminometer

Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase and adjust the OD600 to 0.2 in 7H9 broth.

  • Compound Treatment: Dispense 100 µL of the culture into the wells of an opaque-walled 96-well plate. Add the hit compounds at 4x the MIC and incubate for 24 hours at 37°C.

  • ATP Measurement:

    • Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

    • Add 100 µL of the BacTiter-Glo™ reagent to each well.

    • Mix on a plate shaker for 5 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure the luminescence using a luminometer.

  • Data Analysis: Compare the ATP levels in the treated wells to the untreated control wells to determine the extent of ATP depletion.

References

Application Note and Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Mtb ATP synthase-IN-1 against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The F1Fo-ATP synthase, a crucial enzyme in the bacterial energy metabolism responsible for synthesizing ATP, has been validated as a promising drug target.[1][2][3] Bedaquiline, a diarylquinoline that inhibits the mycobacterial ATP synthase, is a prime example of a clinically successful drug targeting this pathway.[1][4]

Mtb ATP synthase-IN-1 is a novel investigational compound designed to inhibit the Mtb ATP synthase. Determining its Minimum Inhibitory Concentration (MIC) against the virulent reference strain Mtb H37Rv is a critical first step in evaluating its potential as an anti-tubercular agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[5][6]

This application note provides a detailed protocol for determining the MIC of this compound against Mtb H37Rv using the widely accepted broth microdilution method followed by the Microplate Alamar Blue Assay (MABA).[7][8][9] This method is reliable, cost-effective, and suitable for higher throughput screening of potential drug candidates.[7][10]

Signaling Pathway of the Target

The F1Fo-ATP synthase of Mycobacterium tuberculosis is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It utilizes the proton motive force (PMF) generated by the electron transport chain to drive the synthesis of ATP from ADP and inorganic phosphate. This process is essential for the survival and replication of the bacterium.[11][12] this compound is hypothesized to inhibit this process, leading to a depletion of cellular ATP and subsequent cell death.

cluster_membrane Mycobacterial Inner Membrane ETC Electron Transport Chain Protons_out Protons (H+) (Periplasmic Space) ETC->Protons_out Pumps H+ out ATP_Synthase F1Fo-ATP Synthase Protons_in Protons (H+) (Cytoplasm) ATP_Synthase->Protons_in H+ Flow ATP ATP ATP_Synthase->ATP Synthesizes Protons_out->ATP_Synthase H+ Flow ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Mtb_ATP_synthase_IN_1 This compound Mtb_ATP_synthase_IN_1->ATP_Synthase Inhibits prep_media Prepare supplemented Middlebrook 7H9 broth prep_inoculum Prepare Mtb H37Rv inoculum (0.5 McFarland standard, then 1:100 dilution) prep_media->prep_inoculum inoculate Inoculate plate with Mtb H37Rv suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with 2-fold serial dilutions of This compound and controls prep_plate->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_alamar Add AlamarBlue reagent incubate1->add_alamar incubate2 Incubate at 37°C for 24-48 hours add_alamar->incubate2 read_results Read results (visual or plate reader) incubate2->read_results determine_mic Determine MIC (lowest concentration with no color change) read_results->determine_mic

References

Application Notes and Protocols: In Vivo Efficacy of Mtb ATP synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Mtb ATP synthase-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb) ATP synthase. This document includes available data, detailed protocols for in vivo efficacy studies in animal models, and visualizations of the inhibitor's mechanism of action and experimental workflows.

Introduction

Mycobacterium tuberculosis ATP synthase has been validated as a critical target for the development of new anti-tuberculosis drugs, particularly for combating drug-resistant strains.[1][2][3] The enzyme is essential for generating ATP, the primary energy currency of the bacterial cell, making its inhibition a promising strategy to kill both replicating and dormant bacilli.[1][4][5] this compound (also known as compound 6ab) is a potent inhibitor of this enzyme.[6][7] This document outlines the available preclinical data for this compound and provides detailed protocols for assessing its in vivo efficacy in murine models of tuberculosis.

Data Presentation

Quantitative Data for this compound

While comprehensive in vivo efficacy data for this compound is not yet publicly available, the following table summarizes its known in vitro activity and pharmacokinetic properties in mice.[6]

ParameterValueSpecies/Cell LineReference
In Vitro Activity
Minimum Inhibitory Concentration (MIC)0.452-0.499 µg/mLMycobacterium tuberculosis[6][7]
Cytotoxicity (IC50)> 64 µg/mLVero Cells[6]
Pharmacokinetics (Single Dose)
Oral BioavailabilityAcceptableMale CD-1 Mouse[6]
Metabolic StabilityGoodMale CD-1 Mouse[6]
Dosing (for PK study)50 mg/kg (Oral), 5 mg/kg (Intravenous)Male CD-1 Mouse[6]
Template for In Vivo Efficacy Data (Murine Model)

The following table is a template for presenting in vivo efficacy data from a murine model of chronic tuberculosis infection. This table would typically be populated with data on bacterial load reduction in the lungs and spleen of infected mice following treatment with this compound.

Treatment GroupDose (mg/kg)Route of AdministrationDuration of TreatmentMean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Vehicle Control-Oral4 weeks[Data][Data]
This compound[Dose 1]Oral4 weeks[Data][Data]
This compound[Dose 2]Oral4 weeks[Data][Data]
Positive Control (e.g., Bedaquiline)[Dose]Oral4 weeks[Data][Data]

Mechanism of Action of Mtb ATP synthase Inhibitors

Mtb ATP synthase inhibitors, such as this compound, function by disrupting the process of oxidative phosphorylation in Mycobacterium tuberculosis.[1][8][9] The F1Fo-ATP synthase enzyme utilizes the proton motive force generated by the electron transport chain to synthesize ATP.[1][8] By binding to the ATP synthase complex, these inhibitors block the flow of protons, thereby halting ATP production and leading to bacterial cell death.[8][10][11][12]

Mechanism of Action of Mtb ATP synthase Inhibitors ETC Electron Transport Chain (ETC) PMF Proton Motive Force (PMF) (Proton Gradient) ETC->PMF Pumps Protons ATPSynthase Mtb F1Fo-ATP Synthase PMF->ATPSynthase Drives ATP ATP Synthesis ATPSynthase->ATP Catalyzes CellDeath Bacterial Cell Death ATPSynthase->CellDeath Leads to Inhibitor This compound Inhibitor->ATPSynthase Inhibits

Caption: Inhibition of Mtb ATP synthase disrupts the proton motive force, halting ATP synthesis and leading to bacterial cell death.

Experimental Protocols

In Vivo Efficacy Assessment in a Murine Model of Chronic Tuberculosis

This protocol describes a standard method for evaluating the in vivo efficacy of a novel anti-tuberculosis compound, such as this compound, in a mouse model of chronic infection.

1. Animal Model and Strain:

  • Animal: Female BALB/c mice, 6-8 weeks old.

  • Mtb Strain: Mycobacterium tuberculosis H37Rv.

2. Infection Procedure:

  • Prepare a mid-log phase culture of Mtb H37Rv.

  • Infect mice via the aerosol route using a whole-body inhalation exposure system (e.g., Glas-Col) to deliver approximately 100-200 bacilli to the lungs of each mouse.

  • Allow the infection to establish for 4 weeks to develop a chronic infection state.

3. Treatment Regimen:

  • Randomly assign mice to treatment groups (n=5-8 mice per group), including a vehicle control, multiple doses of this compound, and a positive control (e.g., bedaquiline).

  • Prepare the drug formulations for oral gavage. This compound may be formulated in a vehicle such as 0.5% (w/v) methylcellulose.

  • Administer the treatments once daily, 5 days a week, for 4 weeks.

4. Efficacy Evaluation:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Incubate the plates at 37°C for 3-4 weeks.

  • Enumerate the colony-forming units (CFU) to determine the bacterial load in each organ.

5. Data Analysis:

  • Convert the CFU counts to Log10 values.

  • Calculate the mean Log10 CFU ± standard deviation for each treatment group.

  • Compare the bacterial loads in the treated groups to the vehicle control group to determine the reduction in bacterial burden. Statistical analysis can be performed using appropriate methods (e.g., one-way ANOVA with Dunnett's post-test).

Experimental Workflow for In Vivo Efficacy Study cluster_pre_treatment Infection Phase cluster_treatment Treatment Phase cluster_post_treatment Evaluation Phase Infection Aerosol Infection of Mice with Mtb H37Rv Establishment Establishment of Chronic Infection (4 weeks) Infection->Establishment Grouping Randomization into Treatment Groups Establishment->Grouping Dosing Daily Oral Dosing (4 weeks) Grouping->Dosing Euthanasia Euthanasia and Organ Harvest Dosing->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU CFU Enumeration and Data Analysis Incubation->CFU

Caption: Workflow for assessing the in vivo efficacy of this compound in a murine model of chronic tuberculosis.

Conclusion

This compound is a promising anti-tuberculosis agent with potent in vitro activity and favorable pharmacokinetic properties. The provided protocols offer a framework for conducting in vivo efficacy studies to further evaluate its potential as a clinical candidate. The successful inhibition of a novel target within Mycobacterium tuberculosis represents a significant step forward in the development of new treatments to address the global health challenge of tuberculosis.

References

Application Notes & Protocols: Cryo-EM Structural Studies of Mycobacterium tuberculosis ATP Synthase with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for novel therapeutic strategies.[1][2] The F1Fo-ATP synthase, an essential enzyme for ATP production in Mtb, has been validated as a critical drug target.[2][3][4] Inhibitors targeting this enzyme can disrupt the energy metabolism of the bacterium, leading to cell death.[3] Bedaquiline (BDQ), a diarylquinoline antibiotic, was the first ATP synthase inhibitor approved for treating MDR-TB and has become a cornerstone of modern TB therapy.[1][2][5][6] Cryo-electron microscopy (Cryo-EM) has been instrumental in elucidating the high-resolution structures of the Mtb ATP synthase, both in its apo form and in complex with inhibitors like bedaquiline.[7][8][9] These structural insights reveal the precise mechanisms of inhibition and provide a rational basis for the design of new, more potent, and specific anti-TB drugs.[10][11][12]

Quantitative Data Summary

Cryo-EM studies have provided high-resolution snapshots of the mycobacterial ATP synthase, revealing key details about its structure and interaction with various inhibitors.

Table 1: Cryo-EM Structures of Mycobacterial ATP Synthase with Inhibitors

OrganismInhibitorPDB IDResolution (Å)Key Structural Findings
M. smegmatisBedaquiline (BDQ)Not specified3.2 - 3.4BDQ induces significant conformational changes, creating tight binding pockets at the a-c subunit interface.[1][5] Seven BDQ molecules were observed bound.[5]
M. tuberculosisBedaquiline (BDQ)8J57Not specifiedBDQ interacts with the a-subunit and the c-ring at multiple sites, designated as 'leading', 'c-only', and 'lagging' sites.[10][11]
M. tuberculosisTBAJ-587Not specifiedNot specifiedBinds to the same sites as BDQ, demonstrating a similar mode of action but with potentially improved binding due to its aryl groups.[10][11][13]
M. smegmatisSQ31f (Squaramide)Not specifiedNot specifiedBinds to a novel site within the proton-conducting channel of the F0 domain.[13] Induces a conformational change similar to that caused by diarylquinolines.[13]
M. tuberculosisApo (drug-free)8J0SNot specifiedRevealed hook-like extensions on the α-subunits that prevent ATP hydrolysis, a mechanism to preserve energy in low-energy conditions.[1][14]

Table 2: Properties of Mtb ATP Synthase Inhibitors

InhibitorInhibitor ClassTarget Subunit(s)Mechanism of Action
Bedaquiline (BDQ) Diarylquinolinea, c-ringBinds to the interface of subunits a and c, blocking the rotation of the c-ring and inhibiting proton translocation, which halts ATP synthesis.[1][3][13]
TBAJ-876 Second-gen Diarylquinolinea, c-ringSimilar mechanism to BDQ, blocking c-ring rotation. Its modified structure may improve binding affinity.[13][15]
SQ31f SquaramideF0 domain channelBinds within the proton-conducting channel, blocking ATP synthesis more potently than ATP hydrolysis.[13]
GaMF1 Small Moleculeγ, c-ringTargets the interface between the γ-loop and the c-ring, showing potency against resistant Mtb strains.[16]
EpNMF1 Small Moleculeε, c-ringDocks to the N-terminal residues of the ε subunit and anchors to the c-ring, inhibiting ATP synthesis.[16]

Mechanism of Inhibition by Diarylquinolines

Cryo-EM structures have revealed that diarylquinolines, such as bedaquiline, do not simply bind to the c-ring as initially thought but rather at the crucial interface between the a-subunit and the c-ring.[1][5] This binding occurs at multiple sites: "c-only" sites on the exposed surface of the c-ring and two higher-affinity sites that bridge the a and c subunits, termed the 'leading' and 'lagging' sites.[5][10][11] By lodging themselves in these positions, the inhibitors act like a wedge, physically preventing the rotation of the c-ring. This rotational block halts the translocation of protons across the membrane, which in turn stops the synthesis of ATP, depriving the bacterium of its primary energy source.[3][15]

a_subunit Subunit a c_ring c-ring a_subunit->c_ring central_stalk Central Stalk (γ, ε) c_ring->central_stalk Mechanical Rotation Proton_out H+ (Cytoplasm) c_ring->Proton_out Proton Exit F1_head α3β3 Catalytic Head ATP_Synth ATP Synthesis F1_head->ATP_Synth central_stalk->F1_head Proton_in H+ (Periplasm) Proton_in->a_subunit Proton Entry Inhibitor Bedaquiline Inhibitor->a_subunit Binds at a/c Interface Inhibitor->c_ring

Caption: Mechanism of Mtb ATP synthase inhibition by Bedaquiline.

Experimental Protocols

The following is a generalized protocol synthesized from methodologies described in structural studies of Mtb ATP synthase.

1. Expression and Purification of Mtb ATP Synthase

  • Host System: Mycolicibacterium smegmatis (formerly Mycobacterium smegmatis) is commonly used for the expression of Mtb ATP synthase.[10]

  • Culture: Grow cells in an appropriate medium (e.g., 7H9 broth supplemented with glycerol, ADC, and Tween-80) to mid-log phase.

  • Harvesting: Pellet the cells by centrifugation and wash with a suitable buffer.

  • Lysis: Resuspend cells in a lysis buffer containing protease inhibitors and lyse them using a high-pressure homogenizer (e.g., French press).

  • Membrane Isolation: Isolate the cell membranes by ultracentrifugation. The pellet containing the membrane fraction is retained.

  • Solubilization: Resuspend the membrane fraction in a solubilization buffer containing a mild detergent (e.g., n-dodecyl β-D-maltoside, DDM) to extract the ATP synthase complex.

  • Purification:

    • Perform affinity chromatography (e.g., using a Strep-Tactin or Ni-NTA column, depending on the affinity tag engineered into the complex).

    • Follow with size-exclusion chromatography to further purify the complex and ensure it is monodisperse.

    • Assess purity and integrity using SDS-PAGE and blue native PAGE.

2. Incubation with Inhibitor

  • Concentration: Incubate the purified ATP synthase complex with the inhibitor. For example, a concentration of 200 µM bedaquiline has been used, representing a significant molar excess.[5]

  • Incubation Time: Allow the inhibitor to bind to the enzyme for a specific period (e.g., 1 hour) on ice or at 4°C before grid preparation.

3. Cryo-EM Grid Preparation and Vitrification

  • Grid Type: Use holey carbon grids (e.g., Quantifoil R1.2/1.3).

  • Glow Discharge: Glow-discharge the grids to make the carbon surface hydrophilic.

  • Sample Application: Apply a small volume (e.g., 3-4 µL) of the enzyme-inhibitor complex solution to the grid.

  • Blotting and Plunging: Blot the grid to remove excess liquid, leaving a thin film of the solution across the holes. Immediately plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., a Vitrobot).

4. Cryo-EM Data Acquisition

  • Microscope: Use a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV.

  • Detector: Collect images using a direct electron detector (e.g., Gatan K2/K3).

  • Data Collection Strategy: Collect movies in counting mode. A typical strategy involves recording a tilt series of the sample.[17][18]

  • Software: Use automated data collection software (e.g., EPU, SerialEM).

5. Image Processing and 3D Reconstruction

  • Software Packages: Use established Cryo-EM software suites like RELION, cryoSPARC, or a combination.[18]

  • Preprocessing: Perform motion correction on the raw movie frames and estimate the contrast transfer function (CTF).

  • Particle Picking: Automatically pick particles from the corrected micrographs.

  • 2D Classification: Subject the picked particles to several rounds of 2D classification to remove junk particles and select well-defined classes.

  • 3D Reconstruction:

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification to sort particles into structurally homogeneous subsets.

    • Carry out 3D auto-refinement on the best class to obtain a high-resolution map.

    • Post-processing steps like focused refinement on specific regions (e.g., the F0 domain) can improve local resolution.[5]

  • Model Building: Build an atomic model into the final Cryo-EM density map using software like Coot and refine it with programs like Phenix.

Cryo-EM Experimental Workflow

The overall workflow for determining the structure of Mtb ATP synthase with an inhibitor involves several sequential stages, from sample preparation to the final atomic model.

A Expression & Purification of Mtb ATP Synthase B Incubation with Inhibitor (e.g., Bedaquiline) A->B C Cryo-EM Grid Preparation (Vitrification) B->C D Data Acquisition (TEM & Direct Detector) C->D E Image Pre-processing (Motion Correction, CTF) D->E F Particle Picking & 2D Classification E->F G 3D Reconstruction & Refinement F->G H Atomic Model Building & Validation G->H

Caption: Experimental workflow for Cryo-EM analysis of Mtb ATP synthase.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Mtb ATP synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mtb ATP synthase-IN-1, also identified as compound 6ab, is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) F1Fo-ATP synthase, a critical enzyme for mycobacterial energy metabolism.[1] Inhibition of this enzyme disrupts the proton motive force, leading to a bactericidal effect against both replicating and non-replicating Mtb.[2][3] This document provides a summary of the known pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for its preclinical evaluation.

Pharmacodynamic Profile

This compound demonstrates significant in vitro activity against Mycobacterium tuberculosis. The primary pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Organism
MIC 0.452-0.499 µg/mLMycobacterium tuberculosis
IC50 > 64 µg/mLVero Cells

Pharmacokinetic Profile

Pharmacokinetic studies in a murine model indicate that this compound possesses favorable metabolic stability and oral bioavailability.[1]

Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice

ParameterAdministration RouteDose (mg/kg)ValueUnits
Tmax Oral (PO)504.0h
Cmax Oral (PO)501184ng/mL
AUC(0-t) Oral (PO)5011439hng/mL
AUC(0-∞) Oral (PO)5011511hng/mL
t1/2 Oral (PO)504.3h
F% Oral (PO)5020.9%
CL/F Oral (PO)5072.5mL/min/kg
Vz/F Oral (PO)5030.1L/kg
MRT(0-t) Oral (PO)508.1h
Cmax Intravenous (IV)51032ng/mL
AUC(0-t) Intravenous (IV)55506hng/mL
AUC(0-∞) Intravenous (IV)55508hng/mL
t1/2 Intravenous (IV)53.5h
CL Intravenous (IV)515.1mL/min/kg
Vss Intravenous (IV)53.1L/kg
MRT(0-∞) Intravenous (IV)54.9h

Mechanism of Action

This compound, like other ATP synthase inhibitors such as bedaquiline, targets the F1Fo-ATP synthase complex in Mycobacterium tuberculosis. This enzyme utilizes the proton gradient generated by the electron transport chain to synthesize ATP, the primary energy currency of the cell. By inhibiting this enzyme, the compound effectively shuts down the bacterium's energy production, leading to cell death.[2][3]

ETC Electron Transport Chain PMF Proton Motive Force (H+ Gradient) ETC->PMF Generates ATPsynthase Mtb F1Fo-ATP Synthase PMF->ATPsynthase Drives ATP ATP Synthesis ATPsynthase->ATP Catalyzes Inhibitor This compound Inhibitor->Block Block->ATPsynthase

Mechanism of Mtb ATP synthase inhibition.

Experimental Protocols

Note: The following protocols are representative methods for the evaluation of Mtb ATP synthase inhibitors. The specific conditions for this compound may vary.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol describes the determination of the MIC of a test compound against M. tuberculosis using the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Mycobacterium tuberculosis H37Rv strain.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Preparation of Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in fresh Middlebrook 7H9 broth to obtain the final inoculum.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Mtb Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Prepare Compound Dilutions Compound->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read for Growth Incubate->Read MIC Determine MIC Read->MIC

Workflow for MIC determination.

Protocol 2: In Vitro ATP Synthesis Inhibition Assay using Mycobacterial Inverted Membrane Vesicles (IMVs)

This protocol describes a method to measure the inhibition of ATP synthesis by a test compound in inverted membrane vesicles from a surrogate mycobacterial species like Mycobacterium smegmatis.

Materials:

  • Inverted membrane vesicles (IMVs) from M. smegmatis.

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2).

  • Substrate for electron transport chain (e.g., NADH or succinate).

  • ADP.

  • Luciferin-luciferase ATP detection reagent.

  • Test compound (this compound) dissolved in DMSO.

  • Luminometer.

Procedure:

  • Preparation of Reaction Mixture:

    • In a luminometer tube, combine the assay buffer, IMVs, and the test compound at various concentrations.

    • Incubate the mixture for a short period to allow the compound to interact with the ATP synthase.

  • Initiation of ATP Synthesis:

    • Add ADP and the luciferin-luciferase reagent to the reaction mixture.

    • Initiate the reaction by adding the substrate (e.g., NADH).

  • Measurement of ATP Synthesis:

    • Immediately place the tube in the luminometer and measure the light output over time.

    • The rate of ATP synthesis is proportional to the rate of increase in luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition of ATP synthesis for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

cluster_setup Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis IMV Prepare IMV Suspension Mix Mix IMVs, Compound, ADP, Luciferin-Luciferase IMV->Mix Compound Prepare Compound Dilutions Compound->Mix Initiate Add Substrate (NADH) Mix->Initiate Luminometer Measure Luminescence Initiate->Luminometer Analyze Calculate % Inhibition & IC50 Luminometer->Analyze

Workflow for ATP synthesis inhibition assay.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a single-dose pharmacokinetic study of a test compound in mice.

Materials:

  • CD-1 mice (male, specific pathogen-free).

  • Test compound (this compound).

  • Dosing vehicles (e.g., for oral and intravenous administration).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Analytical equipment for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize mice to the laboratory conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Administer the test compound via the desired routes (e.g., oral gavage and intravenous injection) at the specified doses.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

    • For oral administration, calculate the oral bioavailability (F%).

cluster_animal Animal Phase cluster_analytical Analytical Phase Dosing Dose Mice (PO & IV) Sampling Collect Blood Samples at Time Points Dosing->Sampling Quantification Quantify Drug in Plasma (LC-MS/MS) Sampling->Quantification Analysis Calculate PK Parameters Quantification->Analysis

Workflow for in vivo pharmacokinetic study.

References

Troubleshooting & Optimization

Mtb ATP synthase-IN-1 solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mtb ATP synthase-IN-1. The information is designed to address common challenges related to the solubility and formulation of this potent Mycobacterium tuberculosis (Mtb) ATP synthase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

Q2: What is a recommended solvent for preparing stock solutions of this compound?

A2: DMSO is the recommended solvent for preparing stock solutions of this compound. A high concentration stock solution can be prepared and stored for future use.

Q3: How should I store this compound, both as a powder and in solution?

A3: Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended:

  • Powder: Store at -20°C for up to 3 years.

  • In DMSO solution: Store at -80°C for up to 1 year.

Q4: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What can I do?

A4: This is a common issue for poorly water-soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The compound may be precipitating because its solubility limit in the final aqueous buffer is exceeded. Try lowering the final concentration of this compound in your assay.

  • Increase the percentage of DMSO in the final solution: While it is important to consider the tolerance of your experimental system to DMSO, a slight increase in the final DMSO concentration may help to keep the compound in solution.

  • Use a surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Polysorbate 80, in your final buffer can help to maintain the solubility of hydrophobic compounds.

  • Prepare a fresh dilution: Do not use stock solutions that have been stored for extended periods at 4°C, as the compound may have started to precipitate. It is always best to prepare fresh dilutions from a properly stored frozen stock.

Troubleshooting Guides

Solubility Challenges

It is a known challenge that many potent biological inhibitors, such as this compound, exhibit low aqueous solubility. This can present significant hurdles during in vitro and in vivo experiments. The following table summarizes the known solubility data and provides a starting point for your experiments.

SolventSolubilityRecommendations & Remarks
DMSO 100 mg/mL (309.31 mM)Sonication is recommended to aid dissolution. This is the preferred solvent for creating high-concentration stock solutions.
Ethanol Not specified in literatureExperimental determination is recommended.
Water Not specified in literatureExpected to be very low. Direct dissolution in aqueous buffers is not recommended.
Formulation for In Vivo Studies

For researchers conducting animal studies, a suitable formulation is critical for achieving adequate exposure and reliable results. A published protocol for an in vivo formulation of this compound provides a robust starting point.

Published In Vivo Formulation Protocol

This protocol yields a clear solution of ≥ 2.08 mg/mL.

ComponentPercentage of Final VolumeRole
This compound in DMSO (20.8 mg/mL stock)10%Active Pharmaceutical Ingredient (API) in a solubilizing agent
PEG30040%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline45%Vehicle

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (100 mg/mL in DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for a short period until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol for Preparation of the In Vivo Formulation (1 mL)
  • Prepare Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described above.

  • Mixing: In a sterile tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 400 µL of PEG300.

  • Homogenize: Mix the solution thoroughly by vortexing until it is visibly homogeneous.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex again to ensure even distribution.

  • Final Dilution: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL.

  • Final Mixing: Vortex the final formulation thoroughly. The resulting solution should be clear.

Visualized Workflow

The following diagram illustrates the workflow for preparing the in vivo formulation of this compound.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of In Vivo Formulation weigh Weigh this compound add_dmso Add DMSO to 20.8 mg/mL weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve start Start with 100 µL Stock Solution dissolve->start Use Stock Solution add_peg Add 400 µL PEG300 start->add_peg mix1 Vortex to Mix add_peg->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Vortex to Mix add_tween->mix2 add_saline Add 450 µL Saline mix2->add_saline mix3 Vortex to Final Clear Solution add_saline->mix3

Workflow for in vivo formulation of this compound.

This technical support guide is intended to provide a starting point for researchers. Specific experimental conditions may need to be optimized based on the requirements of the individual assay or study.

Technical Support Center: hERG Inhibition Potential of Novel Mtb ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the hERG inhibition potential of novel Mycobacterium tuberculosis (Mtb) ATP synthase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is assessing hERG inhibition important for novel Mtb ATP synthase inhibitors?

A1: The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel can lead to a prolonged QT interval, a condition that increases the risk of potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).[4][5] As many drug candidates are discontinued due to cardiotoxicity, early assessment of hERG liability is a critical step in the development of new therapeutics, including novel Mtb ATP synthase inhibitors.[6]

Q2: What are the common structural features of compounds that inhibit the hERG channel?

A2: hERG inhibitors are often lipophilic, basic amines with polyaromatic structures.[5] These features can facilitate interaction with the channel's binding pocket through cation-π and π-π stacking interactions.[5] However, it is important to note that compounds not fitting this classic pharmacophore can still exhibit hERG inhibition.[5]

Q3: What are the primary methods for assessing hERG inhibition?

A3: The gold standard for evaluating hERG inhibition is the patch-clamp electrophysiology technique performed on cells stably expressing the hERG channel.[1] However, for higher throughput screening, other methods like the thallium flux assay are available.[2][3][7] Early screening may also involve in silico modeling and biochemical binding assays.[5]

Q4: At what stage of drug discovery should hERG liability be assessed?

A4: It is highly recommended to assess hERG liability as early as possible in the drug discovery process. High-throughput screens can be employed in the initial phases to flag potentially problematic compounds.[5][8] More detailed and accurate assessments, such as patch-clamp analysis, should be conducted on lead candidates.[5]

Troubleshooting Guides

Patch-Clamp Electrophysiology

Issue 1: Unstable Recordings or Loss of Seal

  • Possible Cause: Pipette drift.

    • Troubleshooting Tip: Observe the pipette position relative to the cell under high magnification. If you notice a slow drift, carefully readjust the micromanipulator.[9]

  • Possible Cause: Inappropriate pipette tip size.

    • Troubleshooting Tip: For cells approximately 15-20 µm in diameter, pipette tips with a resistance of 3-5 MΩ are often suitable. Smaller tips may lead to resealing, while larger tips can make achieving a good seal difficult.[9]

  • Possible Cause: Osmolarity mismatch between intracellular and extracellular solutions.

    • Troubleshooting Tip: A slightly higher osmolarity in the extracellular solution (e.g., 320 mOsm) compared to the intracellular solution (e.g., 295-300 mOsm) can help in obtaining a smooth and stable seal.[9]

  • Possible Cause: High concentration of divalent cations in the extracellular solution.

    • Troubleshooting Tip: High levels of divalent cations can destabilize the seal.[10] Ensure your solutions have the appropriate concentrations of Ca²⁺ and Mg²⁺.

Issue 2: Current Fluctuations or Rundown

  • Possible Cause: hERG channel rundown.

    • Troubleshooting Tip: The hERG current can naturally decrease over time after establishing the whole-cell configuration.[10] Plan your experiments to be as efficient as possible and use a strict time control for pharmacological measurements.[10]

  • Possible Cause: Changes in bath solution osmolarity due to evaporation.

    • Troubleshooting Tip: For recordings lasting over 20 minutes, use a constant perfusion system to maintain the stability of the bath solution.[9]

  • Possible Cause: Inappropriate holding potential.

    • Troubleshooting Tip: A highly hyperpolarized holding potential can stress the cell.[9] Experiment with more positive holding potentials that do not introduce significant artifacts.[9]

  • Possible Cause: Temperature fluctuations.

    • Troubleshooting Tip: hERG channels are sensitive to temperature.[10] Maintain a constant and controlled temperature throughout the experiment.

Thallium Flux Assay

Issue 3: Low Signal-to-Noise Ratio

  • Possible Cause: Insufficient dye loading.

    • Troubleshooting Tip: Ensure that the cells are incubated with the thallium-sensitive dye (e.g., FluxOR) for the recommended time and at the appropriate concentration to allow for sufficient intracellular loading and cleavage of the AM ester groups.[7]

  • Possible Cause: Low hERG channel expression in the stable cell line.

    • Troubleshooting Tip: Regularly verify the expression levels of the hERG channel in your cell line.

  • Possible Cause: Suboptimal stimulation buffer concentration.

    • Troubleshooting Tip: Optimize the concentration of KCl and thallium in the stimulation buffer to achieve a robust and reproducible signal.

Issue 4: High Well-to-Well Variability

  • Possible Cause: Inconsistent cell seeding density.

    • Troubleshooting Tip: Ensure a uniform cell density across all wells of the microplate. Use an automated cell dispenser for better consistency.

  • Possible Cause: Edge effects in the microplate.

    • Troubleshooting Tip: To minimize edge effects, avoid using the outermost wells of the plate for experimental data. Fill these wells with media or buffer to maintain a more uniform environment across the plate.

  • Possible Cause: Compound precipitation.

    • Troubleshooting Tip: Visually inspect the compound solutions for any signs of precipitation, especially at higher concentrations. The multi-well format of automated patch-clamp and flux assays does not allow for visual detection of microprecipitation.[1]

Quantitative Data Summary

The following tables summarize the hERG inhibition potential and anti-mycobacterial activity of some Mtb ATP synthase inhibitors.

Table 1: hERG Inhibition and Mtb Activity of Selected Compounds

CompoundTargetMtb Growth Inhibition (MIC)hERG Inhibition (IC₅₀)Selectivity Index (hERG IC₅₀ / Mtb MIC)
BedaquilineMtb F₁F₀-ATP synthase~0.03 µg/mL~1.3 µM~14
TBAJ-876Mtb F₁F₀-ATP synthase0.004 µg/mL>30 µM>7500
SQ31fMtb F₁F₀-ATP synthaseNot specifiedNot specifiedNot specified
Compound 77Tetrahydronaphthalene amide derivative4.0 µg/mLLower hERG inhibitionNot specified
EGCGMtb ATP synthase ε subunit4.25 µM (MIC₅₀)Not specifiedNot specified

Note: Data is compiled from multiple sources and experimental conditions may vary.[11][12]

Experimental Protocols

Manual Patch-Clamp Protocol for hERG Inhibition Assay

This protocol is a generalized procedure based on standard practices.

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).

    • Culture cells to 70-80% confluency.

    • On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the extracellular solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Approach a single, healthy-looking cell with the pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.

    • Record baseline currents in the extracellular solution.

    • Apply the test compound at various concentrations via the perfusion system.

    • Record the steady-state block of the hERG current at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude in the absence and presence of the compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

Thallium Flux Assay Protocol

This is a generalized high-throughput screening protocol.[2][7]

  • Cell Plating:

    • Seed hERG-expressing cells (e.g., U2OS-hERG or HEK293-hERG) into a 1536-well black, clear-bottom plate at a density of approximately 1000 cells/well.[7]

    • Incubate for 18 hours at 37°C and 5% CO₂.[7]

  • Dye Loading:

    • Add an equal volume of Loading Buffer containing a thallium-sensitive dye (e.g., FluxOR™) to each well.[7]

    • Incubate the plate in the dark at room temperature for 1 hour.[7]

  • Compound Addition:

    • Add the novel Mtb ATP synthase inhibitors at various concentrations to the assay wells.

    • Include a positive control (e.g., Astemizole) and a vehicle control.

  • Signal Detection:

    • Incubate the plate in the dark at room temperature for 10 minutes.[7]

    • Add Stimulation Buffer containing thallium and KCl to all wells.[7]

    • Immediately measure the fluorescence intensity (e.g., 480 nm excitation and 540 nm emission) kinetically for 2 minutes using a suitable plate reader.[7]

  • Data Analysis:

    • Determine the fluorescence signal in the presence of the test compound.

    • Normalize the data to the controls.

    • Generate concentration-response curves to calculate the IC₅₀ values for hERG inhibition.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_validation Lead Optimization & Validation cluster_preclinical Preclinical Safety in_silico In Silico Modeling hts High-Throughput Screen (e.g., Thallium Flux Assay) in_silico->hts Prioritize Compounds patch_clamp Manual/Automated Patch-Clamp hts->patch_clamp Confirm Hits ic50 IC50 Determination patch_clamp->ic50 Quantify Potency invivo In Vivo Cardiovascular Studies ic50->invivo Assess In Vivo Liability

Caption: hERG liability assessment workflow.

troubleshooting_workflow start Unstable Patch-Clamp Recording q1 Observe Pipette Drift? start->q1 a1_yes Readjust Micromanipulator q1->a1_yes Yes q2 Check Pipette Resistance q1->q2 No end Stable Recording a1_yes->end a2_adjust Use 3-5 MΩ Pipettes q2->a2_adjust Out of Range q3 Verify Solution Osmolarity q2->q3 In Range a2_adjust->end a3_adjust Ensure Extracellular > Intracellular q3->a3_adjust Incorrect q4 Current Rundown? q3->q4 Correct a3_adjust->end a4_yes Use Perfusion & Time Control q4->a4_yes Yes q4->end No a4_yes->end

Caption: Patch-clamp troubleshooting logic.

References

Optimizing Mtb ATP synthase-IN-1 concentration in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mtb ATP synthase-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the F1Fo-ATP synthase in Mycobacterium tuberculosis (Mtb).[1][2][3] This enzyme is critical for ATP synthesis, the primary energy currency of the cell.[4][5] By inhibiting ATP synthase, the compound disrupts the energy metabolism of Mtb, leading to a depletion of intracellular ATP and ultimately bacterial cell death.[4][5] This mechanism is distinct from many traditional anti-tuberculosis drugs, making it a valuable tool for research and drug development, especially against drug-resistant strains.[4]

Q2: What is the recommended concentration range for this compound in Mtb culture?

A2: The Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis is reported to be in the range of 0.452-0.499 μg/mL.[1][2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific Mtb strain and experimental conditions.

Q3: Is this compound toxic to mammalian cells?

A3: this compound exhibits high selectivity for the mycobacterial ATP synthase over its mammalian counterpart.[6][7] It has been shown to have low cytotoxicity against African green monkey Vero cells, with an IC50 greater than 64 μg/mL.[1] This indicates a favorable selectivity index for in vitro studies. However, it is always advisable to perform a cytotoxicity assay with your specific host cell line to confirm the non-toxic concentration range.

Q4: How should I prepare and store this compound?

A4: For stock solutions, it is recommended to dissolve this compound in DMSO. The stock solution can be stored at -20°C for one month or at -80°C for up to six months.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. It is important to ensure that the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low activity against Mtb Incorrect concentration: The concentration of the inhibitor may be too low.Perform a dose-response experiment to determine the MIC for your specific Mtb strain.
Compound degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the compound is stored correctly and prepare fresh working solutions for each experiment.
Resistant Mtb strain: The Mtb strain being used may have inherent or acquired resistance.Test the compound on a known sensitive strain of Mtb to verify its activity.
High host cell toxicity Concentration too high: The concentration of the inhibitor may be in the toxic range for the host cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your host cell line.
High DMSO concentration: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).
Inconsistent results Incomplete dissolution: The compound may not be fully dissolved in the culture medium.Ensure the stock solution is fully dissolved in DMSO before further dilution. Vortex the working solution before adding it to the cell culture.
Variable cell density: Inconsistent initial cell seeding density can lead to variable results.Ensure a consistent cell seeding density for all experiments.
Contamination: Bacterial or fungal contamination can affect experimental outcomes.Regularly check cell cultures for contamination and practice good aseptic technique.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/OrganismReference
MIC 0.452-0.499 µg/mLMycobacterium tuberculosis[1][2][3]
IC50 > 64 µg/mLVero cells[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • This compound

  • M. tuberculosis culture

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Protocol 2: Host Cell Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound on a mammalian cell line using an MTT assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., Vero, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate for 48 hours.[1]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 3: ATP Measurement Assay (Bioluminescence)

This protocol details the measurement of intracellular ATP levels in Mtb treated with this compound using a commercial bioluminescent assay kit (e.g., BacTiter-Glo™).[8][9]

Materials:

  • This compound

  • M. tuberculosis culture

  • Bioluminescent ATP assay kit

  • Luminometer-compatible 96-well opaque plates

  • Luminometer

Procedure:

  • Treat Mtb cultures with different concentrations of this compound for a specified time.

  • Transfer a small volume of the bacterial culture to an opaque 96-well plate.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature to lyse the cells and stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the ATP concentration.

Visualizations

cluster_pathway Mechanism of Action of this compound Mtb Mycobacterium tuberculosis ATP_Synthase Mtb ATP Synthase Mtb->ATP_Synthase Contains ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Energy_Metabolism Energy Metabolism ATP_Production->Energy_Metabolism Fuels Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to Energy_Metabolism->Mtb Sustains Inhibitor This compound Inhibitor->ATP_Synthase Inhibits

Caption: Signaling pathway of this compound inhibition.

cluster_workflow Experimental Workflow for Inhibitor Testing start Start prepare_inhibitor Prepare Inhibitor Stock (in DMSO) start->prepare_inhibitor determine_mic Determine MIC (Mtb culture) prepare_inhibitor->determine_mic cytotoxicity_assay Host Cell Cytotoxicity (e.g., MTT Assay) prepare_inhibitor->cytotoxicity_assay atp_measurement ATP Measurement (e.g., Bioluminescence) determine_mic->atp_measurement Use concentrations around MIC cytotoxicity_assay->atp_measurement Use non-toxic concentrations data_analysis Data Analysis atp_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for testing this compound.

cluster_troubleshooting Troubleshooting Logic start Inconsistent or Unexpected Results check_concentration Is inhibitor concentration correct? start->check_concentration check_storage Was inhibitor stored correctly? check_concentration->check_storage Yes solution1 Recalculate and reprepare dilutions. check_concentration->solution1 No check_cells Are cells healthy and consistent? check_storage->check_cells Yes solution2 Use fresh stock solution. check_storage->solution2 No check_dmso Is final DMSO concentration non-toxic? check_cells->check_dmso Yes solution3 Check cell viability and seeding density. check_cells->solution3 No check_dmso->start Yes (Consult further) solution4 Adjust DMSO concentration. check_dmso->solution4 No

References

Technical Support Center: Mycobacterial IMV ATP Hydrolysis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with ATP hydrolysis assays using mycobacterial inverted membrane vesicles (IMVs).

Frequently Asked Questions (FAQs)

Q1: Why is my ATP hydrolysis activity extremely low or undetectable with wild-type mycobacterial IMVs?

A1: Mycobacterial F-ATP synthases possess a natural latency in their ATP hydrolysis activity.[1][2] This is a physiological mechanism to prevent wasteful ATP consumption.[3] The inhibition is primarily caused by a C-terminal extension of the α subunit that prevents the rotor subcomplex from rotating in the hydrolysis direction.[4][5][6][7] To measure ATP hydrolysis effectively, it is often necessary to use IMVs from a mutant M. smegmatis strain where this inhibitory C-terminal extension of the α subunit has been truncated.[5][6][7]

Q2: I don't have access to a mutant strain. Are there any alternative methods to measure ATP hydrolysis in wild-type IMVs?

A2: While challenging, some methods can unmask ATP hydrolysis activity in wild-type IMVs. These include treatment with detergents, trypsin, or applying a proton motive force (PMF) to activate the enzyme.[1] However, for inhibitor screening and kinetic studies, using IMVs from a hydrolytically competent mutant strain is the most reliable approach.[5][6]

Q3: What are some common positive controls and inhibitors for this assay?

A3: A well-characterized inhibitor of mycobacterial ATP synthase is Bedaquiline (TMC207).[8][9][10][11] It targets the c-ring of the F-ATP synthase.[9] Other potent inhibitors include squaramides (like SQ31f), TBAJ-587, and TBAJ-876.[4][9][11] For a positive control for ATP hydrolysis, you should use IMVs from a hydrolytically competent mutant strain of M. smegmatis.[5][6] N,N'-dicyclohexylcarbodiimide (DCCD) is a general inhibitor of F-type ATPases and can be used to determine the proportion of ATP hydrolysis that is sensitive to ATP synthase inhibition.[4]

Q4: My baseline (no inhibitor) ATP hydrolysis rate is very high and noisy. What could be the cause?

A4: High background can be due to the presence of other ATP-hydrolyzing enzymes in leaky vesicles, which are often present in IMV preparations.[1] Ensure your IMV preparation is of high quality and that the vesicles are well-sealed. Additionally, variability in results can arise from inconsistent protein concentrations in your assays, so accurate protein quantification is crucial.

Q5: How can I distinguish between an ATP synthase inhibitor and a nonspecific membrane uncoupler?

A5: This can be achieved by running a complementary assay that measures the activity of the electron transport chain (ETC), such as a succinate-driven IMV acidification assay.[5][12] A specific ATP synthase inhibitor like bedaquiline will inhibit ATP-driven acidification but not succinate-driven acidification.[12][13] In contrast, a nonspecific uncoupler will prevent both succinate- and ATP-driven acidification.[5][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or very low ATP hydrolysis activity Using wild-type IMVs which have latent ATP hydrolysis activity.[1][2][3]Use IMVs from a mutant M. smegmatis strain with a truncated α subunit of the ATP synthase.[5][6][7]
Inactive enzyme due to improper IMV preparation or storage.Prepare fresh IMVs and store them at -80°C in small aliquots to avoid freeze-thaw cycles.
Incorrect assay conditions (pH, temperature, ATP/Mg2+ ratio).[1]Optimize the assay buffer. A common buffer is 50 mM Tris-HCl pH 7.4. Ensure ATP is in excess of Mg2+.[4]
Inconsistent results between replicates Inaccurate pipetting of IMVs or reagents.Use calibrated pipettes and ensure thorough mixing of reagents.
Inconsistent protein concentration in IMV preparations.Accurately measure the protein concentration of your IMV stock and normalize it for each experiment.
Inhibitor shows no effect Inhibitor is not soluble or has degraded.Check the solubility of your inhibitor in the assay buffer. Prepare fresh inhibitor stocks.
The inhibitor target is not accessible in your IMV preparation.Ensure the IMVs are inverted, allowing access to the F1 part of the ATP synthase.
Using an inappropriate inhibitor for mycobacterial ATP synthase.Use a validated inhibitor like Bedaquiline as a positive control for inhibition.[8][9][10][11]
High background ATP levels Contamination of reagents with ATP.Use high-purity reagents and ATP-free water.
Presence of other ATP-hydrolyzing enzymes in the IMV preparation.[1]Purify IMVs further using methods like sucrose gradient centrifugation.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) for various compounds against mycobacterial ATP synthase.

Inhibitor Target Assay Type Mycobacterial Species IC50 Reference
Bedaquiline (TMC207)F-ATP synthase c-subunitATP-driven IMV acidificationM. smegmatis~34 nM[5]
Bedaquiline (TMC207)F-ATP synthase c-subunitATP synthesis assayM. smegmatis IMVs~2.5 nM[6]
DeMF1F-ATP synthase δ-subunitNADH- and succinate-driven ATP synthesisMycobacterial IMVs~0.5 µM[8]
SQ31fF-ATP synthaseATP hydrolysisM. smegmatisNanomolar range[4]

The specific activity of ATP hydrolysis can vary significantly depending on the specific mutant and preparation. For a M. smegmatis F1-ATPase mutant with a truncated α-subunit (Δα514-548), a specific activity of approximately 1.846 µmol·min⁻¹·(mg protein)⁻¹ has been reported.[14]

Experimental Protocols

Protocol: ATP Hydrolysis Assay using a NADH-Coupled Spectrophotometric Method

This protocol is adapted from methodologies described for measuring ATP hydrolysis by purified F-ATP synthase and can be applied to IMVs.[4]

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂

  • Enzyme Mix:

    • 1 M PEP (Phosphoenolpyruvate)

    • 1 M KCl

    • Pyruvate Kinase (PK) - ~10 units

    • Lactate Dehydrogenase (LDH) - ~15 units

    • 100 mM NADH

  • IMV Suspension: IMVs from a hydrolytically competent M. smegmatis strain (e.g., with truncated α subunit) diluted in assay buffer to the desired concentration.

  • ATP Solution: 100 mM ATP, pH 7.4

  • Inhibitor Stock: Dissolved in a suitable solvent (e.g., DMSO) at a high concentration.

2. Procedure:

  • Prepare the reaction mixture in a 96-well plate or a cuvette. For a 200 µL final volume:

    • 160 µL of Assay Buffer

    • 2 µL of Enzyme Mix

    • Desired volume of inhibitor or solvent control (e.g., 2 µL)

    • Desired volume of IMV suspension (e.g., 10 µL, protein concentration should be optimized)

  • Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and any potential solvent effects to stabilize.

  • Initiate the reaction by adding 20 µL of 100 mM ATP (final concentration 10 mM).

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the rate of ATP hydrolysis from the linear phase of the reaction, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

ATP_Synthase_Function cluster_synthesis ATP Synthesis (Normal Respiration) cluster_hydrolysis ATP Hydrolysis (Assay Condition) cluster_inhibition Mycobacterial Inhibition of Hydrolysis Proton_in H+ (Periplasm) Fo_syn Fo Rotor (Rotation) Proton_in->Fo_syn Proton Motive Force F1_syn F1 Stalk (Rotation) Fo_syn->F1_syn Drives ATP_syn ATP F1_syn->ATP_syn Catalyzes ADP_Pi ADP + Pi ADP_Pi->F1_syn ATP_hyd ATP F1_hyd F1 Stalk (Reverse Rotation) ATP_hyd->F1_hyd Fo_hyd Fo Rotor (Reverse Rotation) F1_hyd->Fo_hyd Drives ADP_Pi_hyd ADP + Pi F1_hyd->ADP_Pi_hyd Releases Proton_out H+ (Cytoplasm) Fo_hyd->Proton_out Pumps Inhibitor α-subunit C-terminal extension Inhibitor->F1_hyd Blocks reverse rotation

Caption: F-ATP synthase functions in both ATP synthesis, driven by a proton gradient, and ATP hydrolysis, which pumps protons. In mycobacteria, a specific domain on the α-subunit naturally inhibits the ATP hydrolysis direction.

Troubleshooting_Workflow Start Start: No / Low ATP Hydrolysis Signal CheckStrain Are you using a hydrolytically competent mutant strain (e.g., truncated α-subunit)? Start->CheckStrain UseMutant Action: Switch to a competent mutant strain. CheckStrain->UseMutant No CheckIMV Is your IMV preparation and storage optimal? CheckStrain->CheckIMV Yes PrepIMV Action: Prepare fresh IMVs, check for inversion, and avoid freeze-thaw cycles. CheckIMV->PrepIMV No CheckAssay Are assay conditions (pH, temp, [reagents]) correct? CheckIMV->CheckAssay Yes OptimizeAssay Action: Optimize buffer conditions and reagent concentrations. CheckAssay->OptimizeAssay No CheckControls Does a positive control inhibitor (e.g., Bedaquiline) show an effect? CheckAssay->CheckControls Yes ProblemInhibitor Issue likely with your test compound (solubility, degradation, etc.). CheckControls->ProblemInhibitor Yes ProblemSystem Issue is with the assay system. Re-evaluate all components. CheckControls->ProblemSystem No

Caption: A logical workflow to troubleshoot common issues encountered in mycobacterial IMV ATP hydrolysis assays, starting from the most frequent problem sources.

References

Technical Support Center: Enhancing the Metabolic Stability of Mtb ATP Synthase-IN-1 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and accessing key protocols related to the metabolic stability of Mycobacterium tuberculosis (Mtb) ATP synthase-IN-1 analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mtb ATP synthase-IN-1 analogs?

A1: this compound and its analogs are potent inhibitors of the F1Fo-ATP synthase in Mycobacterium tuberculosis. This enzyme is critical for generating adenosine triphosphate (ATP), the primary energy currency of the cell. By inhibiting ATP synthase, these compounds disrupt the energy metabolism of Mtb, leading to bacterial cell death. This mechanism is effective against both replicating and non-replicating mycobacteria.[1]

Q2: Why is assessing the metabolic stability of these analogs crucial?

A2: Poor metabolic stability can lead to rapid clearance of a compound from the body, resulting in a short half-life and reduced in vivo efficacy. Assessing metabolic stability in early drug discovery helps to identify and optimize compounds with favorable pharmacokinetic profiles, increasing the likelihood of clinical success.

Q3: What are the common metabolic liabilities observed with Mtb ATP synthase inhibitors?

A3: While specific data for this compound analogs is not extensively detailed in publicly available literature, related compounds in this class, such as diarylquinolines, can be susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver. Other potential liabilities can include hydrolysis of ester or amide groups if present in the analog's structure.

Q4: How can the metabolic stability of this compound analogs be improved?

A4: Strategies to enhance metabolic stability often involve medicinal chemistry approaches. These can include introducing steric hindrance near metabolically labile sites to shield them from enzymatic degradation, replacing metabolically "soft" spots with more stable functional groups, or altering the overall physicochemical properties of the molecule to reduce its affinity for metabolic enzymes.

Troubleshooting Guides

In Vitro Assays

Problem: High variability in results from the microsomal stability assay.

  • Possible Cause 1: Inconsistent Microsomal Activity. The activity of liver microsomes can vary between batches and with handling.

    • Solution: Use a single batch of microsomes for a comparative study. Always thaw microsomes on ice and keep them cold until use. Include a known positive control compound with a consistent metabolic profile to monitor assay performance.

  • Possible Cause 2: Compound Solubility Issues. Poorly soluble compounds may precipitate in the assay medium, leading to inaccurate measurements.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. Visually inspect for precipitation. If solubility is a persistent issue, consider using a lower compound concentration or a different formulation approach.

  • Possible Cause 3: Non-specific Binding. The compound may bind to the plasticware or other components of the assay, reducing the effective concentration.

    • Solution: Use low-binding plates. Include a "time zero" sample that is immediately quenched to account for any initial loss of compound.

Problem: Unexpectedly rapid degradation in the plasma stability assay.

  • Possible Cause 1: Enzymatic Degradation. Plasma contains various active enzymes, such as esterases and proteases, that can degrade certain chemical motifs.

    • Solution: Analyze the structure of your analog for functional groups susceptible to hydrolysis (e.g., esters, amides). If instability is confirmed, consider chemical modifications to improve stability.

  • Possible Cause 2: Chemical Instability. The compound may be inherently unstable at the pH or temperature of the assay.

    • Solution: Assess the stability of the compound in buffer at the same pH and temperature in the absence of plasma to distinguish between chemical and enzymatic degradation.

Cell-Based and In Vivo Studies

Problem: Poor correlation between in vitro Mtb growth inhibition (MIC) and in vivo efficacy.

  • Possible Cause 1: Low Bioavailability. The compound may have poor absorption or rapid metabolism in vivo, preventing it from reaching the site of infection at a sufficient concentration.

    • Solution: Conduct pharmacokinetic (PK) studies in an animal model (e.g., mouse) to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will provide insights into its bioavailability and exposure levels.

  • Possible Cause 2: High Protein Binding. The compound may bind extensively to plasma proteins, reducing the concentration of the free, active drug.

    • Solution: Perform a plasma protein binding assay to determine the fraction of unbound drug. This information is crucial for interpreting the relationship between total plasma concentration and efficacy.

  • Possible Cause 3: Efflux by Host Cells or Mtb. The compound may be actively transported out of host cells or the mycobacteria themselves.

    • Solution: Utilize in vitro models with efflux pump inhibitors to investigate if your compound is a substrate for common efflux transporters.

Quantitative Data Summary

Table 1: In Vitro Metabolic Stability of Selected Mtb ATP Synthase Inhibitors

CompoundSpeciesSystemt_1/2 (min)Intrinsic Clearance (μL/min/mg protein)
BedaquilineHumanLiver Microsomes> 60< 10
BedaquilineMouseLiver Microsomes~3023.1
Analog XHumanLiver Microsomes4515.4
Analog YMouseLiver Microsomes1546.2

Note: "Analog X" and "Analog Y" are representative placeholders for typical data that would be generated in a drug discovery program. Actual values will vary depending on the specific chemical structure.

Table 2: In Vivo Pharmacokinetic Parameters of Bedaquiline in Mice

ParameterValueUnits
Dose (Oral) 25mg/kg
Cmax 1.5µg/mL
Tmax 4hours
AUC 25µg*h/mL
t_1/2 (elimination) 8-12hours
Bioavailability (%) ~20%

Experimental Protocols

Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound in buffer.

  • In a 96-well plate, add the microsomal solution and the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the ice-cold stop solution to terminate the reaction.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point and determine the half-life (t_1/2) and intrinsic clearance.

Plasma Stability Assay

Objective: To assess the stability of a test compound in plasma.

Materials:

  • Test compound stock solution

  • Pooled plasma (human or other species)

  • Phosphate buffer (pH 7.4)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw plasma at 37°C.

  • Add the test compound to the plasma at the desired concentration.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and mix it with the ice-cold stop solution.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

  • Calculate the percentage of compound remaining over time to determine its stability.

Visualizations

Experimental_Workflow_Metabolic_Stability cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Microsomal_Stability Microsomal Stability Assay PK_Study Pharmacokinetic (PK) Study in Mice Microsomal_Stability->PK_Study Plasma_Stability Plasma Stability Assay Plasma_Stability->PK_Study MABA Mtb Growth Inhibition (MIC) Efficacy_Study Efficacy Study in Mtb-infected Mice MABA->Efficacy_Study Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) Cytotoxicity->PK_Study PK_Study->Efficacy_Study Compound_Library This compound Analog Library Compound_Library->Microsomal_Stability Compound_Library->Plasma_Stability Compound_Library->MABA Compound_Library->Cytotoxicity

Caption: Workflow for assessing the metabolic stability and efficacy of this compound analogs.

Signaling_Pathway_Inhibition Proton_Gradient Proton Motive Force ATP_Synthase Mtb F1Fo-ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Mtb_Growth Mycobacterial Growth & Survival ATP->Mtb_Growth Inhibitor This compound Analog Inhibitor->ATP_Synthase Inhibition

Caption: Inhibition of the Mtb ATP synthesis pathway by IN-1 analogs.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Mtb ATP synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycobacterium tuberculosis (Mtb) ATP synthase inhibitors. Our goal is to help you overcome common challenges related to compound cytotoxicity and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms contributing to the cytotoxicity of Mtb ATP synthase inhibitors?

A1: The cytotoxicity of Mtb ATP synthase inhibitors can arise from several factors:

  • Off-target activity: The inhibitor may bind to other host cell targets, such as human mitochondrial ATP synthase, leading to impaired cellular energy production and toxicity.[1][2] The lack of selectivity is a major concern, as compounds like oligomycin and venturicidin inhibit both bacterial and mitochondrial ATP synthases, making them unsuitable for clinical use.[2]

  • General cellular toxicity: Some compounds may possess inherent chemical properties that are toxic to mammalian cells, independent of their action on ATP synthase. This can include disrupting cell membranes, inducing apoptosis, or interfering with other essential cellular processes.

  • Metabolite-induced toxicity: The metabolic breakdown of the inhibitor within host cells can produce toxic byproducts.[3]

  • Drug-drug interactions: The inhibitor might interact with other compounds in a treatment regimen, leading to increased toxicity.[4]

Q2: How can I improve the selectivity of my Mtb ATP synthase inhibitor for the mycobacterial enzyme over the human homologue?

A2: Improving selectivity is a critical strategy to reduce target-based cytotoxicity. Key approaches include:

  • Structure-Activity Relationship (SAR) studies: Systematically modify the chemical structure of your inhibitor and assess its activity against both Mtb and human ATP synthase. This can help identify chemical moieties that enhance selectivity. For example, in diarylquinolines like bedaquiline, modifications to the quinoline core and side chains have been explored to improve the selectivity index.[5]

  • Targeting unique mycobacterial epitopes: The Mtb ATP synthase has unique structural features that are not present in the human homologue.[6][7] Designing inhibitors that specifically bind to these regions can significantly enhance selectivity. Examples of such epitopes include a unique loop in the γ subunit and differences in the c subunit.[6][8]

  • Computational modeling: Use techniques like molecular docking and pharmacophore modeling to predict how your inhibitor binds to both the Mtb and human ATP synthase.[9][10] This can guide the rational design of more selective compounds.

Q3: My inhibitor is potent against the isolated Mtb ATP synthase enzyme but shows poor activity against whole Mtb cells. What could be the problem?

A3: This is a common issue in drug discovery. Several factors can contribute to this discrepancy:

  • Poor cell permeability: The complex cell wall of M. tuberculosis can prevent the inhibitor from reaching its intracellular target. Strategies to improve permeability include modifying the compound's lipophilicity or molecular weight.[11]

  • Efflux pumps: Mtb possesses efflux pumps that can actively transport the inhibitor out of the cell, preventing it from reaching a high enough concentration to be effective.[11][12]

  • Compound instability: The inhibitor may be unstable in the culture medium or may be metabolized by the bacteria into an inactive form.

  • Inappropriate assay conditions: The conditions of your whole-cell assay (e.g., media composition, pH) may affect the inhibitor's activity.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in mammalian cell lines.
  • Symptom: Your Mtb ATP synthase inhibitor shows a low therapeutic index (the ratio of the cytotoxic concentration to the effective concentration).

  • Possible Causes & Troubleshooting Steps:

    • Lack of Selectivity:

      • Action: Perform a counter-screen to determine the IC50 of your inhibitor against mammalian (e.g., human, bovine) mitochondrial ATP synthase.[2] A high IC50 for the mammalian enzyme compared to the Mtb enzyme indicates good selectivity.

      • Example: The diarylquinoline TMC207 (bedaquiline) has an IC50 of 10 nM for mycobacterial ATP synthase but >200 µM for human mitochondrial ATP synthase, indicating a selectivity index of over 20,000.[2]

    • Off-Target Effects:

      • Action: Profile your compound against a panel of common off-targets (e.g., kinases, ion channels like hERG). This can help identify unintended interactions. The hERG channel is a known liability for some diarylquinolines, leading to cardiotoxicity.[12]

      • Solution: Modify the compound's structure to reduce binding to the identified off-target. For instance, second-generation diarylquinolines like TBAJ-876 were designed to have drastically reduced hERG inhibition.[12]

    • General Compound Toxicity:

      • Action: Assess the cytotoxicity of your compound in different mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to identify potential organ-specific toxicity.[13]

      • Solution: Employ medicinal chemistry strategies to mitigate toxicity, such as reducing lipophilicity, introducing polar groups, or using a prodrug approach to mask toxic functional groups until the drug reaches its target.[14][15]

Data Summary: Inhibitor Potency and Selectivity
Inhibitor ClassExample CompoundMtb ATP Synthase IC50Mammalian ATP Synthase IC50Selectivity IndexMtb MICCytotoxicity (CC50)Reference
DiarylquinolineBedaquiline (TMC207)10 nM>200 µM>20,00030 nM-[2]
DiarylquinolineTBAJ-876---0.004 µg/mLhERG IC50 > 30 µM[12]
Aryl-sulfonamideLead Compound0.51 µM>100 µM>200--[9]
SquaramideSQ31fNanomolar range-High0.5 µMLow[5][12]
TetrahydroisoquinolineAnalog 9d0.39 µM (M. smegmatis)->96-fold (vs. Vero cells)3.12 µg/mL>300 µg/mL (Vero)[6]

Key Experimental Protocols

Protocol 1: Inverted Membrane Vesicle (IMV) Assay for Mtb ATP Synthase Inhibition

This assay measures the ability of an inhibitor to block ATP synthesis in inverted membrane vesicles prepared from M. smegmatis (a common surrogate for Mtb).

Methodology:

  • Prepare IMVs: Grow M. smegmatis cultures and harvest the cells. Lyse the cells using a French press or sonication and isolate the membrane fraction by ultracentrifugation. The resulting IMVs will have the ATP synthase F1 subunit facing the external medium.

  • Assay Setup:

    • In a 96-well plate, add IMVs to a reaction buffer containing a respiratory substrate (e.g., NADH or succinate) to generate a proton motive force.

    • Add the inhibitor at various concentrations.

    • Initiate ATP synthesis by adding ADP.

  • Detection: Measure the amount of ATP produced using a luciferase/luciferin-based ATP detection kit (e.g., CellTiter-Glo).[13] The luminescence signal is proportional to the amount of ATP synthesized.

  • Data Analysis: Plot the percentage of ATP synthesis inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT or CellTiter-Glo)

This protocol assesses the general toxicity of an inhibitor against a mammalian cell line (e.g., Vero, HEK293, HepG2).

Methodology:

  • Cell Culture: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add the inhibitor at various concentrations to the cell cultures and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at ~570 nm.

    • CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and measures the amount of ATP present, an indicator of cell viability.[13] Measure the resulting luminescence.

  • Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Workflow for Assessing Inhibitor Selectivity and Cytotoxicity

G cluster_0 Initial Screening cluster_1 Cytotoxicity & Selectivity Profiling cluster_2 Lead Optimization a Synthesize Inhibitor b Primary Screen: Mtb ATP Synthase Inhibition (IMV Assay) a->b c Cytotoxicity Assay (e.g., Vero, HepG2) b->c Potent Hits d Counter Screen: Human Mitochondrial ATP Synthase Inhibition b->d Potent Hits e Calculate Selectivity Index (IC50 Human / IC50 Mtb) c->e d->e f High Cytotoxicity or Low Selectivity e->f h Low Cytotoxicity & High Selectivity e->h Favorable Profile g SAR-Guided Chemical Modification f->g Iterate g->a Synthesize Analogs i Advance to Whole-Cell & In Vivo Models h->i

Caption: Experimental workflow for evaluating and optimizing Mtb ATP synthase inhibitors for low cytotoxicity and high selectivity.

Strategies to Mitigate Cytotoxicity

G cluster_strategies Mitigation Strategies A High Cytotoxicity Observed B Improve Selectivity A->B C Reduce Off-Target Effects A->C D Modify Physicochemical Properties A->D B1 B1 B->B1 Target Unique Mtb Enzyme Features B2 B2 B->B2 SAR to Reduce Binding to Human Homologue C1 C1 C->C1 Profile Against hERG & Other Channels C2 C2 C->C2 Scaffold Hopping to Novel Chemotypes D1 D1 D->D1 Reduce Lipophilicity D2 D2 D->D2 Introduce Polar Groups D3 D3 D->D3 Prodrug Approach

Caption: Key medicinal chemistry strategies to address the cytotoxicity of lead compounds.

References

Navigating Mtb ATP Synthase Inhibitor Screening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting data from Mycobacterium tuberculosis (Mtb) ATP synthase inhibitor screening.

Frequently Asked Questions (FAQs)

Q1: What are the common primary screening formats for Mtb ATP synthase inhibitors?

A1: The two primary high-throughput screening (HTS) formats are whole-cell screening and target-based screening. Whole-cell screening measures the growth inhibition of Mtb and is a direct measure of a compound's efficacy against the bacterium.[1][2] Target-based screening, on the other hand, directly measures the inhibition of the ATP synthase enzyme, often using inverted membrane vesicles (IMVs) from a surrogate species like Mycobacterium smegmatis.[3][4]

Q2: How do I validate hits from my primary screen?

A2: Hits from a primary screen should be validated through a series of secondary assays to confirm their activity and characterize their properties. A typical hit validation workflow includes dose-response assays to determine IC90 or IC50 values, cytotoxicity assays against mammalian cell lines to assess selectivity, and testing against a panel of drug-resistant Mtb strains.[1][2]

Q3: What is the "Selectivity Index" and why is it important?

A3: The Selectivity Index (SI) is a critical parameter that measures the therapeutic window of a compound. It is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC90 or MIC) against Mtb (SI = CC50 / IC90).[2] A higher SI value indicates greater selectivity for the bacterial target over host cells, which is a desirable characteristic for a drug candidate. An SI of ≥10 is often considered a good starting point for further development.[2]

Q4: I'm seeing an unexpected increase in ATP levels after treating Mtb with my compounds. What could be the cause?

A4: This phenomenon, often referred to as an "ATP burst," has been observed with cell wall synthesis inhibitors.[5] Recent studies suggest this may be an experimental artifact due to enhanced cell lysis caused by cell wall-damaging agents, leading to a more efficient release and measurement of intracellular ATP.[6] It is crucial to ensure efficient and consistent cell lysis across all samples to obtain accurate ATP measurements.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in ATP luminescence signal - Inefficient or inconsistent mycobacterial cell lysis.- Pipetting errors.- Contamination of reagents.- Optimize the cell lysis protocol. Methods like bead beating can improve lysis efficiency.[6]- Use calibrated pipettes and proper technique.- Use fresh, sterile reagents.
Low Z'-factor in HTS assay - Small assay window (low signal-to-background ratio).- High data variability.- Optimize assay conditions (e.g., cell density, incubation time, reagent concentrations).- Ensure consistent cell growth and health.
Hit compounds are cytotoxic to mammalian cells - The compound has off-target effects in mammalian cells.- Prioritize compounds with a high Selectivity Index (SI ≥ 10).[2]- Perform further structure-activity relationship (SAR) studies to identify analogs with improved selectivity.
Discrepancy between whole-cell and target-based assay results - Poor cell permeability of the compound.- The compound is actively pumped out of the cell by efflux pumps.- The compound is metabolized by the bacteria.- Assess the physicochemical properties of the compound.- Test the compound in the presence of an efflux pump inhibitor.- Investigate the metabolic stability of the compound in mycobacteria.
Confirmed hits do not inhibit purified ATP synthase - The compound may not directly target ATP synthase but another component of the ATP homeostasis pathway.[8][9]- Perform mechanism of action studies, such as generating and sequencing resistant mutants, to identify the specific molecular target.[3]

Experimental Protocols

ATP Bioluminescence Assay for Whole-Cell Screening

This protocol is adapted from methodologies used for assessing mycobacterial viability and biocide susceptibility.[7]

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth supplemented with 10% OADC.

  • Compound Treatment: In a 384-well plate, dispense the test compounds at the desired concentrations. Add the Mtb culture to each well. Include positive controls (e.g., bedaquiline) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) at 37°C.

  • Cell Lysis (Crucial Step): To ensure accurate measurement of intracellular ATP, efficient cell lysis is paramount.[6][7] A bead-beating step prior to ATP measurement is recommended to abolish artifacts from cell wall-damaging compounds.[6]

  • ATP Measurement: Add a commercial ATP detection reagent (e.g., BacTiter-Glo™) to each well. This reagent lyses the cells and provides the necessary components (luciferase, luciferin) for the bioluminescence reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the ATP concentration, which reflects cell viability.

  • Data Analysis: Normalize the data to the controls and calculate the percent inhibition for each compound.

Vero Cell Cytotoxicity Assay

This protocol is a standard method for assessing the toxicity of compounds to mammalian cells.[2]

  • Cell Culture: Culture Vero cells (or another suitable mammalian cell line like HepG2) in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent such as resazurin or MTT to each well and incubate for an additional 2-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

Table 1: Key Performance Metrics for HTS Assays
Parameter Description Acceptable Value
Z'-factor A statistical measure of the quality of an HTS assay, reflecting the separation between the positive and negative controls.> 0.5
Signal-to-Background (S:B) Ratio The ratio of the signal from the negative control to the signal from the positive control.> 4.0[10]
Coefficient of Variation (%CV) A measure of the variability of the data within a group of replicates.< 10%[2]
Table 2: Example Data for Mtb ATP Synthase Inhibitors
Compound Target Mtb H37Rv MIC90 (µM) Vero Cell CC50 (µM) Selectivity Index (SI) Reference
Bedaquiline (TMC207)ATP synthase0.03>10>333[3]
Compound 5228485ATP synthase1>50>50[3]
Compound 5220632ATP synthase7>50>7.1[3]
CBR-1825Ndh-20.43>50>116[11]
CBR-4032Ndh-26.6>50>7.6[11]

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Lead Characterization PrimaryScreen High-Throughput Screen (Whole-cell or Target-based) Hits Primary Hits PrimaryScreen->Hits Identify Actives DoseResponse Dose-Response Assay (IC50/MIC) Hits->DoseResponse Cytotoxicity Cytotoxicity Assay (CC50) Hits->Cytotoxicity Selectivity Calculate Selectivity Index (SI = CC50/IC50) DoseResponse->Selectivity Cytotoxicity->Selectivity MoA Mechanism of Action Studies Selectivity->MoA Prioritize High SI ADME_Tox ADME/Tox Profiling MoA->ADME_Tox Lead Lead Compound ADME_Tox->Lead

Caption: High-level workflow for Mtb ATP synthase inhibitor screening and hit validation.

atp_synthase_inhibition cluster_membrane Mycobacterial Inner Membrane F0 F0 Subunit (Proton Channel) F1 F1 Subunit (ATP Synthesis) F0->F1 Proton Motive Force ATP ATP F1->ATP Synthesis ADP ADP + Pi ADP->F1 Inhibitor ATP Synthase Inhibitor (e.g., Bedaquiline) Inhibitor->F0 Blocks Proton Flow

Caption: Mechanism of Mtb ATP synthase inhibition by blocking the F0 proton channel.

troubleshooting_logic Start Inconsistent Screening Data? CheckLysis Is Cell Lysis Efficient and Consistent? Start->CheckLysis Yes CheckAssayParams Are Assay Parameters Optimized? (Z', S:B) CheckLysis->CheckAssayParams Yes OptimizeLysis Optimize Lysis Protocol (e.g., Bead Beating) CheckLysis->OptimizeLysis No OptimizeAssay Re-optimize Assay Conditions CheckAssayParams->OptimizeAssay No DataOK Data is Reliable CheckAssayParams->DataOK Yes OptimizeLysis->CheckLysis OptimizeAssay->CheckAssayParams HighCytotoxicity High Cytotoxicity Observed? DataOK->HighCytotoxicity CheckSI Is Selectivity Index > 10? HighCytotoxicity->CheckSI Yes Deprioritize Deprioritize Compound CheckSI->Deprioritize No Prioritize Prioritize for Further Studies CheckSI->Prioritize Yes

Caption: Troubleshooting flowchart for common issues in Mtb inhibitor screening.

References

Validation & Comparative

Comparative Efficacy of Mtb ATP Synthase-IN-1 and Diarylquinolines in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug developers on the performance, experimental data, and methodologies of two key classes of Mycobacterium tuberculosis ATP synthase inhibitors.

This guide provides an objective comparison of Mtb ATP synthase-IN-1, a novel inhibitor, and the established class of diarylquinolines, which includes the FDA-approved drug bedaquiline and its next-generation analogs. Both compound classes target the essential ATP synthase enzyme in Mycobacterium tuberculosis (Mtb), yet they exhibit distinct profiles in terms of potency, spectrum of activity, and developmental stage. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions in the pursuit of new anti-tubercular agents.

Mechanism of Action: Targeting the Powerhouse of Mtb

Both this compound and diarylquinolines disrupt the energy metabolism of M. tuberculosis by inhibiting the F1Fo-ATP synthase, an enzyme crucial for producing ATP, the primary energy currency of the cell.[1] This enzyme utilizes the proton motive force (PMF) generated by the electron transport chain to synthesize ATP.[2] By blocking this process, these inhibitors effectively starve the bacteria of energy, leading to cell death.[1]

Diarylquinolines, such as bedaquiline, specifically bind to the c-subunit of the Fo rotor ring within the ATP synthase complex.[3][4] This binding event physically obstructs the rotation of the c-ring, thereby halting proton translocation and subsequent ATP synthesis.[5]

The precise binding site of this compound has not been as extensively characterized as that of diarylquinolines. However, its inhibitory action on the ATP synthase confirms it targets the same essential enzyme, albeit potentially through a different interaction.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and representative diarylquinolines. It is crucial to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Activity against M. tuberculosis

Compound/ClassM. tuberculosis StrainMIC (μg/mL)Citation(s)
This compound H37Rv0.452 - 0.499[6]
MDR-139461.25[7]
MDR-148621.25[7]
Diarylquinolines
Bedaquiline (TMC207)H37Rv0.015 - 0.06 (Broth)[8]
H37Rv0.015 - 0.12 (Agar)[8]
TBAJ-587H37Rv0.006 (MABA), 0.02 (LORA)[7]

MIC: Minimum Inhibitory Concentration. MABA: Microplate Alamar Blue Assay. LORA: Low-Oxygen-Recovery Assay.

Table 2: In Vitro Cytotoxicity

Compound/ClassCell LineIC50 (μg/mL)Citation(s)
This compound Vero> 64[6]
Diarylquinolines
Bedaquiline (TMC207)Vero> 10 µM (~5.55 µg/mL)Data inferred from multiple safety studies.
THP-1Not explicitly found in searches.

IC50: Half-maximal inhibitory concentration.

Table 3: In Vivo Efficacy in Murine Models of Tuberculosis

Compound/ClassMouse StrainDosing RegimenReduction in Lung CFU (log10)Study DurationCitation(s)
This compound Data not availableData not availableData not availableData not available
Diarylquinolines
Bedaquiline (TMC207)BALB/c25 mg/kg, 5 days/week~2.52 months[9]
TBAJ-587BALB/c25 mg/kg, 5 days/week> 4.01 month[10]

CFU: Colony Forming Units.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of anti-tubercular agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the EUCAST reference method for M. tuberculosis.[11][12]

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv on Middlebrook 7H10 or 7H11 agar.

    • Prepare a bacterial suspension in sterile water with glass beads and vortex to homogenize.

    • Adjust the suspension to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 to achieve a final inoculum of approximately 10^5 CFU/mL.[11]

  • Drug Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well U-shaped microtiter plate.

  • Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a drug-free growth control and a sterile control.

    • Seal the plate and incubate at 36°C ± 1°C.[11]

  • Reading the Results:

    • Read the plates visually using an inverted mirror when the 1:100 diluted growth control shows visible growth.[11]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[11]

Protocol 2: Cytotoxicity Assay using MTT

This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines, such as Vero or THP-1 cells.[13][14]

  • Cell Seeding:

    • Seed Vero or THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.[14]

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for the desired exposure period (e.g., 24-96 hours) at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition and Incubation:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.[13]

    • Incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.[13]

  • Solubilization and Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Protocol 3: In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This protocol describes a common model for evaluating the efficacy of anti-tubercular drugs in mice.[7][15]

  • Infection:

    • Infect BALB/c mice via aerosol or intravenous injection with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).[15]

    • Allow the infection to establish for a period of 4-6 weeks to develop a chronic infection.

  • Treatment:

    • Randomly assign mice to treatment and control groups.

    • Administer the test compounds and control drugs (e.g., isoniazid, rifampicin) orally or via the appropriate route at the desired dosage and frequency (e.g., 5 days per week).

  • Evaluation of Bacterial Load:

    • At specified time points during and after treatment, euthanize a subset of mice from each group.

    • Aseptically remove the lungs and/or spleens and homogenize the tissues in sterile saline.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Express the bacterial load as log10 CFU per organ.

    • Compare the reduction in CFU in the treated groups to the untreated control group to determine the efficacy of the compounds.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

ATP_Synthase_Inhibition cluster_etc Electron Transport Chain (ETC) cluster_atp_synthase ATP Synthase cluster_inhibitors Inhibitors NADH NADH Complex_I Complex I (NDH-1) NADH->Complex_I Menaquinone Menaquinone Pool Complex_I->Menaquinone Protons_out H+ (out) Complex_I->Protons_out H+ Complex_II Complex II (SDH) Complex_II->Menaquinone Complex_III Complex III (bc1) Menaquinone->Complex_III Complex_IV Complex IV (aa3) Complex_III->Complex_IV Complex_III->Protons_out H+ Oxygen O2 Complex_IV->Oxygen Complex_IV->Protons_out H+ Water H2O Oxygen->Water Protons_in H+ (in) Protons_out->Protons_in Proton Motive Force ATP_Synthase F1Fo-ATP Synthase Protons_in->ATP_Synthase ADP ADP + Pi ATP_Synthase->ADP ATP ATP ATP_Synthase->ATP ADP->ATP Synthesis Diarylquinolines Diarylquinolines Diarylquinolines->ATP_Synthase Inhibit c-subunit Mtb_IN_1 This compound Mtb_IN_1->ATP_Synthase Inhibit

Caption: Mechanism of Mtb ATP Synthase Inhibition.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy MIC MIC Determination (vs. Mtb) Cytotoxicity Cytotoxicity Assay (vs. Mammalian Cells) Infection Mouse Infection (Aerosol/IV) Cytotoxicity->Infection Treatment Drug Administration Infection->Treatment Evaluation CFU Enumeration (Lungs/Spleen) Treatment->Evaluation end Lead Optimization Evaluation->end start Compound Synthesis start->MIC

Caption: Drug Discovery Workflow for Anti-TB Agents.

References

Validating Hits from a Screen for Mycobacterium tuberculosis ATP Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential steps and assays required to validate candidate inhibitors of Mycobacterium tuberculosis (Mtb) ATP synthase, a clinically validated target for tuberculosis drug development.[1][2][3] The emergence of drug-resistant Mtb strains necessitates the discovery of novel therapeutic agents, and targeting cellular energy production through ATP synthase inhibition presents a promising strategy.[1][3] This document outlines key experimental protocols, presents comparative data for known inhibitors, and offers a logical workflow for hit validation.

Comparative Efficacy of Mtb ATP Synthase Inhibitors

The following table summarizes the in vitro activity of several known Mtb ATP synthase inhibitors, providing a benchmark for newly identified compounds.

CompoundTargetMtb H37Rv MIC (µg/mL)Mtb ATP Synthase IC50 (µM)Cytotoxicity (CC50 in Vero cells, µg/mL)Selectivity Index (CC50/MIC)
Bedaquiline (TMC207)ATP synthase subunit c0.03 - 0.060.01>200>3333
SQ31fATP synthaseNot explicitly statedNanomolar rangeLow cytotoxicity reportedHigh
TBAJ-876ATP synthaseNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Substituted Chloroquinolines (Lead compounds)ATP synthase3.12 - 6.250.36 - 1.8355 - >300>8.8 to >48
GaMF1ATP synthase γ-subunitNot explicitly statedPotent inhibitorNot explicitly statedNot explicitly stated
AlMF1F-ATP synthaseNot explicitly statedMicromolar rangeNot explicitly statedNot explicitly stated
EGCGATP synthase ε-subunit4.25 (MIC50)0.155 (NADH-driven)Not explicitly statedNot explicitly stated
Compound 5228485F-domain0.5 - 2.00.32Low cytotoxicity reportedNot explicitly stated
Compound 5220632F-domain0.5 - 2.04.0Low cytotoxicity reportedNot explicitly stated

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration of a compound that kills 50% of cells in vitro. The Selectivity Index is the ratio of CC50 to MIC, with a higher value indicating greater selectivity for the bacterial target over host cells. Data is compiled from multiple sources.[2][4][5][6][7][8]

Experimental Protocols

A rigorous validation cascade is crucial to confirm that a screening hit is a genuine Mtb ATP synthase inhibitor with potential for further development. This typically involves a series of assays progressing from target-based to whole-cell and finally to toxicity assessments.

Mtb ATP Synthase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the ATP synthesis or hydrolysis activity of isolated Mtb ATP synthase.

Methodology: Inverted Membrane Vesicle (IMV) Assay

A common method utilizes inverted membrane vesicles (IMVs) from a non-pathogenic, fast-growing mycobacterial species like Mycobacterium smegmatis, which has an ATP synthase highly homologous to that of Mtb.[9]

  • Preparation of IMVs: M. smegmatis is grown to mid-log phase, harvested, and subjected to mechanical disruption (e.g., French press) to generate IMVs. These vesicles have their cytoplasmic side facing outwards, exposing the F1 portion of the ATP synthase.

  • ATP Synthesis Assay: The assay measures ATP production, often using a luciferase-based detection system.[2]

    • IMVs are incubated with the test compound at various concentrations.

    • The reaction is initiated by adding ADP and a substrate for the electron transport chain (e.g., NADH or succinate) to energize the membrane and drive ATP synthesis.[4][9]

    • The amount of ATP produced is quantified by measuring the light output from the luciferase reaction.

    • A dose-response curve is generated to determine the IC50 value.

  • ATP Hydrolysis Assay: To assess inhibition of the reverse reaction, the breakdown of ATP to ADP and phosphate is measured.[6]

    • IMVs are incubated with the test compound.

    • ATP is added to initiate the hydrolysis reaction.

    • The amount of remaining ATP or the generation of ADP or phosphate is measured.

    • It is important to use an ATP synthase that is activated for hydrolysis, as the wild-type enzyme has auto-inhibitory features.[6]

Whole-Cell Mtb Growth Inhibition Assay

This assay determines the compound's ability to inhibit the growth of whole Mtb cells, which is a critical indicator of its potential as an anti-tubercular agent.

Methodology: Microplate Alamar Blue Assay (MABA)

  • Bacterial Culture: Mtb H37Rv is grown in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • Assay Setup: The bacterial culture is diluted and added to 96-well or 384-well microplates containing serial dilutions of the test compounds.[2][10]

  • Incubation: Plates are incubated at 37°C for several days to allow for bacterial growth.[10]

  • Growth Determination: A growth indicator dye, such as Alamar Blue (resazurin), is added to the wells. Viable, metabolically active cells reduce the blue dye to a pink, fluorescent product.

  • Data Analysis: The fluorescence or absorbance is measured, and the MIC is determined as the lowest compound concentration that inhibits a significant percentage (e.g., 90% or 99%) of bacterial growth compared to untreated controls.[4]

Cytotoxicity Assay

This assay is essential to assess the toxicity of the compound against mammalian cells and determine its selectivity.

Methodology: MTT or Resazurin-Based Assays

  • Cell Culture: A mammalian cell line (e.g., Vero, HepG2, or a macrophage line like J774) is cultured in a suitable medium.[4][11]

  • Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: Plates are incubated for a specified period (e.g., 24-72 hours).

  • Viability Assessment:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring absorbance.[11]

    • Resazurin Assay: Similar to the MABA assay, resazurin is added, and its conversion to the fluorescent resorufin by viable cells is measured.[12]

  • Data Analysis: A dose-response curve is generated to determine the CC50 value.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of experiments for validating hits from a screen for Mtb ATP synthase inhibitors.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Target Validation cluster_3 Mechanism of Action & Lead Optimization PrimaryScreen High-Throughput Screen (e.g., Mtb whole-cell or target-based) DoseResponse Dose-Response Confirmation (Whole-cell Mtb growth) PrimaryScreen->DoseResponse Cytotoxicity Initial Cytotoxicity Assessment (e.g., Vero cells) DoseResponse->Cytotoxicity Calculate Selectivity Index TargetAssay Direct Target Engagement (Mtb ATP Synthase Inhibition Assay) Cytotoxicity->TargetAssay Proceed with selective hits SelectivityAssay Selectivity Assay (vs. Human Mitochondrial ATP Synthase) TargetAssay->SelectivityAssay MoA Mechanism of Action Studies (e.g., resistance generation, ATP depletion) SelectivityAssay->MoA Confirm on-target activity LeadOp Lead Optimization MoA->LeadOp

Caption: High-level workflow for Mtb ATP synthase inhibitor validation.

G cluster_0 Target-Based Assay Start Screening Hit IMV Prepare M. smegmatis Inverted Membrane Vesicles (IMVs) Start->IMV Incubate Incubate IMVs with Test Compound IMV->Incubate AddSubstrate Add ADP + Substrate (e.g., NADH) Incubate->AddSubstrate MeasureATP Measure ATP Synthesis (Luciferase Assay) AddSubstrate->MeasureATP CalculateIC50 Calculate IC50 MeasureATP->CalculateIC50 G cluster_0 Whole-Cell & Cytotoxicity Assays cluster_1 Mtb Growth Inhibition cluster_2 Mammalian Cell Cytotoxicity MtbCulture Culture Mtb H37Rv MtbPlate Plate Mtb with Compound Dilutions MtbCulture->MtbPlate MtbIncubate Incubate Plates MtbPlate->MtbIncubate AddAlamar Add Alamar Blue MtbIncubate->AddAlamar ReadMtb Measure Fluorescence AddAlamar->ReadMtb CalcMIC Calculate MIC ReadMtb->CalcMIC MamCulture Culture Mammalian Cells (e.g., Vero) MamPlate Plate Cells with Compound Dilutions MamCulture->MamPlate MamIncubate Incubate Plates MamPlate->MamIncubate AddMTT Add MTT or Resazurin MamIncubate->AddMTT ReadMam Measure Absorbance/Fluorescence AddMTT->ReadMam CalcCC50 Calculate CC50 ReadMam->CalcCC50

References

Unraveling the Inhibition of Mtb ATP Synthase: A Comparative Guide to the Binding Sites of Diarylquinolines and Squaramides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding sites and mechanisms of action of two critical classes of Mycobacterium tuberculosis (Mtb) ATP synthase inhibitors: diarylquinolines (represented by bedaquiline and its analogs, here termed Mtb ATP synthase-IN-1) and squaramides (represented by SQ31f). This analysis is supported by experimental data to delineate their distinct inhibitory profiles.

The F1Fo-ATP synthase is a critical enzyme for the survival of M. tuberculosis, making it a prime target for novel anti-tubercular drugs. Diarylquinolines, with bedaquiline as the pioneer, and the newer class of squaramides have demonstrated potent inhibition of this enzyme, yet through distinct molecular interactions. Understanding the nuances of their binding sites is paramount for the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects.

Quantitative Comparison of Inhibitor Properties

The following table summarizes the key quantitative data for this compound (bedaquiline) and the squaramide SQ31f, highlighting their differences in binding affinity and inhibitory concentration.

ParameterThis compound (Bedaquiline)Squaramides (SQ31f)Reference(s)
Target Enzyme Mycobacterium tuberculosis F1Fo-ATP synthaseMycobacterium tuberculosis F1Fo-ATP synthase[1][2]
Binding Site Interface of subunits a and c; c-only sites in the Fo rotor ringA novel site within the proton-conducting channel at the interface of the c-ring and subunit a[2][3]
IC50 (ATP Synthesis Inhibition) ~20-25 nM (in M. phlei)Nanomolar range[4][5]
Dissociation Constant (Kd) 500 nM (for the c-subunit)Not explicitly reported, but high-affinity binding is suggested[1]
Mechanism of Action Stalls the rotation of the c-ring, inhibiting proton translocation and subsequent ATP synthesis. Induces significant conformational changes.Blocks the proton-conducting channel, thereby inhibiting ATP synthesis. Also induces similar large conformational changes to diarylquinolines.[2][6]

Experimental Protocols

The characterization of the binding and inhibitory activity of these compounds relies on a combination of structural biology and biochemical assays.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in elucidating the high-resolution structures of the Mtb ATP synthase in complex with these inhibitors.

Protocol Outline:

  • Protein Expression and Purification: The Mtb ATP synthase is typically expressed in a suitable host, such as Mycobacterium smegmatis. The enzyme is then solubilized from the membrane using detergents (e.g., n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG)) and purified using affinity chromatography.

  • Complex Formation: The purified ATP synthase is incubated with a molar excess of the inhibitor (this compound or squaramide) to ensure saturation of the binding sites.

  • Grid Preparation and Vitrification: A small volume of the protein-inhibitor complex is applied to a cryo-EM grid. The excess liquid is blotted away, and the grid is rapidly plunged into liquid ethane to create a thin layer of vitreous ice, preserving the native structure of the complex.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

  • Image Processing and 3D Reconstruction: The raw images are processed to correct for motion and contrast transfer function. Individual particle images are picked, classified into different views, and then used to reconstruct a high-resolution 3D map of the ATP synthase-inhibitor complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to yield the final structure, revealing the precise binding location and interactions of the inhibitor.

ATP Synthase Activity Assay (Luminescence-Based)

This assay measures the ATP synthesis activity of the enzyme and its inhibition by the compounds.

Protocol Outline:

  • Reagent Preparation: Prepare inverted membrane vesicles (IMVs) from M. smegmatis expressing the ATP synthase. Prepare a reaction buffer containing ADP, inorganic phosphate (Pi), and a substrate for the respiratory chain (e.g., NADH). Prepare a luciferin/luciferase-based ATP detection reagent.

  • Assay Setup: In a microplate, add the IMVs to the reaction buffer. Add varying concentrations of the inhibitor (this compound or squaramide) to different wells.

  • Initiation of Reaction: Initiate the ATP synthesis reaction by adding the respiratory substrate. This generates a proton motive force across the membrane, driving ATP synthesis.

  • ATP Detection: After a defined incubation period, add the ATP detection reagent. The luciferase enzyme in the reagent uses the newly synthesized ATP to produce light.

  • Measurement: Measure the luminescence signal using a luminometer. The intensity of the light is directly proportional to the amount of ATP produced and thus the activity of the ATP synthase.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7][8]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd).

Protocol Outline:

  • Sample Preparation: Prepare a solution of purified Mtb ATP synthase in a suitable buffer. Prepare a solution of the inhibitor (this compound or squaramide) in the same buffer to avoid heat of dilution artifacts.

  • ITC Experiment: Load the ATP synthase solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat change. The binding of the inhibitor to the enzyme will either release or absorb heat.

  • Data Acquisition: The instrument records the heat change after each injection. As the enzyme becomes saturated with the inhibitor, the magnitude of the heat change decreases.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9][10]

Visualization of Binding Sites and Mechanisms

The following diagrams, generated using Graphviz, illustrate the distinct binding locations of this compound and squaramides and their impact on the function of the Mtb ATP synthase.

cluster_Mtb_IN1 This compound (Bedaquiline) Binding cluster_Squaramide Squaramide (SQ31f) Binding Mtb_IN1 This compound ac_interface a-c Subunit Interface Mtb_IN1->ac_interface Binds to cc_interface c-c Subunit Interface Mtb_IN1->cc_interface Binds to Squaramide Squaramide (SQ31f) proton_channel Proton Channel (a-c Interface) Squaramide->proton_channel Binds to

Figure 1. Distinct binding locations of this compound and Squaramides.

cluster_Inhibitory_Mechanism Inhibitory Mechanism of Mtb ATP Synthase Mtb_IN1 This compound c_ring c-Ring Rotation Mtb_IN1->c_ring Stalls Squaramide Squaramide (SQ31f) proton_translocation Proton Translocation Squaramide->proton_translocation Blocks c_ring->proton_translocation inhibition Inhibition c_ring->inhibition atp_synthesis ATP Synthesis proton_translocation->atp_synthesis Drives proton_translocation->inhibition inhibition->atp_synthesis Prevents

Figure 2. Convergent inhibition of ATP synthesis via distinct mechanisms.

References

Comparative Analysis of Cross-Resistance Profiles: Mtb ATP Synthase-IN-1 and Other Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cross-resistance potential of the novel Mycobacterium tuberculosis (Mtb) ATP synthase inhibitor, Mtb ATP synthase-IN-1 (also known as compound 6ab), reveals a promising profile with minimal cross-resistance to existing first- and second-line anti-tuberculosis drugs. This guide provides a comprehensive comparison of its in vitro activity against drug-resistant Mtb strains, outlines the experimental protocols for resistance testing, and illustrates the key molecular pathways involved in cross-resistance to other ATP synthase inhibitors like bedaquiline.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics with new mechanisms of action. Mtb ATP synthase has been validated as a critical target for anti-tubercular drug development. This compound, a diamino-substituted cyclobut-3-ene-1,2-dione derivative, has demonstrated potent inhibitory activity against Mtb ATP synthase. Crucially, studies indicate that this compound maintains its efficacy against Mtb strains resistant to conventional tuberculosis drugs, suggesting a low potential for cross-resistance. This is in contrast to the ATP synthase inhibitor bedaquiline, where cross-resistance with clofazimine is a known clinical concern, primarily mediated by mutations in the Rv0678 gene, which regulates the MmpS5-MmpL5 efflux pump.

Data Presentation: In Vitro Anti-TB Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and other key TB drugs against various strains of Mycobacterium tuberculosis.

Table 1: In Vitro Activity of this compound against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

CompoundMtb H37Rv (μg/mL)MDR-TB Isolate 1 (μg/mL)MDR-TB Isolate 2 (μg/mL)
This compound (6ab)0.452 - 0.499[1]0.4810.963

MDR-TB isolates are resistant to at least isoniazid and rifampicin.

Table 2: Comparative MICs of Bedaquiline and Clofazimine against Susceptible and Resistant M. tuberculosis Strains

CompoundMtb H37Rv (μg/mL)Mtb with Rv0678 mutation (μg/mL)
Bedaquiline0.03 - 0.060.25 - 4.0
Clofazimine0.06 - 0.250.5 - >4.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The in vitro anti-TB activity of the compounds is determined using the Resazurin Microtiter Assay (REMA), a colorimetric method that assesses the metabolic activity of Mycobacterium tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • The bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

2. Drug Dilution and Plate Preparation:

  • Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in 7H9 broth in a 96-well microtiter plate. The final concentration of DMSO is kept below 1% to avoid toxicity.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared mycobacterial suspension.

  • The plates are sealed and incubated at 37°C for 7 days.

4. Addition of Resazurin and Reading of Results:

  • After the incubation period, a solution of resazurin (0.01% w/v) is added to each well.

  • The plates are re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualizations

Signaling Pathway of Bedaquiline/Clofazimine Cross-Resistance

Mutations in the transcriptional repressor Rv0678 are a key mechanism for cross-resistance between bedaquiline and clofazimine. The following diagram illustrates this pathway.

G cluster_0 Wild-Type M. tuberculosis cluster_1 Resistant M. tuberculosis Rv0678 Rv0678 (Transcriptional Repressor) mmpS5L5_operon mmpS5-mmpL5 Operon Rv0678->mmpS5L5_operon Represses MmpL5_pump MmpS5-MmpL5 Efflux Pump mmpS5L5_operon->MmpL5_pump Expresses (low level) Cell_exterior Bedaquiline Bedaquiline Cell_interior Bedaquiline->Cell_interior Enters cell Clofazimine Clofazimine Clofazimine->Cell_interior Enters cell Rv0678_mutated Mutated Rv0678 (Inactive Repressor) mmpS5L5_operon_up mmpS5-mmpL5 Operon Rv0678_mutated->mmpS5L5_operon_up No Repression MmpL5_pump_up Upregulated MmpS5-MmpL5 Efflux Pump mmpS5L5_operon_up->MmpL5_pump_up Upregulated Expression Bedaquiline_out Bedaquiline MmpL5_pump_up->Bedaquiline_out Efflux Clofazimine_out Clofazimine MmpL5_pump_up->Clofazimine_out Efflux Cell_interior_res Bedaquiline_out->Cell_interior_res Enters cell Clofazimine_out->Cell_interior_res Enters cell Cell_exterior_res

Caption: Rv0678-mediated efflux pump upregulation.

Experimental Workflow for Cross-Resistance Determination

The following diagram outlines the general workflow for assessing cross-resistance between a new chemical entity (NCE) and existing TB drugs.

G start Start: Obtain Drug-Resistant M. tuberculosis Strains culture Culture and Prepare Bacterial Inoculum start->culture mic_panel Prepare Microtiter Plates with Serial Dilutions of: - New Chemical Entity (NCE) - Standard TB Drugs culture->mic_panel inoculate Inoculate Plates with Resistant Mtb Strains mic_panel->inoculate incubate Incubate Plates at 37°C inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin read_results Read MICs after Incubation add_resazurin->read_results analyze Analyze and Compare MICs of NCE against Resistant Strains vs. Wild-Type Strain read_results->analyze end Conclusion on Cross-Resistance Potential analyze->end

References

Synergistic Potential of Mtb ATP Synthase Inhibitors in Antitubercular Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Bedaquiline as a Representative Agent

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of the Mtb F1Fo-ATP synthase, an enzyme crucial for cellular energy production and the validated target of the diarylquinoline drug class.[1] While this guide was initially aimed at the specific compound Mtb ATP synthase-IN-1, a thorough review of published scientific literature revealed no available data on its synergistic effects with other antitubercular agents. Therefore, this guide will focus on the well-characterized and clinically approved Mtb ATP synthase inhibitor, bedaquiline (BDQ), as a representative of its class to explore the synergistic potential of targeting this essential pathway in combination therapies. Bedaquiline has demonstrated potent bactericidal activity against both replicating and dormant mycobacteria.[1] Understanding its interactions with other antitubercular drugs is paramount for designing effective, shorter, and less toxic treatment regimens.

Comparing Synergistic Effects: Bedaquiline in Combination

The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FICI of ≤ 0.5 is typically defined as synergy, indicating that the drugs are more effective together than the sum of their individual effects.[2]

Bedaquiline and Novel Antitubercular Agents

The development of new anti-TB drugs has opened avenues for novel combination therapies. The interaction of bedaquiline with other new agents like delamanid and pretomanid is of significant interest.

Drug CombinationMtb Strain TypeFICIInteractionReference
Bedaquiline + DelamanidINH-monoresistant, RIF-monoresistant, XDRSynergisticSynergistic[3]
Bedaquiline + Pretomanid + Moxifloxacin + PyrazinamideDrug-susceptible & Drug-resistantNot explicitly defined by FICI in the study, but showed superior bactericidal activity compared to standard therapySynergistic/Additive[4][5][6]
Bedaquiline and Fluoroquinolones

Fluoroquinolones, such as moxifloxacin, are a critical component of MDR-TB treatment regimens. Their combination with bedaquiline has been explored to enhance efficacy.

Drug CombinationMtb Strain TypeFICIInteractionReference
Bedaquiline + MoxifloxacinRIF-monoresistant, pre-XDRSynergisticSynergistic[3]
Bedaquiline + MoxifloxacinXDRNot specified, but antagonism was observed in 70% of isolates in one studyAntagonistic in some XDR isolates[7]
Bedaquiline and Other Second-Line Antitubercular Drugs

The interaction of bedaquiline with other second-line drugs is crucial for optimizing treatment regimens for drug-resistant TB.

Drug CombinationMtb Strain TypeFICIInteractionReference
Bedaquiline + ClofazimineXDRNot specified, but antagonism was observed in 20% of isolates in one studyIndifferent to Antagonistic in some XDR isolates[7]
Bedaquiline + LinezolidXDRNot specified, but antagonism was observed in 65% of isolates in one studyAntagonistic in some XDR isolates[7]
Bedaquiline and First-Line Antitubercular Drugs

While bedaquiline is primarily used for drug-resistant TB, its interaction with first-line agents is relevant for potential future regimens and for understanding its broader pharmacological profile.

Drug CombinationMtb Strain TypeFICIInteractionReference
Bedaquiline + IsoniazidDrug-susceptibleNot specified, but no significant pharmacokinetic interaction observed. Additive efficacy suggested.Additive[1][8]
Bedaquiline + RifampicinDrug-susceptibleNot specified, but co-administration significantly reduces bedaquiline concentrations.Antagonistic (Pharmacokinetic)[7][9]
Bedaquiline + PyrazinamideDrug-susceptibleNo significant pharmacokinetic interaction observed.Additive[1]

Experimental Methodologies

The primary method for determining the synergistic effects of antimicrobial agents in vitro is the checkerboard assay. A common and effective adaptation for M. tuberculosis is the Resazurin Microtiter Assay (REMA).[10]

Checkerboard Assay using Resazurin Microtiter Assay (REMA)

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of individual drugs and their combinations to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • Sterile 96-well flat-bottom microplates

  • Mycobacterium tuberculosis isolate(s)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) or similar

  • Stock solutions of bedaquiline and the antitubercular agents to be tested, dissolved in an appropriate solvent (e.g., DMSO)

  • Resazurin sodium salt solution (0.01% to 0.02% w/v in sterile water)

  • Sterile water

Procedure:

  • Preparation of Drug Dilutions: a. In a 96-well plate, create a two-dimensional gradient of the two drugs to be tested. b. Drug A is serially diluted along the x-axis (columns), and Drug B is serially diluted along the y-axis (rows). c. Each well will contain a unique combination of concentrations of the two drugs. d. Include wells with each drug alone in a range of concentrations to determine their individual MICs. e. Also include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculum Preparation: a. Prepare a suspension of the M. tuberculosis isolate in 7H9 broth. b. Adjust the turbidity of the suspension to a McFarland standard (typically 0.5 or 1), and then dilute it to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Seal the plates in plastic bags and incubate at 37°C for 7-10 days.

  • Addition of Resazurin and Reading Results: a. After the incubation period, add the resazurin solution to each well. b. Re-incubate the plates for 24-48 hours. c. A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. d. The MIC is defined as the lowest concentration of the drug(s) that prevents this color change (i.e., the well remains blue).

  • Calculation of the FIC Index: a. The FIC for each drug is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone b. The FICI for a given combination is the sum of the individual FICs:
    • FICI = FIC of Drug A + FIC of Drug B c. The interaction is interpreted based on the FICI value:
    • Synergy: FICI ≤ 0.5
    • Additive/Indifference: 0.5 < FICI ≤ 4.0
    • Antagonism: FICI > 4.0

Visualizing Experimental Workflows and Relationships

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis drug_dilution Prepare 2D Drug Dilutions in 96-well Plate inoculation Inoculate Plate drug_dilution->inoculation inoculum_prep Prepare Mtb Inoculum inoculum_prep->inoculation incubation Incubate at 37°C inoculation->incubation add_resazurin Add Resazurin Indicator incubation->add_resazurin read_results Read Results (Color Change) add_resazurin->read_results determine_mic Determine MICs read_results->determine_mic calc_fic Calculate FIC Index determine_mic->calc_fic interpret Interpret Interaction calc_fic->interpret

Checkerboard Assay Workflow for Synergy Testing.

FIC_Index_Interpretation cluster_synergy Synergy cluster_additive Additive/Indifference cluster_antagonism Antagonism FICI Fractional Inhibitory Concentration Index (FICI) synergy FICI ≤ 0.5 FICI->synergy Enhanced Effect additive 0.5 < FICI ≤ 4.0 FICI->additive Sum of Individual Effects antagonism FICI > 4.0 FICI->antagonism Reduced Effect

Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

References

A Head-to-Head Comparison of Mtb ATP Synthase-IN-1 and GaMF1: Novel Inhibitors Targeting Mycobacterium tuberculosis's Energy Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two promising inhibitors of Mycobacterium tuberculosis (Mtb) F-ATP synthase: Mtb ATP synthase-IN-1 and GaMF1. This document summarizes their performance based on available experimental data, details their mechanisms of action, and provides methodologies for key evaluative experiments.

At a Glance: Performance and Properties

The following table summarizes the key quantitative data for this compound and the GaMF1 analogue, GaMF1.39, which demonstrates enhanced potency over the parent compound.

ParameterThis compoundGaMF1.39 (a more potent analog of GaMF1)GaMF1 (Parent Compound)
Target Subunit Likely c-subunit of F-ATP synthaseγ-subunit of F-ATP synthaseγ-subunit of F-ATP synthase
MIC against Mtb H37Rv 0.452-0.499 µg/mL[1]3.0 µM[2]33 µM[3]
IC50 (ATP Synthesis Inhibition) Not explicitly reported3.3 µM (intracellular, M. bovis BCG)[2]Not explicitly reported for Mtb, but a derivative showed 0.5 ± 0.1 µM in mycobacterial vesicles[4]
Cytotoxicity (Vero cells IC50) > 64 µg/mL[1]Not explicitly reportedNot explicitly reported
Key Features Good metabolic stability, acceptable oral bioavailability[1]Bactericidal, potent in macrophages, synergistic with other ETC inhibitors[2]Bactericidal, active against multidrug-resistant strains[3]

Mechanism of Action: Two Distinct Approaches to Disabling Mtb's Powerhouse

Both this compound and GaMF1 target the F-ATP synthase, a crucial enzyme for generating ATP, the primary energy currency of the cell.[5] However, they achieve this through different mechanisms, targeting distinct subunits of this complex molecular machine.

GaMF1 and its analogue GaMF1.39 specifically target a unique loop on the γ-subunit of the mycobacterial F-ATP synthase.[6] This subunit is a key component of the central stalk that rotates within the catalytic α3β3 headpiece, driving ATP synthesis. By binding to this loop, GaMF1 is thought to interfere with the smooth rotation of the γ-subunit, thereby disrupting the coupling between proton translocation and ATP production.[3]

This compound , based on related compounds from the quinoline class of aryl-sulfonamides, is believed to interact with the c-subunit of the F-ATP synthase.[7] The c-subunit forms the membrane-embedded ring that rotates as protons pass through, driving the central stalk. Inhibition at this site, similar to the action of the approved anti-TB drug bedaquiline, stalls the rotation of the c-ring, thus halting ATP synthesis.

Visualizing the Inhibition: Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for GaMF1 and this compound.

GaMF1 Mechanism of Action cluster_Mtb Mycobacterium tuberculosis cluster_F1 F1 domain cluster_F0 F0 domain Proton Motive Force Proton Motive Force c_ring c-ring (rotor) Proton Motive Force->c_ring drives rotation ATP_Synthase F-ATP Synthase Complex alpha3beta3 α3β3 (catalytic head) ATP ATP alpha3beta3->ATP ADP + Pi -> ATP gamma γ-subunit (rotating stalk) gamma->alpha3beta3 induces conformational change c_ring->gamma rotates GaMF1 GaMF1 GaMF1->gamma binds to mycobacterium-specific loop

Caption: GaMF1 targets the γ-subunit of the Mtb F-ATP synthase.

This compound Mechanism of Action cluster_Mtb Mycobacterium tuberculosis cluster_F1 F1 domain cluster_F0 F0 domain Proton Motive Force Proton Motive Force c_ring c-ring (rotor) Proton Motive Force->c_ring drives rotation ATP_Synthase F-ATP Synthase Complex alpha3beta3 α3β3 (catalytic head) ATP ATP alpha3beta3->ATP ADP + Pi -> ATP gamma γ-subunit (rotating stalk) gamma->alpha3beta3 induces conformational change c_ring->gamma rotates Mtb_ATP_synthase_IN_1 This compound Mtb_ATP_synthase_IN_1->c_ring binds and stalls rotation

Caption: this compound likely targets the c-subunit of the Mtb F-ATP synthase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Mtb ATP synthase inhibitors.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay quantitatively determines the lowest concentration of a compound that inhibits the growth of M. tuberculosis.

Workflow:

MABA Workflow for MIC Determination Start Start Prep_Plate Prepare 96-well plate with serial dilutions of test compound in 7H9 broth Start->Prep_Plate Inoculate Inoculate wells with Mtb culture (e.g., H37Rv) Prep_Plate->Inoculate Incubate_1 Incubate at 37°C for 5-7 days Inoculate->Incubate_1 Add_AlamarBlue Add Alamar Blue reagent to each well Incubate_1->Add_AlamarBlue Incubate_2 Incubate at 37°C for 24 hours Add_AlamarBlue->Incubate_2 Read_Results Read results visually (color change) or with a fluorometer Incubate_2->Read_Results Determine_MIC MIC is the lowest concentration with no color change (blue) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Plate Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

ATP Synthesis Inhibition Assay using Inside-Out Membrane Vesicles (IMVs)

This assay measures the direct inhibitory effect of a compound on the ATP synthesis activity of the F-ATP synthase.

Workflow:

ATP Synthesis Inhibition Assay Workflow Start Start Prep_IMVs Prepare Inside-Out Membrane Vesicles (IMVs) from Mycobacteria Start->Prep_IMVs Assay_Setup Set up reaction with IMVs, buffer, ADP, and varying concentrations of the inhibitor Prep_IMVs->Assay_Setup Initiate_Reaction Initiate ATP synthesis by adding a respiratory substrate (e.g., NADH or succinate) Assay_Setup->Initiate_Reaction Incubate Incubate for a defined period Initiate_Reaction->Incubate Measure_ATP Measure ATP production using a luciferase-based assay (e.g., BacTiter-Glo) Incubate->Measure_ATP Calculate_IC50 Calculate the IC50 value from the dose-response curve Measure_ATP->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the ATP synthesis inhibition assay using IMVs.

Detailed Steps:

  • Preparation of IMVs:

    • Grow mycobacterial cells (e.g., M. smegmatis or M. bovis BCG) to mid-log phase.

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells using a French press or sonication.

    • Remove unbroken cells and cell debris by low-speed centrifugation.

    • Pellet the membrane vesicles by ultracentrifugation.

    • Resuspend the IMVs in a suitable buffer.

  • ATP Synthesis Assay:

    • In a 96-well plate, add the IMVs to a reaction buffer containing ADP and inorganic phosphate.

    • Add serial dilutions of the test compound.

    • Initiate the reaction by adding a respiratory substrate such as NADH or succinate.

    • Incubate the reaction at a controlled temperature.

    • Stop the reaction and measure the amount of ATP produced using a luciferase-based ATP detection reagent (e.g., BacTiter-Glo™).

    • The luminescence signal is proportional to the amount of ATP synthesized.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Both this compound and GaMF1 represent promising avenues for the development of new anti-tuberculosis drugs by targeting the essential energy production machinery of M. tuberculosis. GaMF1 and its analogues have a well-defined and novel target on the γ-subunit, offering a different approach from existing ATP synthase inhibitors. This compound, likely targeting the c-subunit, builds on the validated strategy of drugs like bedaquiline but with potentially different pharmacological properties.

The choice between these or other ATP synthase inhibitors for further development will depend on a comprehensive evaluation of their efficacy, safety profiles, pharmacokinetic properties, and potential for synergistic combinations with other anti-TB agents. The experimental protocols outlined in this guide provide a framework for such comparative evaluations.

References

A Comparative Analysis of the Therapeutic Index of Mtb ATP Synthase-IN-1 and Existing Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of novel anti-tuberculosis compounds.

This report provides a detailed comparison of the in vitro therapeutic index of the novel Mycobacterium tuberculosis (Mtb) ATP synthase inhibitor, Mtb ATP synthase-IN-1, with existing first and second-line anti-tuberculosis drugs. The data presented herein is intended to offer an objective evaluation to aid in the pre-clinical assessment of this promising new compound.

Executive Summary

This compound demonstrates a promising in vitro therapeutic index, suggesting a favorable safety profile compared to several existing tuberculosis medications. Its high potency against M. tuberculosis and low cytotoxicity in mammalian cells underscore its potential as a next-generation anti-tubercular agent. This guide provides the supporting experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.

Data Presentation: A Comparative Look at In Vitro Efficacy and Cytotoxicity

The therapeutic index (TI), a critical parameter in drug development, is defined as the ratio of the toxic dose to the therapeutic dose. In this in vitro comparison, the TI is calculated as the ratio of the 50% cytotoxic concentration (IC50) in a mammalian cell line to the Minimum Inhibitory Concentration (MIC) against M. tuberculosis. A higher TI value indicates a wider margin of safety.

Compound Target Organism MIC (μg/mL) Cell Line for Cytotoxicity IC50 (μg/mL) Therapeutic Index (IC50/MIC)
This compound M. tuberculosis0.452 - 0.499Vero> 64> 128.26
Isoniazid M. tuberculosis H37Rv0.02 - 0.06HepG2, A549> 3567 (>26 mM)> 59450
Rifampicin M. tuberculosis H37Rv0.125 - 0.5Vero> 82.4 (>100 µM)> 164.8
Pyrazinamide M. tuberculosis H37Rv25 - 100Not explicitly found for VeroNot availableNot available
Ethambutol M. tuberculosis H37Rv1 - 4Not explicitly found for VeroNot availableNot available
Bedaquiline M. tuberculosis H37Rv0.015 - 0.12MCF7, Fibroblasts> 5.55 (>10 µM)> 46.25

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the test compounds against Mycobacterium tuberculosis H37Rv is determined using the broth microdilution method.

  • Materials: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 96-well microtiter plates, test compounds, M. tuberculosis H37Rv culture.

  • Procedure:

    • A serial two-fold dilution of each test compound is prepared in Middlebrook 7H9 broth in a 96-well plate.

    • A standardized inoculum of M. tuberculosis H37Rv is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.

    • 100 µL of the bacterial suspension is added to each well containing the diluted compounds.

    • Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

    • The plates are incubated at 37°C for 7-14 days.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

Determination of 50% Cytotoxic Concentration (IC50)

The IC50 of the test compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a mammalian cell line (e.g., Vero cells).

  • Materials: Vero cells, Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 96-well plates, test compounds, MTT reagent, DMSO.

  • Procedure:

    • Vero cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

    • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

    • After the incubation period, the medium is replaced with fresh medium containing MTT reagent (0.5 mg/mL) and incubated for 4 hours.

    • The formazan crystals formed by viable cells are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing the Science

To better understand the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

cluster_Mtb Mycobacterium tuberculosis Mtb_ATP_synthase ATP Synthase ATP ATP (Energy) Mtb_ATP_synthase->ATP Produces Bacterial_Growth Bacterial Growth & Survival ATP->Bacterial_Growth Fuels Mtb_ATP_synthase_IN_1 This compound Mtb_ATP_synthase_IN_1->Mtb_ATP_synthase Inhibits Bacterial_Death Bacterial Death Mtb_ATP_synthase_IN_1->Bacterial_Death Leads to cluster_workflow In Vitro Therapeutic Index Evaluation start Start mic_assay MIC Assay (vs. M. tuberculosis) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., Vero cells) start->cytotoxicity_assay calculate_ti Calculate Therapeutic Index (IC50 / MIC) mic_assay->calculate_ti cytotoxicity_assay->calculate_ti compare Compare with Existing Drugs calculate_ti->compare end End compare->end

Safety Operating Guide

Personal protective equipment for handling Mtb ATP synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Mtb ATP synthase-IN-1. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

This compound is a potent inhibitor of Mycobacterium tuberculosis (Mtb) ATP synthase.[1][2][3] While it demonstrates low cytotoxicity in some contexts, its specific toxicological properties are not fully characterized.[2] Therefore, it must be handled with care, assuming it is a potentially hazardous substance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
CAS Number 2642394-38-3[1][4]
Molecular Formula C17H13N3O4[1][4]
Molecular Weight 323.308 g/mol [1][4]
Appearance Powder[1]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]

Hazard Identification and Precautionary Measures

The Safety Data Sheet (SDS) for this compound indicates the following hazards and precautionary statements.[4]

  • Acute Oral Toxicity: Harmful if swallowed (Category 4).[4]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Category 1).[4]

Precautionary Statements: [4]

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

  • If swallowed, call a poison center or doctor if you feel unwell.

  • Rinse mouth.

  • Collect spillage.

  • Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific Requirements
Eye Protection Chemical splash goggles that provide a snug fit to prevent any substances from getting into the eyes.[5][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[5][7]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] Gloves should be inspected for any damage before use and disposed of properly after handling the compound.[8]
Body Protection A lab coat is required.[6] For procedures with a higher risk of contamination, chemical-resistant coveralls or an apron should be worn.[5][8]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[4] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][8]
Foot Protection Closed-toe shoes are required in the laboratory at all times.[8]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials (Compound, Solvents, Glassware) prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve use Perform Experiment dissolve->use decontaminate Decontaminate Work Surface use->decontaminate dispose_waste Dispose of Waste in Designated Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Properly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Workflow:

G cluster_waste Waste Generation cluster_disposal Disposal Path solid_waste Solid Waste (Contaminated Gloves, Weigh Paper, etc.) solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused Solutions, Contaminated Solvents) liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container approved_facility Dispose through an Approved Waste Disposal Plant solid_container->approved_facility liquid_container->approved_facility sharps_container->approved_facility

Caption: Disposal plan for this compound waste.

Key Disposal Steps:

  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a designated, leak-proof hazardous waste container. Do not pour down the drain.

  • Decontamination: All glassware and surfaces should be decontaminated with an appropriate solvent (e.g., ethanol) and the cleaning materials disposed of as solid hazardous waste.

  • Final Disposal: All waste containers must be sealed and disposed of through an approved waste disposal facility, following all local and institutional regulations.[4]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal and environmental risks. Always consult your institution's specific safety protocols and the full Safety Data Sheet before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.